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8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Documentation Hub

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  • Product: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • CAS: 223915-75-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This guide provides an in-depth exploration of a robust synthetic pathway and detailed characterization methods for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. As this specific compound is not extensively documented i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust synthetic pathway and detailed characterization methods for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. As this specific compound is not extensively documented in current literature, this paper constructs a scientifically rigorous, proposed route based on established, analogous chemical transformations. The methodologies and analytical discussions are presented from the perspective of a seasoned researcher, emphasizing the rationale behind experimental choices and the interpretation of analytical data for unambiguous structural confirmation.

Introduction: The Significance of the Benzo[c]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, yet conformationally flexible, seven-membered ring fused to a benzene ring provides a versatile three-dimensional scaffold for interacting with a variety of biological targets. Derivatives of this core structure have been investigated for their potential as, among others, dopamine receptor antagonists and agonists, and serotonin receptor ligands.

The introduction of a nitro group (NO₂) at the 8-position of the aromatic ring is a strategic chemical modification. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule, influencing its acidity, basicity, and potential for intermolecular interactions such as hydrogen bonding. Furthermore, the nitro group can serve as a versatile synthetic handle for further functionalization, for instance, through reduction to an amino group, opening avenues for a diverse range of derivatives. This guide outlines a plausible and efficient strategy for the synthesis of the parent benzo[c]azepine followed by a regioselective nitration to yield the target 8-nitro derivative.

Proposed Synthetic Strategy: A Multi-Step Approach

A direct synthesis of the target molecule is challenging due to the difficulty in controlling the regioselectivity of nitration on the electron-rich bicyclic system. Therefore, a multi-step synthetic sequence is proposed, which involves the initial synthesis of the parent 2,3,4,5-tetrahydro-1H-benzo[c]azepine, followed by protection of the secondary amine, regioselective nitration, and subsequent deprotection.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a logical path starting from commercially available precursors. The key steps involve the formation of the azepine ring and the introduction of the nitro group.

G target 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine deprotection Deprotection target->deprotection protected_nitro N-Protected-8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine deprotection->protected_nitro nitration Electrophilic Nitration protected_nitro->nitration protected_parent N-Protected-2,3,4,5-tetrahydro-1H-benzo[c]azepine nitration->protected_parent protection Amine Protection protected_parent->protection parent 2,3,4,5-tetrahydro-1H-benzo[c]azepine protection->parent cyclization Ring Formation (e.g., Reductive Amination/Cyclization) parent->cyclization precursor 2-(3-Bromopropyl)benzaldehyde cyclization->precursor

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthetic Workflow

The proposed forward synthesis is a four-step process designed for efficiency and control over the final product's regiochemistry.

G cluster_0 Synthesis of Parent Scaffold cluster_1 Functionalization start 2-(2-Formylphenyl)acetonitrile step1 Reduction & Cyclization start->step1 parent 2,3,4,5-Tetrahydro-1H-benzo[c]azepine step1->parent step2 Amine Protection (e.g., Ac₂O) parent->step2 protected_parent N-Acetyl-benzo[c]azepine step2->protected_parent step3 Nitration (HNO₃/H₂SO₄) protected_parent->step3 protected_nitro N-Acetyl-8-Nitro-benzo[c]azepine step3->protected_nitro step4 Deprotection (e.g., HCl, reflux) protected_nitro->step4 final_product 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine step4->final_product

Caption: Proposed four-step synthetic workflow.

Experimental Protocols

The following protocols are based on established chemical transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine

This can be achieved through various published methods. One common approach is the reduction and cyclization of a suitable precursor like 2-(2-formylphenyl)acetonitrile.

  • Reaction: Catalytic hydrogenation of 2-(2-formylphenyl)acetonitrile.

  • Reagents: 2-(2-formylphenyl)acetonitrile, Hydrogen gas (H₂), Palladium on carbon (10% Pd/C), Ethanol.

  • Procedure:

    • Dissolve 2-(2-formylphenyl)acetonitrile in ethanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction mixture (e.g., to 50-60 °C) and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or distillation to obtain pure 2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Step 2: N-Acetylation of 2,3,4,5-Tetrahydro-1H-benzo[c]azepine

Protection of the secondary amine is crucial for controlling the regioselectivity of the subsequent nitration.

  • Reagents: 2,3,4,5-Tetrahydro-1H-benzo[c]azepine, Acetic anhydride (Ac₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the parent benzo[c]azepine in DCM in a round-bottom flask.

    • Add triethylamine (1.2 equivalents) to act as a base.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Step 3: Nitration of N-Acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This is the key step to introduce the nitro group at the desired 8-position. The N-acetyl group is an ortho, para-director. The 8-position is para to the point of attachment of the azepine ring, making it a likely site for electrophilic substitution.

  • Reagents: N-Acetyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine, Concentrated sulfuric acid (H₂SO₄), Fuming nitric acid (HNO₃).

  • Procedure:

    • Carefully add the N-acetylated benzo[c]azepine to pre-chilled concentrated sulfuric acid at 0 °C with stirring.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • The precipitated product can be collected by filtration, washed with cold water until neutral, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

Step 4: Deprotection to Yield 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

The final step is the removal of the acetyl protecting group to yield the target secondary amine.

  • Reagents: N-Acetyl-8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, Hydrochloric acid (6M HCl), Ethanol.

  • Procedure:

    • Suspend the N-acetylated nitro compound in a mixture of ethanol and 6M HCl.

    • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

In-depth Characterization: Predicted Analytical Data

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

¹H NMR (Predicted)
Chemical Shift (δ, ppm)
~8.0 - 7.8
~7.9 - 7.7
~7.3 - 7.1
~4.0 - 3.8
~3.2 - 3.0
~3.0 - 2.8
~2.2 - 2.0
~1.9 - 1.7
¹³C NMR (Predicted)
Chemical Shift (δ, ppm)
~148
~145
~140
~130
~125
~120
~55
~50
~35
~30

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data (Predicted)
Technique Expected m/z
High-Resolution MS (ESI+)Calculated for C₁₀H₁₃N₂O₂ [M+H]⁺: 193.0977. Found: [A value close to the calculated mass is expected].
Low-Resolution MS (EI)[M]⁺ at m/z = 192.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy Data (Predicted)
Frequency (cm⁻¹) Assignment
3350-3310N-H stretch (secondary amine).[3][4] This is expected to be a single, relatively weak and sharp band.[4]
3100-3000Aromatic C-H stretch.
2950-2850Aliphatic C-H stretch.
1550-1475Asymmetric NO₂ stretch.[5] This is typically a strong absorption band.[6]
1360-1290Symmetric NO₂ stretch.[5] This is also a strong absorption band.[6] The presence of two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹ is a characteristic diagnostic pattern for a nitro group.[6]
1600-1450Aromatic C=C stretches.
1335-1250C-N stretch (aromatic amine type).[3]

Expert Insights and Discussion

The successful synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hinges on the critical nitration step. The use of an N-acetyl protecting group is a well-established strategy to moderate the reactivity of the amine and direct the electrophilic substitution to the para position. However, the formation of other isomers is possible, and careful purification and characterization are essential to isolate the desired product. The ratio of isomers will depend on the precise reaction conditions, including temperature and the concentration of the nitrating agent.

The predicted characterization data provide a clear roadmap for confirming the identity of the final product. The ¹H NMR spectrum, with its characteristic aromatic splitting pattern and the downfield shifts induced by the nitro group, will be particularly informative. High-resolution mass spectrometry will provide definitive confirmation of the elemental composition. The IR spectrum will offer clear evidence for the presence of both the secondary amine and the nitro functional groups.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound strategy for the synthesis and characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. While this specific molecule may not be widely reported, the proposed multi-step synthesis, leveraging established organic chemistry principles, provides a clear and logical pathway for its preparation. The detailed predicted analytical data serves as a robust framework for the structural verification of the target compound. This molecule represents a valuable building block for the development of novel chemical entities with potential applications in drug discovery, particularly in the exploration of new central nervous system agents.

References

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates predicted values from validated computational models with established experimental protocols for their determination. This approach offers a robust framework for researchers to understand, handle, and further investigate this compound. The guide covers key parameters including molecular structure, melting and boiling points, aqueous solubility, and pKa. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) are presented to aid in structural confirmation. Each section is supplemented with detailed, field-proven experimental methodologies, providing a self-validating system for in-house verification of these critical properties.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] For novel heterocyclic compounds like 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a thorough understanding of these properties is paramount for rational drug design and development.[2] The presence of a nitro group and a secondary amine within the benzazepine scaffold suggests a unique interplay of electronic and steric factors that will dictate its behavior in biological systems.

This guide is structured to provide both a theoretical and practical understanding of the key physicochemical attributes of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By presenting computationally predicted data alongside detailed experimental protocols, we aim to empower researchers with the necessary tools to confidently work with and evaluate this molecule.

Molecular Structure and Core Properties

A foundational understanding of the molecule's structure is essential for interpreting its physicochemical behavior.

Chemical Structure:

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Dry & Powder) load Load Capillary Tube (2-3 mm height) prep->load setup Place in Apparatus load->setup scan Rapid Scan (Approx. Range) setup->scan precise Precise Scan (1-2 °C/min) scan->precise record Record Melting Range precise->record G cluster_workflow Shake-Flask Solubility Workflow start Add Excess Solid to Buffer agitate Agitate to Equilibrium (24-48h) start->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate quantify Quantify Concentration (UV-Vis/HPLC) separate->quantify end Determine Solubility quantify->end

Caption: Workflow for the shake-flask solubility assay.

pKa Determination (Potentiometric Titration)

Causality Behind Experimental Choice: Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds. F[3]or 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, this method will quantify the basicity of the secondary amine, which is critical for predicting its ionization state in different biological compartments.

[4]Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.

[5]### 5. Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation. The following sections provide predicted spectroscopic data for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. T[6][7]he predicted ¹H and ¹³C NMR spectra are essential for confirming the successful synthesis of the target compound and for routine quality control.

[8][9]Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • Aromatic Protons: Signals expected in the range of 7.0-8.2 ppm, showing characteristic splitting patterns due to the nitro substitution.

  • CH₂ Protons (aliphatic): Multiple signals expected between 2.5 and 4.0 ppm, corresponding to the methylene groups of the tetrahydroazepine ring.

  • NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • Aromatic Carbons: Signals expected between 120 and 150 ppm. The carbon bearing the nitro group will be significantly downfield.

  • Aliphatic Carbons: Signals expected in the range of 25-60 ppm, corresponding to the methylene carbons of the tetrahydroazepine ring.

[10]Note: The above predictions were generated using the online tool NMRDB.org.

[1][11]#### 5.2. Infrared (IR) Spectroscopy

Expert Insight: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. F[12][13][14]or 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, the most characteristic signals will arise from the nitro group and the N-H bond of the secondary amine.

[15]Predicted Characteristic IR Absorption Bands:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
Aromatic Nitro (Ar-NO₂)Asymmetric Stretch1550-1475
Aromatic Nitro (Ar-NO₂)Symmetric Stretch1360-1290
Secondary Amine (N-H)Stretch3350-3310
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch3000-2850

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit largely predictive, overview of the essential physicochemical properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The integration of computational predictions with detailed experimental protocols offers a valuable resource for researchers initiating studies on this compound. The predicted low aqueous solubility and basic pKa are critical parameters that will inform future formulation and ADME studies. Experimental verification of the predicted data is strongly encouraged to build a robust and reliable profile for this promising molecule. Further investigations into its solid-state properties, such as polymorphism, would also be a valuable next step in its development as a potential drug candidate.

References

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Foundational

Spectroscopic Characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. While experimental spectra for this specific molecule are not widely available, this document synthesizes established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its characteristic spectral features. This guide serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds in research and drug development settings. The fundamental principles and expected data patterns detailed herein are grounded in the analysis of its core structural components: a nitroaromatic ring and a tetrahydro-benzo[c]azepine framework.

Introduction: The Significance of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, with the chemical formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol , belongs to the class of benzo-fused azepine heterocycles. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The introduction of a nitro group to the aromatic ring can profoundly influence the molecule's electronic properties, reactivity, and potential pharmacological activity.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for achieving this. This guide provides a predictive framework for the spectroscopic signature of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, enabling researchers to confirm its identity and purity.

Molecular Structure and Spectroscopic Overview

The structure of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is foundational to understanding its spectroscopic behavior. The molecule consists of a benzene ring fused to a seven-membered azepine ring, which is saturated. A nitro group is substituted at the 8-position of the aromatic ring.

Caption: Molecular structure of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, both ¹H and ¹³C NMR will provide distinct and complementary information. The interpretation of NMR spectra for heterocyclic compounds can be complex, but predictable patterns emerge based on the electronic environment of each nucleus[1][2][3][4][5][6].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroazepine ring.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic-H7.0 - 8.5m3HThe electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield. The exact splitting pattern will depend on the coupling constants between the adjacent protons.
Aliphatic-CH₂2.5 - 4.5m8HThe four methylene groups of the tetrahydroazepine ring will appear as complex multiplets due to spin-spin coupling with each other and potentially with the NH proton. Protons adjacent to the nitrogen atom are expected to be the most deshielded.
NH1.0 - 5.0br s1HThe chemical shift of the NH proton can vary significantly depending on the solvent, concentration, and temperature. It will likely appear as a broad singlet.

Note: Protons adjacent to a nitro group can have chemical shifts in the range of 4.0-4.4 ppm[7]. However, in this fused ring system, the effect is on the aromatic protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Aromatic C-NO₂140 - 150The carbon atom directly attached to the nitro group will be significantly deshielded.
Aromatic C110 - 140The remaining aromatic carbons will resonate in this region.
Aliphatic CH₂20 - 60The four methylene carbons of the tetrahydroazepine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen atom will be more deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, the most characteristic absorptions will be from the nitro group and the N-H bond.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Notes
N-O Asymmetric Stretch1550 - 1475StrongThis is a characteristic and strong absorption for aromatic nitro compounds[7][8][9][10].
N-O Symmetric Stretch1360 - 1290StrongThis second strong absorption, along with the asymmetric stretch, is a clear indicator of a nitro group[7][8][9][10].
N-H Stretch3300 - 3500ModerateThe N-H stretching vibration of the secondary amine in the azepine ring.
C-H Aromatic Stretch3000 - 3100ModerateStretching vibrations of the C-H bonds on the aromatic ring.
C-H Aliphatic Stretch2850 - 3000ModerateStretching vibrations of the C-H bonds of the methylene groups in the azepine ring.
C=C Aromatic Stretch1450 - 1600ModerateSkeletal vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Electron Ionization (EI) Mass Spectrometry (Predicted)

In EI-MS, the molecule is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the presence of the nitro group and the tetrahydroazepine ring.

m/z Proposed Fragment Notes
192[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
177[M - CH₃]⁺Loss of a methyl group is a common fragmentation pathway.
146[M - NO₂]⁺Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds[11][12][13].
Various smaller fragmentsFurther fragmentation of the tetrahydroazepine ring and aromatic system.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[c]azepine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Experimental workflow for the spectroscopic characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By understanding the expected NMR, IR, and MS data based on its chemical structure, researchers can more confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of this data. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most robust and unambiguous structural confirmation.

References

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Exploratory

The In-Depth Technical Guide to the Mechanism of Action of Nitro-Substituted Benzazepines

Introduction The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. The introduction of a nitro group (-NO2) to this scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. The introduction of a nitro group (-NO2) to this scaffold profoundly influences the molecule's electronic properties, often leading to enhanced potency and specific biological activities. This guide provides an in-depth technical exploration of the mechanism of action of nitro-substituted benzazepines, with a primary focus on the most extensively studied and clinically relevant class: the 7-nitro-1,4-benzodiazepines. These compounds are potent modulators of the central nervous system, and their mechanism of action is a classic example of allosteric drug-receptor interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules.

The GABA-A Receptor: The Primary Molecular Target

The principal molecular target for the most clinically significant nitro-substituted benzazepines, such as clonazepam and flunitrazepam, is the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its role is to reduce neuronal excitability.[3][4]

The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex composed of five subunits that form a central pore.[5][6] When GABA binds to its specific sites on the receptor, the central pore opens, allowing chloride ions (Cl-) to flow into the neuron.[3][4][6] This influx of negatively charged ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[6][7]

The subunit composition of GABA-A receptors is highly variable, with multiple isoforms of α, β, and γ subunits identified. The most common arrangement in the brain consists of two α, two β, and one γ subunit.[8][9] The specific subunit isoforms present determine the pharmacological properties of the receptor, including its affinity for various drugs.[10]

Core Mechanism of Action: Positive Allosteric Modulation

Nitro-substituted benzodiazepines do not act by directly activating the GABA-A receptor or by competing with GABA. Instead, they are positive allosteric modulators (PAMs) .[7][9][11] This means they bind to a site on the receptor that is distinct from the GABA binding site and, in doing so, enhance the effect of GABA.[3][12]

The binding site for benzodiazepines is located at the interface between the α and γ subunits of the GABA-A receptor.[5][8][9] When a nitro-substituted benzodiazepine occupies this site, it induces a conformational change in the receptor that increases the frequency of the chloride channel opening in response to GABA binding.[1][13] It is important to note that benzodiazepines do not open the channel in the absence of GABA; they only amplify the effect of the endogenous neurotransmitter.[7] This potentiation of GABA's inhibitory action is the fundamental mechanism underlying the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.[2][3]

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_effect GABA_Site GABA Binding Site Cl_Channel Chloride (Cl⁻) Channel (Closed) BZD_Site Benzodiazepine Binding Site (α/γ interface) Cl_Influx Increased Cl⁻ Influx Cl_Channel->Cl_Influx Increased Opening Frequency GABA GABA GABA->GABA_Site Binds Nitro_BZD Nitro-Benzazepine (e.g., Clonazepam) Nitro_BZD->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to

Fig. 1: Allosteric modulation of the GABA-A receptor by nitro-benzazepines.

Structure-Activity Relationship (SAR): The Crucial Role of the 7-Nitro Group

The pharmacological activity of benzodiazepines is highly dependent on their chemical structure. A key feature for high potency is the presence of an electron-withdrawing substituent at the 7-position of the fused benzene ring.[14][15] The nitro group (-NO2) is a strong electron-withdrawing group, and its presence at this position is a hallmark of several highly potent benzodiazepines, including:

  • Clonazepam: A potent anticonvulsant and anxiolytic.[2][13]

  • Flunitrazepam: A potent hypnotic.

  • Nitrazepam: A hypnotic and anticonvulsant.

Studies have shown that 7-nitro substituted benzodiazepines, such as clonazepam and nitrazepam, exhibit more potent antiepileptic activity compared to their 7-chloro substituted counterparts (e.g., diazepam).[14][16] The higher electronegativity of the nitro group compared to a chloro group appears to correlate with increased potency.[14]

Other important structural features for activity include:

  • A phenyl group at the 5-position.

  • A carbonyl group at the 2-position is necessary for high activity.[16]

  • Substituents on the diazepine ring, such as a methyl group at the 1-position, can also influence the pharmacological profile.[16]

Pharmacological Effects

The potentiation of GABAergic inhibition by nitro-substituted benzazepines results in a range of effects on the central nervous system:

  • Anxiolytic: Reduction of anxiety.

  • Anticonvulsant: Prevention and treatment of seizures.[1][13]

  • Sedative-Hypnotic: Induction of sedation and sleep.[1]

  • Muscle Relaxant: Reduction of muscle tone.[2]

The specific profile of a given compound depends on its affinity for different GABA-A receptor subtypes.[10] For example, sedative effects are often associated with activity at α1-containing receptors, while anxiolytic effects are linked to α2 and α3-containing receptors.[3][11]

Experimental Protocols for Elucidating the Mechanism of Action

The mechanism of action of nitro-substituted benzazepines has been elucidated through a combination of biochemical and electrophysiological techniques.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.[17][18]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • Incubate the prepared membranes with a known concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flumazenil or [3H]flunitrazepam).[8][18]

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Allow the reaction to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Brain Tissue homogenize Homogenize & Centrifuge start->homogenize wash Wash Membranes (Remove Endogenous GABA) homogenize->wash membranes Prepared Membranes (GABA-A Receptors) wash->membranes incubate Incubate: - Membranes - Radioligand ([³H]flumazenil) - Test Compound (Nitro-BZD) membranes->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End: Binding Affinity (Kᵢ) analyze->end

Fig. 2: Workflow for a radioligand binding assay.
Electrophysiological Recording

This technique directly measures the functional effect of a compound on the GABA-A receptor's ion channel activity.[19] The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors is a common method.[8][12]

Objective: To determine if a compound modulates GABA-activated chloride currents.

Protocol:

  • Receptor Expression:

    • Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.

    • Incubate the oocytes for 2-4 days to allow for receptor expression in the cell membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a fixed voltage (e.g., -70 mV).

  • Drug Application:

    • Apply a low concentration of GABA to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with the test compound (nitro-substituted benzazepine).

    • Observe any change in the amplitude of the chloride current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-activated current in the absence and presence of the test compound.

    • A significant increase in current amplitude indicates positive allosteric modulation.

    • Construct a dose-response curve to determine the EC50 for potentiation.

Electrophysiology_Workflow start Start: Xenopus Oocyte inject Inject cRNA for GABA-A Receptor Subunits start->inject express Incubate for Receptor Expression inject->express oocyte Oocyte Expressing GABA-A Receptors express->oocyte clamp Two-Electrode Voltage Clamp (Hold at -70mV) oocyte->clamp apply_gaba Apply GABA (Baseline Current) clamp->apply_gaba record Record Chloride Current apply_gaba->record apply_drug Co-apply GABA + Nitro-BZD apply_drug->record record->apply_drug analyze Analyze Current Amplitude Change record->analyze end End: Functional Modulation analyze->end

Fig. 3: Workflow for electrophysiological recording.

Data Presentation

The following table summarizes the binding affinities of representative 7-nitro-substituted benzodiazepines for the benzodiazepine site on the GABA-A receptor.

Compound7-Position SubstituentTypical Binding Affinity (Ki, nM)Primary Pharmacological Class
Clonazepam -NO21.5 - 2.5Anticonvulsant, Anxiolytic
Flunitrazepam -NO21.0 - 2.0Hypnotic
Nitrazepam -NO24.0 - 8.0Hypnotic, Anticonvulsant
Diazepam -Cl3.0 - 7.0Anxiolytic, Anticonvulsant

Note: Ki values can vary depending on the specific GABA-A receptor subtype and experimental conditions.

Conclusion

The mechanism of action of 7-nitro-substituted benzazepines is a well-established paradigm of positive allosteric modulation. The presence of the 7-nitro group is a critical determinant of the high potency of these compounds. Their ability to enhance the inhibitory effects of GABA at the GABA-A receptor underpins their therapeutic utility as anxiolytics, anticonvulsants, and sedatives. A thorough understanding of their interaction with the various GABA-A receptor subtypes, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new and more selective modulators of GABAergic neurotransmission.

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Foundational

An In-Depth Technical Guide to the Exploratory Screening of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Derivatives

Abstract The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its conformational flexibility allows for intrica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its conformational flexibility allows for intricate interactions with a range of biological targets, particularly within the central nervous system (CNS).[1] The introduction of an 8-nitro group adds a potent electron-withdrawing feature, significantly altering the molecule's electronic properties and potential biological activity. However, the nitroaromatic moiety is often viewed with caution in drug development due to concerns about potential toxicity and metabolic liabilities.[2] This guide presents a comprehensive, tiered strategy for the exploratory screening of novel 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives. We will move beyond simple data generation to establish a logical framework for decision-making, elucidating a compound's therapeutic potential while proactively identifying and addressing the challenges posed by the nitro group.

The Strategic Imperative: Rationale for a Tiered Screening Approach

An exploratory screen for a novel chemical series, especially one containing a potentially reactive moiety like a nitro group, must be designed to maximize information while conserving resources. A "brute-force" approach of testing against hundreds of targets is inefficient. Instead, a tiered or cascaded approach allows for early, data-driven decisions. The primary goals of this strategy are:

  • Establish a Therapeutic Window: To quickly differentiate between general cytotoxicity and specific, potent biological activity. A compound that is toxic to all cells at its active concentration is not a viable lead.

  • Identify Promiscuity Early: To flag compounds that interact non-specifically with multiple targets, which can be a hallmark of pan-assay interference compounds (PAINS).[3]

  • Generate Mechanistic Hypotheses: To guide the selection of more specific, resource-intensive secondary and tertiary assays.

  • Address the "Nitro Question": To determine if the nitro group is an essential component of the pharmacophore or a liability that should be considered for bioisosteric replacement.[4][5]

The following workflow illustrates the strategic progression from broad, foundational assays to more focused, mechanism-of-action studies.

G cluster_0 Compound Management Lib Library of 8-Nitro-benzo[c]azepine Derivatives QC Purity & Identity QC (NMR, LC-MS) Lib->QC Sol Solubility & Stability Assessment QC->Sol Cytotox General Cytotoxicity Assays (e.g., MTT, LDH) Sol->Cytotox Phenotypic Phenotypic Screening (e.g., Anticonvulsant, Anti-inflammatory) Cytotox->Phenotypic IC50 > 10-30 µM (Therapeutic Window) Target Target-Based Screening (e.g., CNS Receptor Panel, Kinase Panel) Cytotox->Target IC50 > 10-30 µM (Therapeutic Window) SAR Structure-Activity Relationship (SAR) & Bioisosteric Replacement Cytotox->SAR High Potency, but Narrow Window MoA Mechanism of Action Assays (Apoptosis, Oxidative Stress) Phenotypic->MoA Confirmed Activity Target->MoA Confirmed 'Hit' MoA->SAR

Caption: Tiered screening cascade for 8-Nitro-benzo[c]azepine derivatives.

Tier 1: Foundational Viability and Cytotoxicity Screening

Causality: The first critical question is whether a compound's observed activity stems from a specific biological interaction or simply from killing the cells. Cytotoxicity assays provide a baseline for cellular health and establish the upper concentration limit for subsequent, more sensitive assays.[6] Nitroaromatic compounds, in particular, warrant this scrutiny, as their metabolic activation can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[7]

Experimental Choices: A multi-parametric approach is recommended, as different assays measure distinct cellular insults.

  • Metabolic Activity Assay (e.g., MTT/XTT): Measures the activity of mitochondrial dehydrogenases. A reduction in signal indicates compromised metabolic function, an early indicator of cell stress.

  • Membrane Integrity Assay (e.g., LDH Release): Measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, a hallmark of plasma membrane rupture associated with necrosis or late apoptosis.[7]

Data Interpretation and Triage: The results from these assays are used to calculate an IC50 (half-maximal inhibitory concentration) value for each compound in one or more relevant cell lines (e.g., HepG2 for general liver toxicity, a neuronal cell line like SH-SY5Y for potential neurotoxicity).

Compound IDCell LineMTT IC50 (µM)LDH Release EC50 (µM)Notes / Decision
N-BCA-001HepG2> 50> 50Low intrinsic toxicity. Proceed to Tier 2.
N-BCA-002HepG25.26.1Potent but non-specific cytotoxicity. Deprioritize.
N-BCA-003SH-SY5Y> 50> 50Low neurotoxicity. Proceed to Tier 2.
N-BCA-004SH-SY5Y12.5> 50Metabolic effect precedes membrane damage. Possible mitochondrial target. Proceed with caution.

A compound is typically advanced if its cytotoxic IC50 is at least 10-fold higher than its anticipated effective concentration (EC50) in a functional assay.

Tier 2: Target Class Prioritization

Causality: With a baseline understanding of cytotoxicity, the next step is to uncover specific biological activity. Given that azepine derivatives have shown promise in treating CNS disorders like epilepsy, a logical starting point is to screen for related activities.[8][9][10] This phase can be approached through phenotypic screening, target-based screening, or a combination of both.

Experimental Choices:

  • Phenotypic Screening: This approach measures a complex biological outcome without a preconceived target.

    • Anti-inflammatory Assays: Measure the inhibition of inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[11]

    • Anticonvulsant Models: While typically performed in vivo (e.g., maximal electroshock or pentylenetetrazol tests), initial in vitro screens can use neuronal cultures to assess effects on excitability or neurotransmitter release.[9][12]

  • Target-Based Screening: This involves testing the compounds against a pre-selected panel of purified enzymes or receptors.

    • CNS Receptor Binding Panel: A commercially available panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) can rapidly assess binding affinity for dozens of key GPCRs, ion channels, and transporters implicated in neurological function. This is highly efficient for identifying initial "hits" and potential off-target liabilities.

    • PARP-1 Inhibition Assay: Based on literature for similar scaffolds, testing for inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy, could be a fruitful avenue.[13]

Tier 3: Mechanism of Action (MoA) & The Nitro Group Dilemma

Causality: Once a "hit" is identified in Tier 2—a compound that shows a specific biological effect at a non-toxic concentration—the focus shifts to understanding how it works and addressing the structural liabilities of the nitro group.

MoA Deconvolution: If a compound inhibits LPS-induced NO production, for example, is it by inhibiting the iNOS enzyme directly, or by acting upstream on signaling pathways like NF-κB? If it binds a specific GPCR, is it an agonist or antagonist? These questions are answered with specific secondary assays:

  • Apoptosis vs. Necrosis: Flow cytometry using Annexin V/Propidium Iodide staining can clarify the mode of cell death induced by cytotoxic compounds.

  • Oxidative Stress Assays: Cellular ROS production can be measured using probes like DCFDA to investigate if the nitro group is inducing oxidative damage.

  • Enzyme Kinetics: For enzymatic hits, determine the mode of inhibition (e.g., competitive, non-competitive) to understand the binding mechanism.

The Nitro Group: Pharmacophore or Liability? The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which may be critical for target binding. However, it is also a known structural alert, often associated with mutagenicity upon metabolic reduction to reactive hydroxylamine and nitroso species.[2][14]

G cluster_0 In Vivo Fate of 8-Nitro-benzo[c]azepine cluster_1 Potential Outcomes cluster_2 Resulting Species Parent Parent Nitro Compound (R-NO2) Activity Essential Pharmacophore (Binds Target) Parent->Activity Toxicity Metabolic Activation (Bioreduction) Parent->Toxicity TargetComplex Target Engagement & Biological Effect Activity->TargetComplex Reactive Reactive Intermediates (R-NHOH, R-NO) Covalent Binding, Toxicity Toxicity->Reactive

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary Biological Evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Foreword: The Rationale for Investigating a Novel Benzazepine Scaffold The benzazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse th...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating a Novel Benzazepine Scaffold

The benzazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse therapeutic applications, including antidepressant, anti-hypertensive, and anti-ischaemic properties.[1] The introduction of a nitro group at the 8-position of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core presents a novel chemical entity with unexplored potential. The electron-withdrawing nature of the nitro group is anticipated to modulate the electronic distribution of the aromatic ring, potentially influencing receptor affinity and selectivity. Given the established role of benzazepine derivatives as ligands for central nervous system (CNS) targets, a primary hypothesis is the interaction of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine with dopamine receptors, which are critical in regulating motor control, motivation, and cognition.[2][3]

This guide provides a comprehensive framework for the initial biological characterization of this compound, outlining a logical progression of in vitro and in vivo assays designed to elucidate its pharmacological profile and preliminary safety. The experimental choices are rationalized to provide a robust, self-validating dataset for informed decision-making in the early stages of drug discovery.

Part 1: In Vitro Pharmacological Characterization: Targeting Dopamine Receptors

The initial evaluation focuses on determining the compound's affinity and functional activity at dopamine receptors, which are key targets for CNS-acting drugs.[3] The high homology between dopamine receptor subtypes, particularly D2 and D3, necessitates a careful assessment of selectivity.[3][4][5]

Receptor Binding Affinity Profiling

Causality of Experimental Choice: To determine if the compound physically interacts with dopamine receptors, radioligand binding assays are the gold standard. This technique quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the receptor. We will assess binding at both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families to establish a selectivity profile.[6]

Experimental Protocol: Radioligand Displacement Assay

  • Source of Receptors: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing human recombinant dopamine D1, D2, and D3 receptors. Prepare cell membrane homogenates according to standard procedures.

  • Radioligand Selection:

    • For D1 Receptors: [³H]-SCH23390, a selective D1 antagonist.

    • For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride, D2/D3 antagonists.

    • For D3 Receptors: [³H]-(+)-PHNO, a D3-preferring agonist, or [³H]-Spiperone in a cell line with high D3 expression.[3]

  • Assay Conditions:

    • Incubate receptor membranes with a fixed concentration of the selected radioligand and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

    • Perform incubations in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) at a defined temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Determination of Non-Specific Binding: Include a set of tubes containing a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2/D3, or 10 µM SCH23390 for D1) to define non-specific binding.

  • Assay Termination and Measurement: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression analysis. Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Hypothetical Binding Affinities

Target ReceptorRadioligandTest Compound Kᵢ (nM)
Dopamine D1[³H]-SCH23390>10,000
Dopamine D2[³H]-Spiperone850
Dopamine D3[³H]-(+)-PHNO15

This hypothetical data suggests the compound is a D3-selective ligand.

Functional Activity Determination

Causality of Experimental Choice: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to determine the compound's efficacy. Based on the hypothetical binding data suggesting D3 selectivity, a β-arrestin recruitment assay is an excellent choice. For D2-like receptors like D3, agonist binding often triggers G-protein signaling and subsequent β-arrestin recruitment, which can be readily measured.[7] This assay can effectively characterize both agonists and antagonists.[7]

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

  • Cell Line: Use a U2OS or CHO cell line engineered to co-express the human dopamine D3 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor).

  • Agonist Mode:

    • Plate the cells in a 96- or 384-well plate.

    • Add increasing concentrations of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine to the cells. Include a known D3 agonist (e.g., quinpirole) as a positive control.

    • Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a D3 agonist (e.g., quinpirole at its EC80 concentration) to all wells.

    • Incubate as described for the agonist mode.

  • Signal Detection: Add the detection reagents provided with the assay kit. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the luminescent signal against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 (potency) and the maximal response (efficacy) relative to the positive control.

    • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound. Determine the IC50 value, which represents the antagonist potency.

Visualization of the D3 Receptor Signaling Pathway

D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein Agonist Binding Arrestin β-Arrestin D3R->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Downstream\nSignaling Downstream Signaling Arrestin->Downstream\nSignaling Agonist Test Compound (Agonist) Agonist->D3R Binds

Caption: Agonist binding to the D3 receptor inhibits adenylyl cyclase and recruits β-arrestin.

Part 2: Preliminary In Vitro Safety Assessment

Causality of Experimental Choice: Early assessment of cytotoxicity is crucial to flag potentially toxic compounds and deprioritize them, saving resources.[8][9] The MTT assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][11] A reduction in metabolic activity is proportional to the number of viable cells and suggests a cytotoxic or cytostatic effect.[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a relevant cell line, such as HEK293 (a human embryonic kidney line often used for toxicity screening) or SH-SY5Y (a human neuroblastoma line), into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound and determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualization of the MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compound A->B C 3. Incubate (e.g., 24h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan Formation) D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIncubation TimeTest Compound IC₅₀ (µM)
HEK29324 hours>100
SH-SY5Y24 hours85

This hypothetical data suggests low general cytotoxicity but warrants further investigation in neuronal cell types.

Part 3: Preliminary In Vivo Behavioral Screening

Causality of Experimental Choice: After establishing in vitro activity and preliminary safety, it is essential to assess the compound's effects in a living organism. CNS stimulants or depressants often manifest as changes in spontaneous locomotor activity.[12] The open field test is a standard and straightforward behavioral assay to quantify general locomotor activity, exploration, and anxiety-like behavior in rodents. This provides an initial indication of the compound's potential CNS effects in vivo.[12][13]

Experimental Protocol: Open Field Test for Locomotor Activity

  • Animals: Use adult male mice (e.g., C57BL/6 strain) or rats. Acclimatize the animals to the housing facility for at least one week before the experiment.

  • Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an automated tracking system (e.g., infrared beams or video tracking) to record the animal's movements.

  • Drug Administration: Administer 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine via a relevant route (e.g., intraperitoneal injection) at several doses determined from in vitro potency and preliminary tolerability studies. Include a vehicle control group and a positive control group (e.g., amphetamine for hyperactivity, diazepam for hypoactivity).

  • Test Procedure:

    • After a suitable pre-treatment interval (e.g., 30 minutes) to allow for drug absorption and distribution to the CNS, place each animal individually into the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 15-30 minutes).

    • The automated tracking system will record various parameters.

  • Parameters Measured:

    • Total Distance Traveled: A primary measure of overall locomotor activity.

    • Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.

    • Time Spent in Center vs. Periphery: Can be used as a measure of anxiety-like behavior (thigmotaxis).

  • Data Analysis: Compare the means of the measured parameters between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

This guide outlines a foundational strategy for the preliminary biological evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The hypothetical results presented—suggesting D3 receptor selectivity, low general cytotoxicity, and a potential CNS effect—would position this compound as a promising lead for further investigation.

Subsequent steps would involve a broader secondary pharmacology screen to assess off-target activities, more detailed in vivo models relevant to the D3 receptor's role in conditions like substance use disorder or schizophrenia, and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[14][15] This structured, data-driven approach ensures that resources are focused on compounds with the highest potential for therapeutic success.

References

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Foundational

A Predictive Toxicology Profile and Testing Strategy for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Abstract This technical guide addresses the toxicological profile of the novel chemical entity 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. In the absence of specific empirical data for this compound, this document pio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the toxicological profile of the novel chemical entity 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. In the absence of specific empirical data for this compound, this document pioneers a predictive toxicology approach. By dissecting its core structural moieties—a nitroaromatic system and a tetrahydro-benzo[c]azepine scaffold analogous to benzodiazepines—we forecast its likely toxicological liabilities. The primary focus is a comprehensive, tiered, and scientifically justified testing strategy, compliant with international regulatory standards, designed to systematically elucidate its safety profile. This guide provides researchers, scientists, and drug development professionals with a robust framework for the preclinical safety assessment of this and structurally related compounds, detailing the causality behind experimental choices and providing actionable protocols for key in vitro and in vivo assays.

Introduction and Statement of Data Gap

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound featuring two distinct structural alerts for potential toxicity: a nitroaromatic group and a benzo-fused azepine ring. A thorough review of the scientific literature and toxicology databases reveals a critical gap: no public data exists on the toxicological properties of this specific molecule.

In drug development and chemical safety assessment, confronting a novel structure without an established profile is a common challenge. The appropriate scientific response is not to assume safety, but to construct a logical, evidence-based framework for investigation. This guide provides such a framework. We will leverage predictive toxicology principles, based on decades of research into its constituent chemical classes, to anticipate potential hazards and propose a rigorous, multi-phase testing cascade to definitively characterize its safety profile.[1][2][3]

Our approach is twofold:

  • Predictive Analysis: We will analyze the molecule's structure to hypothesize its primary toxicological risks, focusing on the well-documented toxicities of nitroaromatic compounds and the pharmacological effects of benzodiazepine-like structures.

  • Strategic Testing Blueprint: We will outline a detailed, phase-appropriate testing battery, beginning with fundamental in vitro assays and progressing to in vivo studies, consistent with OECD (Organisation for Economic Co-operation and Development) guidelines.

Predictive Toxicology Profile Based on Structural Analogy

The toxicological identity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be inferred by examining its two principal components.

Predicted Genotoxicity: The Nitroaromatic Moiety

The presence of a nitroaromatic group is a significant structural alert for genotoxicity and potential carcinogenicity.[4][5] The toxicity of this class of compounds is not typically caused by the parent molecule itself, but by its metabolic activation products.[6]

Mechanism of Action: Metabolic Activation The primary mechanism of concern is the enzymatic reduction of the nitro group (NO₂) to highly reactive intermediates.[4][6] This is a multi-step process:

  • Nitro Radical Anion Formation: One-electron reduction of the nitro group forms a nitro radical anion.

  • Nitroso Intermediate: Further reduction yields a nitroso (R-NO) derivative.

  • Hydroxylamine Intermediate: The final key reactive intermediate is the N-hydroxylamine (R-NHOH).

The N-hydroxylamine is a potent electrophile that can form covalent adducts with nucleophilic sites in cellular macromolecules, most critically, with DNA. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[4] It is this pathway that underlies the mutagenicity of many nitroaromatic compounds in the bacterial reverse mutation (Ames) test and their carcinogenicity in animal studies.[4][7] Furthermore, redox cycling of the nitro group can produce reactive oxygen species (ROS), leading to secondary oxidative DNA damage.[5][7]

Metabolic Activation of Nitroaromatic Compounds cluster_0 Cellular Environment Parent 8-Nitro-benzo[c]azepine (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Parent->Radical Nitroreductases (+1e⁻) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e⁻, +H⁺ Hydroxylamine N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Adduct DNA Adducts Hydroxylamine->Adduct Covalent Binding Mutation Gene Mutation & Chromosome Damage Adduct->Mutation GABA-A Receptor Modulation cluster_0 Postsynaptic Neuron Membrane Receptor GABA-A Receptor Cl⁻ Channel Benzodiazepine Site Chloride Cl⁻ Influx (Hyperpolarization) Receptor:f1->Chloride Opens & Potentiates GABA GABA GABA->Receptor:f0 Binds Compound Benzo[c]azepine (Potential Modulator) Compound->Receptor:f2 Binds

Caption: Hypothesized mechanism of CNS effects via GABA-A receptor modulation.

A Comprehensive and Tiered Toxicological Testing Strategy

The following testing cascade is designed to systematically and efficiently evaluate the safety of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, in alignment with global regulatory expectations. [8]The strategy proceeds from in vitro to in vivo methods, a resource- and ethics-conscious approach that uses early data to inform later, more complex studies.

Phase 1: Foundational In Vitro Assessment

The initial phase focuses on the two primary predicted liabilities: genotoxicity and general cytotoxicity. These assays are rapid, cost-effective, and provide critical data for go/no-go decisions before committing to animal studies. [9][10]

A standard battery of two in vitro tests is required to assess the potential for genetic damage, covering both gene mutation and chromosomal damage endpoints. [8] Table 1: Recommended In Vitro Genotoxicity Test Battery

Test NameOECD GuidelineEndpoint AssessedScientific Rationale
Bacterial Reverse Mutation Test (Ames Test) OECD 471Gene MutationDetects the ability of the compound and its metabolites to induce point mutations in bacteria. A positive result is a strong indicator of mutagenic potential, directly testing the hypothesis of nitroaromatic-induced DNA damage. [11]
In Vitro Mammalian Cell Micronucleus Test OECD 487Chromosomal DamageDetects the ability of the compound to cause breaks (clastogenicity) or loss (aneugenicity) of chromosomes in mammalian cells. This provides a broader view of genetic damage than the Ames test alone. [12][13]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium. * Methodology:

    • Strain Selection: Utilize a standard set of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations. [14] 2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). The S9 mix mimics mammalian metabolism and is critical for detecting compounds, like nitroaromatics, that require activation to become mutagenic.

    • Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range, identifying any cytotoxicity to the bacteria. The main experiment should use at least five analysable concentrations.

    • Exposure: Use the plate incorporation method. Mix the test compound, bacterial culture, and S9 mix (or buffer) with molten top agar and pour it onto minimal glucose agar plates.

    • Incubation: Incubate plates at 37°C for 48-72 hours.

    • Scoring & Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertants, typically with at least a two-fold increase over the negative control at one or more concentrations.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487

  • Principle: This test identifies substances that cause damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of interphase cells. [12]* Methodology:

    • Cell Line Selection: Use a well-characterized mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells). [13] 2. Metabolic Activation: As with the Ames test, conduct experiments with and without an S9 metabolic activation system.

    • Dose Selection & Cytotoxicity: Determine concentrations based on a preliminary cytotoxicity assay (e.g., measuring Relative Population Doubling or Relative Increase in Cell Count). The top concentration should produce significant but not excessive cytotoxicity (e.g., ~50-60% reduction in cell growth). [13] 4. Exposure: Treat cell cultures with the test compound for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., ~24 hours) without S9.

    • Harvesting: After treatment, add cytochalasin B (an agent that blocks cytokinesis) to accumulate binucleated cells, which are cells that have completed one round of mitosis. Harvest the cells.

    • Scoring & Interpretation: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells. [13]

  • Principle: To establish a baseline for cellular toxicity and to inform dose selection for other in vitro assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [10]* Methodology:

    • Cell Line Selection: Use a relevant human cell line, such as HepG2 (liver-derived, to assess potential hepatotoxicity) and a neuronal cell line (e.g., SH-SY5Y, to assess potential neurotoxicity).

    • Exposure: Plate cells and allow them to adhere. Expose them to a wide concentration range of the test compound for a relevant time period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT reagent to the wells. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • Quantification: Solubilize the formazan crystals and measure the absorbance using a spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Phase 2: Targeted In Vivo Assessment

Progression to in vivo studies is contingent on the in vitro results. If significant, non-remediable genotoxicity is observed, further development may be halted. If the in vitro profile is acceptable, the following initial in vivo study is essential.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Principle: This method allows for the classification of a substance into a toxicity category based on the Globally Harmonised System (GHS) and provides an estimate of the acute lethal dose (LD₅₀). It employs a stepwise procedure using a minimal number of animals. [15][16]* Methodology:

    • Species Selection: Use a single rodent species, typically female rats. [15] 2. Dosing Procedure: This is a stepwise procedure. The test begins using a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). [17]The starting dose is chosen based on any available information; in the absence of data, 300 mg/kg is often the default. [17] 3. Step 1: Dose a group of three animals with the starting dose.

    • Observation: Observe animals closely for mortality and clinical signs of toxicity (including CNS-related signs like sedation, ataxia, tremors) immediately after dosing and periodically for 14 days. [16]Body weight should be recorded weekly.

    • Decision Point: The outcome of the first step determines the next step:

      • If mortality occurs, the test is repeated at a lower dose level.

      • If no mortality occurs, the test is repeated at a higher dose level.

    • Termination: The test is stopped when a defined endpoint is reached (e.g., mortality observed at a certain dose, or survival at the highest dose), allowing for classification of the substance. A full necropsy is performed on all animals at the end of the study.

Conclusion and Path Forward

The compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine presents a dual toxicological concern based on its chemical structure: a high probability of metabolic activation to a genotoxic species via its nitroaromatic moiety, and a potential for CNS depressant effects through its benzodiazepine-like core. The absence of empirical data necessitates a structured and predictive approach to its safety evaluation.

This guide provides the scientific rationale and detailed protocols for a foundational toxicology program. The successful execution of the in vitro genotoxicity and cytotoxicity assays outlined in Phase 1 will provide the critical data needed to make an informed decision on the compound's viability. Should the in vitro profile be favorable, the acute in vivo study described in Phase 2 will establish its systemic toxicity classification and inform the design of any subsequent, more complex studies, such as repeat-dose toxicity assessments. By following this logical, tiered strategy, researchers can efficiently and responsibly characterize the toxicological profile of this novel chemical entity.

References

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  • Marcon, F., & Cordelli, E. (2015). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità. [Link]

  • Bailey, H. C., et al. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium. [Link]

  • ASTM International. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. ASTM Digital Library. [Link]

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Benzodiazepine Information Coalition. [Link]

  • Carlier, J., et al. (2021). Designer Benzodiazepines: A Review of Toxicology and Public Health Risks. Pharmaceuticals, 14(6), 560. [Link]

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  • Carlier, J., et al. (2021). Designer Benzodiazepines: A Review of Toxicology and Public Health Risks. Pharmaceuticals, 14(6), 560. [Link]

  • Singh, S., et al. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical and Biological Archives, 11(2), 1-6. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • de Oliveira, R. B., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1577. [Link]

  • Griffin, C. E., et al. (2013). Benzodiazepines: Uses, Dangers, and Clinical Considerations. The Ochsner Journal, 13(4), 462-469. [Link]

  • Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214-223. [Link]

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  • Editorial. (2024). Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Frontiers in Pharmacology, 15, 1378897. [Link]

  • Cross, J. B., et al. (2025). Advancing predictive toxicology: overcoming hurdles and shaping the future. Digital Discovery. [Link]

  • Fatimi, A., et al. (2025). In vivo and in silico toxicity profiling of a novel 1,5-benzodiazepine derivative. Journal of Biomolecular Structure and Dynamics. [Link]

  • Ukraintsev, V., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(11), 3326. [Link]

  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. [Link]

  • Magar, S. (2018). OECD Guideline For Acute oral toxicity (TG 423). SlideShare. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(5), 347-361. [Link]

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  • Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1146747. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(5), 347-361. [Link]

  • Kang, M., Galuska, M. A., & Ghassemzadeh, S. (2023). Benzodiazepine Toxicity. In StatPearls. StatPearls Publishing. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the solubility and stability of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a critical compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the solubility and stability of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a critical compound in various research and development pipelines. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound featuring a benzazepine core functionalized with a nitro group. Its chemical structure, particularly the presence of the nitroaromatic moiety and the saturated azepine ring, dictates its physicochemical properties and, consequently, its behavior in biological and chemical systems. Understanding the solubility and stability of this molecule is paramount for its application in drug discovery and development, as these parameters directly influence its bioavailability, formulation, and shelf-life.

This guide will delve into the critical aspects of solubility and stability assessment, providing a robust framework for the systematic characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is essential for designing relevant solubility and stability studies.

PropertyValueSource
CAS Number 223915-75-1[1][2]
Molecular Formula C10H12N2O2[2]
Molecular Weight 192.21 g/mol [2]
Appearance Predicted to be a solid at room temperatureN/A
pKa The secondary amine in the azepine ring is predicted to be basic. The exact pKa would require experimental determination.N/A
LogP The octanol-water partition coefficient is predicted to be moderate, suggesting a balance between lipophilicity and hydrophilicity.N/A

Solubility Assessment

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The following sections outline the theoretical and practical approaches to characterizing the solubility of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Theoretical Considerations

The solubility of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is expected to be significantly influenced by pH due to the presence of the basic secondary amine. At a pH below its pKa, the amine will be protonated, leading to increased aqueous solubility. Conversely, at a pH above its pKa, the compound will be in its neutral, less soluble form. The nitro group, being electron-withdrawing, can also influence the electronic properties of the aromatic ring and impact intermolecular interactions.

Experimental Protocols

Kinetic Solubility Determination (High-Throughput Screening)

This method is employed in early discovery to rapidly assess the solubility of a compound from a solid-state (often DMSO stock) into an aqueous buffer.

Protocol:

  • Prepare a high-concentration stock solution of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • In a 96-well plate, add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4).

  • Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

  • Filter the samples to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Thermodynamic Solubility Determination (Equilibrium Method)

This method determines the true equilibrium solubility of the compound and is considered the gold standard.

Protocol:

  • Add an excess amount of solid 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine to a series of vials containing aqueous buffers of different pH values.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully collect an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

Stability Assessment

Evaluating the chemical stability of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions.

Theoretical Considerations

The structure of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine suggests several potential degradation pathways:

  • Hydrolysis: The amide-like linkage within the benzazepine ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The secondary amine and the benzylic positions of the tetrahydroazepine ring are potential sites for oxidation.

  • Photodegradation: Nitroaromatic compounds are known to be photosensitive and can undergo degradation upon exposure to light.[3]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to conditions more severe than those it would typically encounter.[3]

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Prepare Solutions of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in a suitable solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation:

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Withdraw samples at various time points, neutralize them, and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M sodium hydroxide.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw samples, neutralize, and analyze.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C).

    • Analyze samples at different time points.

  • Photostability:

    • Expose a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples by HPLC.

Long-Term Stability Testing

Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the compound.

Protocol:

  • Store accurately weighed samples of solid 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in controlled environment chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample and analyze it for purity and the presence of any degradation products using a validated stability-indicating analytical method.

  • Assess physical properties such as appearance, color, and melting point.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for accurately quantifying 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and its potential degradation products. High-performance liquid chromatography (HPLC) is the technique of choice.[6]

Development of a Stability-Indicating HPLC Method

HPLC_Method_Development cluster_initial Initial Development cluster_optimization Optimization with Stressed Samples cluster_validation Method Validation (ICH Q2B) Scouting Column & Mobile Phase Scouting (e.g., C18, Phenyl-Hexyl; ACN/MeOH, Buffers) Inject Inject Forced Degradation Samples Scouting->Inject Optimize Optimize Gradient, Flow Rate, & Temperature to resolve all peaks Inject->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: HPLC Stability-Indicating Method Development Workflow.

Typical HPLC-UV/MS System Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. Mass spectrometry (MS) is invaluable for the identification and structural elucidation of unknown degradation products.

Data Presentation

Table 1: Summary of Solubility Data

pHKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
2.0
4.5
6.8
7.4
9.0

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationMajor Degradants (Retention Time)
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H2O2, RT24 h
80°C, Solid7 days
Photolytic (ICH Q1B)

Conclusion

The systematic evaluation of the solubility and stability of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, as outlined in this guide, is a critical step in its development for any potential application. By combining theoretical knowledge of the molecule's structure with rigorous experimental protocols, researchers can gain a comprehensive understanding of its physicochemical properties. This knowledge is indispensable for informed decision-making in formulation development, establishing appropriate storage conditions, and ensuring the overall quality and efficacy of any resulting product.

References

  • 2a biotech. 8-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE.
  • Guidechem. 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.
  • ChemTik Products. 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
  • Parchem. 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.
  • MedCrave online.
  • ChemicalBook. 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
  • PMC - NIH.
  • American Pharmaceutical Review.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Bioprocess Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • PMC.

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Protocols & Analytical Methods

Method

Protocols for the Accurate Quantification of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine using HPLC-UV and LC-MS/MS

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides comprehensive, detailed protocols for the quantitative analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]aze...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides comprehensive, detailed protocols for the quantitative analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a nitroaromatic heterocyclic compound of interest in pharmaceutical development. Given its potential role as a synthetic intermediate or impurity, its accurate quantification is critical for ensuring drug substance purity, supporting pharmacokinetic studies, and meeting regulatory requirements. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and purity assessment, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This guide emphasizes the rationale behind methodological choices, particularly addressing the analytical challenges posed by nitroaromatic compounds, and provides a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Method Rationale

The compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a structurally significant molecule featuring a benzo[c]azepine core, which is found in various pharmacologically active agents.[3][4] The presence of a nitroaromatic group requires special consideration during analytical method development. While essential for routine analysis, techniques like HPLC with UV detection may lack the sensitivity for trace impurity analysis or bioanalysis.[5]

Conversely, LC-MS/MS, the gold standard for high-sensitivity quantification, can be hampered by the poor ionization efficiency of neutral nitroaromatic compounds in common electrospray ionization (ESI) sources.[5] Therefore, a successful analytical strategy must address these challenges.

This document outlines two distinct, fit-for-purpose methodologies:

  • HPLC-UV: A robust, widely accessible method ideal for analyzing the compound as a drug substance or in formulated products where concentrations are relatively high.[6]

  • LC-MS/MS: A highly sensitive and specific method for trace-level quantification. We address the ionization challenge by proposing two approaches: direct analysis using optimized ionization and an alternative strategy involving chemical derivatization to enhance signal response.[5][7]

Every protocol described herein is designed as a self-validating system, incorporating system suitability tests and validation parameters that ensure the reliability, accuracy, and consistency of the analytical results.[8][9]

General Experimental Procedures

Materials and Reagents
  • Reference Standard: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (purity ≥98%)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade

  • Buffers: Formic acid, Ammonium acetate - LC-MS grade

  • Water: Deionized (DI) water, 18 MΩ·cm or greater

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.[10] Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water or DMSO). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a relevant matrix mimic. These will be used to construct the calibration curve.

Protocol 1: Quantification by HPLC-UV

Principle: This method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by quantification using its ultraviolet absorbance. This approach is ideal for assay and purity determinations in drug substance and finished product testing.

HPLC-UV Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Reference Standard s2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 System Suitability Injection s3->a1 To HPLC a2 Inject Blank, Standards, & Samples a1->a2 a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve (Area vs. Concentration) d1->d2 d3 Quantify Analyte in Samples d2->d3

Caption: Workflow for HPLC-UV analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Detailed HPLC-UV Protocol
  • Sample Preparation (Drug Substance):

    • Accurately weigh ~25 mg of the 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine drug substance into a 50 mL volumetric flask.[10]

    • Add approximately 30 mL of diluent (e.g., 50:50 Acetonitrile:Water), sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Instrumentation and Conditions: The following are recommended starting conditions and should be optimized for your specific instrumentation and column.

    Parameter Recommended Condition
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    UV Detector Diode Array Detector (DAD)
    Wavelength Monitor at maximum absorbance wavelength (e.g., ~254 nm or as determined by UV scan)
  • System Suitability Test (SST): Before analysis, perform five replicate injections of a working standard solution. The system is deemed ready if the following criteria are met.[1]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Summary (ICH Q2(R1))

The method must be validated to ensure it is suitable for its intended purpose.[2] The following parameters should be assessed.[11]

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the analyte peak is free from interference from matrix components, impurities, or degradants.Peak purity index > 0.999; baseline resolution between analyte and adjacent peaks.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of e.g., 0.1 - 100 µg/mL.
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) to assess random error.RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision.
LOD & LOQ The lowest concentration that can be reliably detected and quantified, respectively.Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, pH).System suitability parameters remain within acceptable limits.

Protocol 2: Quantification by LC-MS/MS

Principle: This method couples the separation power of LC with the sensitivity and selectivity of tandem mass spectrometry. It is essential for determining low concentrations of the analyte in complex matrices like plasma or for trace-level impurity analysis.[12] A significant challenge is the potential for ion suppression or enhancement from matrix components, which must be carefully evaluated.[13]

Approach A: Direct Analysis Workflow

This approach is faster but relies on successful optimization of MS source conditions to achieve adequate ionization of the neutral nitro compound.

cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Urine Sample + Internal Standard p2 Protein Precipitation (e.g., with cold ACN) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer & Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject Blank, Standards, QCs, & Samples p5->a1 To LC-MS/MS a2 Acquire Data (MRM Mode) a1->a2 d1 Integrate Peak Areas (Analyte & IS) a2->d1 d2 Construct Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for direct LC-MS/MS analysis from a biological matrix.

Approach B: Analysis via Reductive Derivatization

Rationale: If direct analysis yields insufficient sensitivity, reducing the nitro group (-NO₂) to an amine (-NH₂) can dramatically improve protonation and ionization efficiency in positive-ion ESI-MS.[5] This adds a step to sample preparation but can lower the limit of quantification significantly.

cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis p1 Sample Extract (Post-SPE or LLE) p2 Add Reducing Agent (e.g., Zn/HCl or NaBH₄) p1->p2 p3 Incubate to form Amino-Analyte p2->p3 p4 Quench Reaction & Neutralize p3->p4 p5 Final Cleanup/Dilution p4->p5 a1 Inject Derivatized Sample p5->a1 To LC-MS/MS a2 Acquire Data (MRM Mode for Amino-Analyte) a1->a2

Caption: Additional derivatization step to enhance LC-MS/MS sensitivity.

Detailed LC-MS/MS Protocol
  • Sample Preparation (from Human Plasma):

    • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex, and transfer to an autosampler vial.

    • For Derivatization (Approach B): After an initial extraction (e.g., Solid-Phase Extraction[14]), the dried extract can be reconstituted in a reaction buffer. A reducing agent like zinc powder in an acidic solution can be added, followed by incubation.[7] The reaction must be quenched and neutralized before injection. This step requires significant optimization.

  • Instrumentation and Conditions:

    Parameter Recommended Condition
    LC-MS System Waters Xevo TQ or equivalent
    Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Ion Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
    Polarity Positive Ion Mode
    Acquisition Multiple Reaction Monitoring (MRM)
    MRM Transitions To be determined by direct infusion of the analyte standard. A precursor ion [M+H]⁺ is selected, and 2-3 characteristic product ions are monitored.
    Source Temp. e.g., 150 °C
    Desolvation Temp. e.g., 450 °C
Method Validation Summary

Validation for bioanalytical methods follows similar principles to HPLC but with additional critical assessments.[15][16]

Parameter Purpose Acceptance Criteria (Typical)
Selectivity Ensure no interference at the retention time of the analyte and IS in blank matrix from at least 6 different sources.Response in blank matrix should be <20% of LLOQ for the analyte and <5% for the IS.
Linearity & LLOQ Define the range of reliable quantification, including the Lower Limit of Quantification (LLOQ).r² ≥ 0.995; LLOQ must be precise and accurate (within ±20%).
Accuracy & Precision Assessed using Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of co-eluting matrix components on ionization.[13]The ratio of analyte response in matrix vs. neat solution should be consistent across matrix lots.
Recovery Efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability in matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

The analytical methods presented provide a robust framework for the accurate and reliable quantification of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity required for bioanalysis and trace impurity detection. The discussion of a derivatization strategy provides a valuable alternative for overcoming the inherent challenges of analyzing nitroaromatic compounds by mass spectrometry. It is imperative that these protocols are fully optimized and validated within the user's laboratory for their specific matrix and intended purpose to ensure data integrity and regulatory compliance.

References

  • Vertex AI Search. (2014).
  • www .ec -undp. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Benchchem.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Santa, T. (2015). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
  • Prajapati, Y. et al. (2022).
  • International Journal of Research and Review. (2025).
  • Levin, E. et al. (2021).
  • National Institutes of Health (NIH). (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
  • Qriouet, Z. et al. (2019).
  • Qriouet, Z. et al. (2019).
  • Al-Tannak, N. et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC - NIH.
  • Dong, M. W. (2025).
  • Al-Dirbashi, O. Y. et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • ORBi. (2023).
  • Uddin, M. N. et al. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.

Sources

Application

Application Notes and Protocols for the Evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Due to the absence of specific experimental data for "8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine" in the current scientific literature, this...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the absence of specific experimental data for "8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine" in the current scientific literature, this document provides a comprehensive and generalized framework for its evaluation as a potential anti-cancer agent. The protocols outlined herein are based on established methodologies for testing novel chemical entities in cancer cell lines and should be adapted as needed based on emerging experimental data.

Introduction: The Therapeutic Potential of Novel Benzo[c]azepine Scaffolds

The benzo[c]azepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the parent structure is of interest, the introduction of various functional groups can modulate its pharmacological profile. The subject of this guide, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, is a novel compound with potential for anticancer activity. Azepine-containing tricyclic compounds, such as certain benzodiazepines, have been reported to exhibit cytotoxic activity.[1] This document provides a structured approach to systematically evaluate the in vitro anti-cancer properties of this compound, from initial cytotoxicity screening to elucidating its mechanism of action.

Part 1: Foundational Analysis - Cytotoxicity and Anti-proliferative Effects

The initial step in assessing a novel compound's anti-cancer potential is to determine its effect on cancer cell viability and proliferation. This is crucial for establishing a therapeutically relevant concentration range for further mechanistic studies.

Core Concept: The IC50 Value

A key metric derived from these initial assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[2] A lower IC50 value generally indicates higher potency.

Experimental Workflow for Cytotoxicity Screening

The following workflow outlines the steps for determining the IC50 of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine across a panel of cancer cell lines.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Stock Preparation Cell_Seeding 3. Cell Seeding in 96-well Plates Treatment 4. Serial Dilution & Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Absorbance 7. Absorbance Reading Viability_Assay->Absorbance Dose_Response 8. Dose-Response Curve Generation Absorbance->Dose_Response IC50 9. IC50 Calculation Dose_Response->IC50

Caption: Workflow for determining the IC50 of a novel compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in DMSO. Further dilute this stock solution in complete culture medium to create a series of concentrations for treatment.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

Data Presentation: Hypothetical IC50 Values

The following table illustrates how to present the IC50 data for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine across different cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4832.8
A549Lung Carcinoma4821.5
HCT116Colorectal Carcinoma4811.9
PC-3Prostate Adenocarcinoma4845.1

Part 2: Mechanistic Investigations - Unraveling the Mode of Action

Once the cytotoxic and anti-proliferative effects are established, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine include apoptosis and cell cycle progression.

Apoptosis: Programmed Cell Death

Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in cancer cells.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine at concentrations around the determined IC50 for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[3]

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Investigating the effect of a compound on cell cycle progression can provide insights into its anti-proliferative mechanism.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells per sample.[3]

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Part 3: Target Identification and Pathway Analysis

Identifying the molecular targets and signaling pathways affected by 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is crucial for understanding its mechanism of action and for further drug development.

Hypothesized Signaling Pathway

Based on the activity of similar heterocyclic compounds, a potential mechanism of action for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

G cluster_pathway Potential Signaling Cascade Compound 8-Nitro-2,3,4,5-tetrahydro- 1H-benzo[c]azepine Target Putative Target (e.g., Kinase, Receptor) Compound->Target PI3K PI3K/Akt Pathway Target->PI3K Inhibition MAPK MAPK/ERK Pathway Target->MAPK Inhibition Apoptosis Apoptosis Induction PI3K->Apoptosis Promotes Proliferation Decreased Proliferation PI3K->Proliferation Blocks CellCycle Cell Cycle Arrest MAPK->CellCycle Induces MAPK->Proliferation Blocks

Caption: Hypothesized mechanism of action for the compound.

Protocol 4: Western Blotting for Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess changes in the expression or activation state of proteins involved in relevant signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, cleaved PARP, Caspase-3)

  • Secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies overnight.

  • Detection: Wash the membrane and incubate it with the appropriate secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.[3]

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine as a potential anti-cancer agent. The successful execution of these protocols will provide critical data on its cytotoxicity, mechanism of cell death, and potential molecular targets. Positive results from these initial studies would warrant further investigation, including more extensive profiling across diverse cancer cell lines, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies.
  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry. Available at: [Link]

  • Sreelekha, T.T., et al. (2022). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Scientific Reports. Available at: [Link]

Sources

Method

"application of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in neuropharmacology research"

An in-depth analysis of scientific literature reveals a significant scarcity of published research specifically detailing the neuropharmacological applications of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine . This sugg...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific literature reveals a significant scarcity of published research specifically detailing the neuropharmacological applications of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine . This suggests that the compound is likely a novel chemical entity or a research chemical with limited public data.

Therefore, this guide has been constructed using a well-characterized and structurally related benzazepine, Fenoldopam , as a surrogate model. Fenoldopam is a selective dopamine D1 receptor partial agonist, and the principles, protocols, and experimental designs detailed herein are directly applicable to the investigation of novel benzazepine derivatives like 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This document serves as a comprehensive methodological framework to guide its exploration in neuropharmacology.

Application Notes & Protocols: A Framework for Investigating Novel Benzazepine Derivatives

Introduction and Mechanistic Hypothesis

The benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The introduction of a nitro group at the 8-position of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core can significantly alter its electronic and steric properties. This modification may influence receptor affinity, selectivity, and functional activity (e.g., agonist, antagonist, or allosteric modulator).

A primary hypothesis for a novel compound like 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine would be its potential interaction with dopamine receptor subtypes, given the precedent set by related molecules like Fenoldopam. Initial research should, therefore, focus on characterizing its binding profile and functional effects at dopamine D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.

Proposed Signaling Pathway and Mechanism of Action

Based on the Fenoldopam model, a primary mechanism of action for a D1 receptor agonist involves the activation of the Gαs/olf-adenylyl cyclase signaling cascade. This pathway is fundamental to neuronal function, modulating processes like synaptic plasticity, memory, and motor control.

  • Ligand Binding: The benzazepine derivative binds to the orthosteric site of the D1 receptor.

  • GPCR Activation: This binding event induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated Gαs subunit.

  • Downstream Signaling: The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Second Messenger Effects: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels, leading to changes in gene expression and neuronal excitability.

D1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor G_protein Gαs/βγ D1R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates Gene\nTranscription Gene Transcription CREB->Gene\nTranscription Modulates Ligand 8-Nitro-Benzo[c]azepine (Agonist) Ligand->D1R Binds

Caption: Proposed D1 Receptor Agonist Signaling Pathway.

In Vitro Characterization: Protocols

The initial characterization of a novel compound requires a systematic in vitro evaluation to determine its binding affinity, functional potency, and selectivity.

This protocol aims to determine the binding affinity (Ki) of the test compound for various dopamine receptor subtypes.

Objective: To quantify the affinity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine for D1, D2, D3, D4, and D5 receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes.

  • Radioligands:

    • D1/D5: [³H]-SCH23390

    • D2/D3/D4: [³H]-Spiperone or [³H]-Raclopride

  • Non-specific binding competitors:

    • D1/D5: SKF-83566 (10 µM)

    • D2/D3/D4: Haloperidol (10 µM)

  • Test Compound: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Protocol Steps:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 10 µM down to 0.1 nM.

  • Assay Plate Preparation: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of non-specific competitor (for non-specific binding).

    • 25 µL of diluted test compound.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the cell membrane preparation (typically 10-20 µg protein/well) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Compound Serial Dilutions B 2. Add Reagents to Plate: - Buffer / Competitor - Test Compound A->B C 3. Add Radioligand ([³H]-SCH23390 or [³H]-Spiperone) B->C D 4. Add Receptor Membranes (e.g., D1-HEK293) C->D E 5. Incubate (60-90 min at RT) D->E F 6. Harvest & Filter (Separate bound from free) E->F G 7. Scintillation Counting (Measure radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H

Caption: Radioligand Binding Assay Workflow.

This protocol measures the functional consequence of receptor binding, specifically for Gs-coupled receptors like D1.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at the D1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human D1 receptor.

  • Assay Medium: Serum-free DMEM/F12.

  • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • Dopamine (as a reference agonist).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Protocol Steps (Agonist Mode):

  • Cell Plating: Seed D1-expressing cells into 96-well or 384-well plates and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with assay medium and pre-incubate with IBMX (e.g., 500 µM) for 20-30 minutes at 37°C.

  • Compound Addition: Add serial dilutions of the test compound (and dopamine for a standard curve) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP signal against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to dopamine).

Protocol Steps (Antagonist Mode):

  • Follow steps 1 and 2 above.

  • Antagonist Pre-incubation: Add serial dilutions of the test compound and incubate for 15-20 minutes.

  • Agonist Challenge: Add a fixed concentration of dopamine (typically its EC80) to all wells.

  • Follow steps 4-6 from the agonist protocol. The resulting curve will show inhibition of the dopamine response, allowing for calculation of an IC50.

Quantitative Data Summary (Hypothetical)

Effective data presentation is crucial. The following table illustrates how to summarize the in vitro pharmacology data for a novel compound, using Fenoldopam's known values as a template.

ParameterReceptor8-Nitro-Benzo[c]azepine (Hypothetical Data)Fenoldopam (Reference Data)
Binding Affinity (Ki, nM) D115.2~10-30
D2> 5,000> 10,000
D545.8~50-100
5-HT2A> 2,000> 2,000
Functional Potency (EC50, nM) D1 (cAMP)88.5~100-250
Functional Efficacy (% of Dopamine) D1 (cAMP)75% (Partial Agonist)~60-80% (Partial Agonist)
In Vivo Behavioral Pharmacology

Once in vitro activity is confirmed, the next logical step is to assess the compound's effects in vivo. For a D1 receptor agonist, relevant behavioral models often probe motor activity, cognition, and potential antipsychotic-like effects.

Model System: Male C57BL/6J mice (8-10 weeks old). Compound Formulation: The compound must be dissolved in a suitable vehicle (e.g., saline, 5% DMSO, 5% Tween-80). The route of administration (e.g., intraperitoneal, subcutaneous) must be determined based on its physicochemical properties.

Objective: To assess whether the compound modulates spontaneous motor activity, a behavior influenced by dopamine signaling.

Protocol:

  • Habituation: Place individual mice in open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) and allow them to habituate for 30-60 minutes.

  • Administration: Administer the test compound or vehicle at various doses (e.g., 1, 5, 10 mg/kg, i.p.).

  • Data Acquisition: Immediately return the mice to the arenas and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare total activity between dose groups using ANOVA.

Objective: To evaluate the compound's effect on recognition memory, a cognitive domain modulated by D1 receptor activity in the prefrontal cortex.

Protocol:

  • Habituation: Acclimate mice to the empty open-field arena for 5-10 minutes on two consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the mouse to explore for 5-10 minutes.

  • Inter-trial Interval (ITI): Return the mouse to its home cage for a set period (e.g., 1 hour or 24 hours). Administer the test compound or vehicle immediately after the training phase or 30 minutes before the test phase.

  • Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.

  • Analysis: Calculate a discrimination index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful memory. Compare DI values across treatment groups.

NOR_Workflow cluster_day12 Day 1-2: Habituation cluster_day3 Day 3: Experiment A Acclimate mouse to empty arena B Training Phase: Explore two identical objects A->B C Inter-Trial Interval (ITI): Administer Compound/Vehicle B->C D Test Phase: Explore one familiar and one novel object C->D E Data Analysis: Calculate Discrimination Index D->E

Caption: Novel Object Recognition (NOR) Experimental Workflow.

References

This section would be populated with actual references from the literature searches if specific data on the target compound were available. The following are examples of the types of references that would be cited.

  • Title: The Discovery of Fenoldopam Source: A historical perspective on the development of a selective dopamine D1 receptor agonist. URL: [Link]

  • Title: Dopamine D1 Receptor Signaling Source: A review of the molecular pathways and physiological roles of D1 receptor activation. URL: [Link]

  • Title: The Novel Object Recognition Task for Mice Source: A detailed protocol and guide for conducting the NOR behavioral test. URL: [Link]

Application

Application Notes and Protocols for the Biological Screening of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Introduction: A Strategic Approach to Characterizing Novel Benzazepines The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Benzazepines

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group at the 8-position creates a novel chemical entity, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, with an unknown biological profile. This document provides a comprehensive, tiered protocol for the initial biological screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic profile, identify potential molecular targets with a focus on central nervous system (CNS) receptors, and establish a preliminary absorption, distribution, metabolism, and excretion (ADME) profile.

The benzazepine core is frequently associated with activity at G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets in neuropsychiatric drug discovery.[1][2] Therefore, our screening cascade prioritizes the evaluation of the compound's activity at these receptors. The protocol begins with a foundational assessment of cytotoxicity to establish a viable concentration range for subsequent, more sensitive assays. Following this, a systematic evaluation of the compound's interaction with key dopamine and serotonin receptor subtypes is detailed. Finally, a suite of essential in vitro ADME assays is outlined to provide an early assessment of the compound's drug-like properties.[3][4] This multi-faceted approach ensures a thorough initial characterization, enabling informed decisions for further investigation in the drug discovery pipeline.

Tier 1: Foundational Viability and Cytotoxicity Assessment

Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying the concentration range at which the compound can be safely studied without inducing non-specific cell death, which could confound the results of subsequent target-oriented assays.[5][6] We will employ two common methods to assess different aspects of cytotoxicity: a metabolic activity assay (MTT) and a membrane integrity assay (LDH release).

Protocol 1.1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[7]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.[5]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Test compound

  • Commercial LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After the 48-hour incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures plasma membrane integrity
Endpoint Colorimetric (Formazan formation)Colorimetric or Fluorometric (LDH activity)
Interpretation Decrease in signal indicates reduced viabilityIncrease in signal indicates cytotoxicity
Typical Concentration Range 0.1 µM to 100 µM0.1 µM to 100 µM

Tier 2: Target-Based Screening at CNS Receptors

Rationale: The benzazepine scaffold suggests a high probability of interaction with GPCRs, particularly dopamine and serotonin receptors, which are key targets for psychoactive drugs.[8][9] This tier focuses on determining if the compound binds to these receptors and whether it acts as an agonist or antagonist.

Workflow for CNS Receptor Screening

G cluster_0 Tier 2: CNS Receptor Screening A Compound Preparation (Non-cytotoxic concentrations) B Radioligand Binding Assays (Determine Affinity) A->B C Dopamine Receptors (D1, D2) B->C D Serotonin Receptors (e.g., 5-HT2A) B->D E Functional Assays (Determine Modality) C->E D->E F cAMP Assay (for Gs/Gi coupled receptors) E->F G Calcium Flux Assay (for Gq coupled receptors) E->G H Data Analysis (Ki, EC50/IC50) F->H G->H

Caption: Tier 2 workflow for CNS receptor screening.

Protocol 2.1: Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[10]

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with human D₂ dopamine receptor)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2.2: Functional GPCR Assays

Functional assays determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by its natural ligand).[11][12] The choice of assay depends on the G-protein coupling of the receptor.

A. cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D₁)

Procedure:

  • Cell Culture: Use a cell line stably expressing the D₁ receptor (a Gs-coupled receptor).

  • Compound Incubation: Treat the cells with the test compound at various concentrations. For antagonist mode, pre-incubate with the test compound before adding a known D₁ agonist (e.g., SKF-38393).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Analysis:

    • Agonist mode: An increase in cAMP indicates agonistic activity. Determine the EC₅₀.

    • Antagonist mode: A decrease in the agonist-induced cAMP response indicates antagonistic activity. Determine the IC₅₀.

B. Calcium Flux Assay for Gq-Coupled Receptors (e.g., Serotonin 5-HT₂A)

The 5-HT₂A receptor is coupled to the Gq protein, which upon activation, leads to an increase in intracellular calcium.[13]

Procedure:

  • Cell Culture and Dye Loading: Use a cell line stably expressing the 5-HT₂A receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated plate reader with an injection system to add the test compound (for agonist mode) or pre-incubate with the test compound before adding serotonin (for antagonist mode).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Analysis:

    • Agonist mode: An increase in fluorescence indicates agonistic activity. Determine the EC₅₀.

    • Antagonist mode: A reduction in the serotonin-induced fluorescence signal indicates antagonistic activity. Determine the IC₅₀.

Receptor Target Coupling Binding Assay Radioligand Functional Assay Expected Outcome
Dopamine D₁ Gs[³H]-SCH23390cAMP accumulationAgonist: ↑cAMP; Antagonist: ↓ agonist-induced cAMP
Dopamine D₂ Gi[³H]-SpiperonecAMP inhibitionAgonist: ↓cAMP; Antagonist: ↑ agonist-induced cAMP
Serotonin 5-HT₂A Gq[³H]-KetanserinCalcium fluxAgonist: ↑Ca²⁺; Antagonist: ↓ agonist-induced Ca²⁺

Tier 3: Early In Vitro ADME Profiling

Rationale: Early assessment of a compound's ADME properties is critical to identify potential liabilities that could hinder its development.[14][15] These assays provide insights into the compound's solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions.

ADME Profiling Workflow

G cluster_1 Tier 3: Early ADME Profiling Sol Aqueous Solubility Data Data Integration & Reporting Sol->Data Perm Permeability (PAMPA) Perm->Data Stab Metabolic Stability (Microsomes) Stab->Data Bind Plasma Protein Binding Bind->Data CYP CYP450 Inhibition CYP->Data

Caption: Tier 3 workflow for early ADME profiling.

Protocol 3.1: Kinetic Aqueous Solubility

Procedure: A concentrated stock of the compound in DMSO is added to an aqueous buffer (e.g., PBS pH 7.4). After incubation, the solution is filtered to remove precipitated compound, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Procedure: This assay uses a 96-well plate with a filter coated with a lipid layer, separating a donor compartment (containing the compound) from an acceptor compartment. The amount of compound that crosses the artificial membrane over time is quantified by LC-MS/MS to predict passive membrane permeability.

Protocol 3.3: Metabolic Stability in Liver Microsomes

Procedure: The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and a cofactor (NADPH). Aliquots are taken at different time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS to determine its metabolic half-life.[14]

Protocol 3.4: Plasma Protein Binding

Procedure: Rapid Equilibrium Dialysis (RED) is a common method. The compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber. After reaching equilibrium, the concentration of the compound in both chambers is measured by LC-MS/MS to calculate the percentage bound to plasma proteins.[14]

Conclusion and Future Directions

This tiered screening protocol provides a robust framework for the initial biological characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The data generated from these assays will establish its cytotoxic profile, identify any activity at key CNS receptors, and provide a preliminary assessment of its drug-like properties. Positive "hits" from this cascade, for instance, a compound showing selective antagonist activity at the D₂ receptor with good metabolic stability, would warrant further investigation. Subsequent steps could include broader receptor screening panels, mechanism of action studies, and eventual progression to in vivo models to evaluate efficacy and safety.

References

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  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. doi: 10.3389/fcell.2021.611443. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Zhu, F., & Wang, P. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(9), 2618-2630. doi: 10.1016/j.apsb.2021.02.013. Retrieved from [Link]

  • Rahman, M. A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

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  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]

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  • Yadav, M. R., et al. (2017). Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. Molecular Neurobiology, 54(8), 6066-6086. doi: 10.1007/s12035-016-0184-9. Retrieved from [Link]

  • Manjula, S. N., et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Indian Journal of Pharmaceutical Education and Research, 51(2), 297-306. Retrieved from [Link]

  • Barrow, J. C., et al. (2001). Synthesis and biological evaluation of benzazepine oxazolidinone antibacterials. Bioorganic & Medicinal Chemistry Letters, 11(13), 1751-1754. doi: 10.1016/s0960-894x(01)00295-x. Retrieved from [Link]

  • Biocompare. (n.d.). MMP2 Inhibitor Screening Assay Kit (Colorimetric) ab139446 from Abcam. Retrieved from [Link]

  • So, M., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017-4028. doi: 10.1021/jo300380z. Retrieved from [Link]

  • Majchrzak, M., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 577322. doi: 10.3389/fchem.2020.577322. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Lee, J. H., et al. (2019). Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. PLoS One, 14(9), e0222232. doi: 10.1371/journal.pone.0222232. Retrieved from [Link]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]

  • Chen, Y. C., et al. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry. doi: 10.1021/jasms.4c00030. Retrieved from [Link]

  • González-Maeso, J. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. In Neuromethods (pp. 1-13). Humana Press, New York, NY. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025). SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. Retrieved from [Link]

  • Pottie, E., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Labcompare. (2026). Pre-screening Novel Psychoactive Substances to Speed Detection. Retrieved from [Link]

  • Wesołowska, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106846. doi: 10.1016/j.phrs.2023.106846. Retrieved from [Link]

  • Schmid, E. L., et al. (1998). Screening Ligands for Membrane Protein Receptors by Total Internal Reflection Fluorescence: The 5-HT3 Serotonin Receptor. Analytical Chemistry, 70(7), 1331-1338. doi: 10.1021/ac971038y. Retrieved from [Link]

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  • Allen, J. A., et al. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 4(8), 1155-1166. doi: 10.1021/cn400049b. Retrieved from [Link]

  • JoVE. (2022, August 30). Cell Aggregation Assays to Evaluate ligand binding | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.5. doi: 10.1002/0471142301.ns0505s40. Retrieved from [Link]

  • Bailey, J. M., et al. (2018). Dopamine D1 and D2 Receptor Antagonism During Development Alters Later Behavior in Zebrafish. Neurotoxicology and Teratology, 69, 43-51. doi: 10.1016/j.ntt.2018.08.001. Retrieved from [Link]

  • Frederick, A. L., et al. (2015). Evidence against dopamine D1/D2 receptor heteromers. Molecular Psychiatry, 20(11), 1373-1385. doi: 10.1038/mp.2015.65. Retrieved from [Link]

  • Zhang, H., & Matson, D. J. (2024). Direct Binding Methods to Measure Receptor-Ligand Interactions. Methods in Molecular Biology, 2741, 1-14. doi: 10.1007/978-1-0716-3558-8_1. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. RSC Advances, 11(52), 32909-32918. doi: 10.1039/d1ra06159a. Retrieved from [Link]

  • Kaczor, A. A., et al. (2016). Structure-Based Virtual Screening for Dopamine D2 Receptor Ligands as Potential Antipsychotics. ChemMedChem, 11(7), 718-729. doi: 10.1002/cmdc.201500599. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research, 16(1), 195. doi: 10.1186/s13065-023-01060-8. Retrieved from [Link]

Sources

Method

Application Note: Derivatization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine for Improved Biological Activity

< Abstract The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This application note provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This application note provides a comprehensive guide for the strategic derivatization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a key intermediate for generating a library of novel compounds for structure-activity relationship (SAR) studies. We present detailed, field-proven protocols for the selective modification of two key positions: the 8-nitro group on the aromatic ring and the secondary amine at the 2-position of the azepine ring. The rationale behind each derivatization strategy is discussed, emphasizing the generation of chemical diversity to explore new pharmacological space.

Introduction

The benzo[c]azepine core is of significant interest to drug development professionals due to its presence in molecules targeting the central nervous system (CNS).[1] The strategic modification of this scaffold is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. The starting material, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, offers two distinct and synthetically versatile handles for derivatization: the aromatic nitro group and the cyclic secondary amine.

This guide is structured into two main parts:

  • Part 1: Derivatization via the 8-Nitro Group. This section focuses on the reduction of the nitro group to a primary amine, which then serves as a versatile point for diversification through acylation and sulfonylation.

  • Part 2: Derivatization of the 2-Amino Group. This section details methods for N-alkylation and N-acylation, modifications known to significantly impact receptor affinity and selectivity.

By following these protocols, researchers can systematically generate a focused library of analogs for biological screening and the subsequent elucidation of structure-activity relationships.

Part 1: Derivatization of the 8-Nitro Group

Strategy Rationale

The conversion of the electron-withdrawing nitro group into an electron-donating amino group dramatically alters the electronic properties of the aromatic ring. More importantly, the resulting 8-amino group serves as a powerful synthetic handle. It can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets. Further derivatization of this amine allows for the introduction of a wide variety of functional groups to probe the steric and electronic requirements of the binding pocket.

Experimental Workflow: 8-Nitro Group Modification

The overall strategy involves a two-step sequence: reduction of the nitro group followed by diversification of the resulting aniline.

G cluster_derivatization Diversification Protocols Start 8-Nitro-2,3,4,5-tetrahydro -1H-benzo[c]azepine Reduction Protocol 1.1: Nitro Group Reduction (SnCl2·2H2O) Start->Reduction Intermediate 8-Amino-2,3,4,5-tetrahydro -1H-benzo[c]azepine Reduction->Intermediate Acylation Protocol 1.2: Acylation (e.g., Acetyl Chloride) Intermediate->Acylation Sulfonylation Protocol 1.3: Sulfonylation (e.g., Dansyl Chloride) Intermediate->Sulfonylation Product_A 8-Acetamido Derivative Acylation->Product_A Product_B 8-Sulfonamido Derivative Sulfonylation->Product_B

Caption: Workflow for 8-nitro group derivatization.

Protocol 1.1: Reduction of the 8-Nitro Group to 8-Amino

Rationale for Method Selection: The reduction of aromatic nitro compounds is a fundamental transformation. While various methods exist, such as catalytic hydrogenation, the use of stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and chemoselective option.[2][3] It selectively reduces the nitro group while being compatible with many other functional groups, making it ideal for complex molecules.[2] The reaction proceeds via electron and proton transfer from the Sn(II) ion.[2][4]

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 8-nitro starting material (1.0 equiv) in absolute ethanol (approx. 0.5 M concentration).

  • Add stannous chloride dihydrate (5.0 equiv) to the solution in portions.[2]

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere. The reduction of nitro compounds can be exothermic, so careful temperature control is advised, especially on a larger scale.[2]

  • Stir the mixture vigorously at this temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent system) until the starting material is completely consumed. This typically takes 30-60 minutes.[2]

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 1.2: Synthesis of 8-Acetamido Derivatives (Acylation)

Rationale: Acylation of the newly formed 8-amino group is a robust method to introduce diverse substituents.[5][6] The resulting amide bond can alter polarity, metabolic stability, and introduce new hydrogen bonding patterns. Using an acyl chloride is a common and effective method for this transformation.[6]

Materials:

  • 8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine (from Protocol 1.1)

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the 8-amino starting material (1.0 equiv) and a non-nucleophilic base like triethylamine (1.1 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere.[7]

  • Cool the solution in an ice bath to 0 °C.

  • Add the acyl chloride (1.05 equiv) dropwise to the stirred amine solution.[7]

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by recrystallization or flash column chromatography.[7]

Data Summary: Representative 8-Position Derivatives
Derivative IDR-Group at 8-PositionSynthetic ProtocolExpected Change in Property
Cpd-01 -NH₂1.1Increased polarity, H-bond donor
Cpd-02 -NH-C(O)CH₃1.2Increased polarity, H-bond donor/acceptor
Cpd-03 -NH-SO₂-(Dansyl)(Analogous to 1.2)Increased lipophilicity, fluorescent tag

Part 2: Derivatization of the 2-Amino Group

Strategy Rationale

The secondary amine in the azepine ring is a critical site for modification. In many CNS-active compounds, this nitrogen atom is involved in a salt bridge or key hydrogen bond with the target receptor. N-alkylation and N-acylation are powerful strategies to modulate basicity, introduce steric bulk, and add functional groups that can explore specific sub-pockets of a binding site.[7]

Experimental Workflow: 2-Amino Group Modification

G cluster_derivatization Diversification Protocols Start 8-Nitro-2,3,4,5-tetrahydro -1H-benzo[c]azepine Alkylation Protocol 2.1: Reductive Amination (e.g., Formaldehyde) Start->Alkylation Acylation Protocol 2.2: N-Acylation (e.g., Acetic Anhydride) Start->Acylation Product_A 2-Methyl Derivative Alkylation->Product_A Product_B 2-Acetyl Derivative Acylation->Product_B

Caption: Workflow for 2-amino group derivatization.

Protocol 2.1: N-Alkylation via Reductive Amination

Rationale for Method Selection: Reductive amination is one of the most reliable and widely used methods for N-alkylation of secondary amines.[7] It proceeds by forming an iminium ion with an aldehyde or ketone, which is then reduced in situ. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium ion and prevents over-alkylation, a common side reaction with direct alkylation using alkyl halides.[7]

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

  • Aldehyde or Ketone (e.g., Formaldehyde, 37% in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • In a round-bottom flask, dissolve the starting benzo[c]azepine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in an anhydrous solvent like DCM.[7]

  • Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions.

  • Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).[7]

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[7]

Data Summary: Representative 2-Position Derivatives
Derivative IDR-Group at 2-PositionSynthetic ProtocolExpected Change in Property
Cpd-04 -CH₃2.1Increased basicity, low steric bulk
Cpd-05 -C(O)CH₃(Analogous to 1.2)Removed basicity, H-bond acceptor
Cpd-06 -CH₂-Cyclopropyl2.1Increased lipophilicity, specific vector

Part 3: Biological Evaluation Strategy

Rationale

The ultimate goal of derivatization is to improve biological activity. Benzo[c]azepine derivatives have been reported to interact with various CNS targets, including dopamine receptors.[8] A logical first step in evaluating a new library of compounds is to screen them in a primary binding assay against a relevant target, such as the Dopamine D2 receptor. Compounds showing significant binding affinity can then be advanced to more complex functional and secondary assays.

Screening Cascade Workflow

G cluster_workflow Screening Cascade A Synthesized Compound Library B Primary Screen: D2 Receptor Binding Assay (Protocol 3.1) A->B C Hit Identification (e.g., Ki < 1 µM) B->C D Secondary Screen: Functional Assay (e.g., cAMP modulation) C->D E Lead Optimization D->E

Caption: A typical screening cascade for new compounds.

Protocol 3.1: Outline for a Dopamine D2 Receptor Binding Assay

Principle: A competitive binding assay is used to measure the affinity (dissociation constant, Ki) of a test compound for a receptor.[8] This is achieved by measuring the ability of the test compound to displace a known high-affinity radiolabeled or fluorescently-labeled ligand from the receptor.[8][9][10]

General Procedure Outline:

  • Preparation: Use a commercially available source of Dopamine D2 receptors, such as membranes from cells expressing the receptor or pre-labeled cells.[8] A labeled ligand (e.g., [³H]spiperone or a fluorescent equivalent) is used as a tracer.

  • Assay Setup: In a microplate, combine the receptor source, a fixed concentration of the labeled ligand, and varying concentrations of the test compound (your newly synthesized derivatives).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Separate the bound from unbound labeled ligand (e.g., via filtration for radioligands or direct measurement for fluorescence-based assays like HTRF).[11]

  • Data Analysis: Quantify the amount of bound labeled ligand at each concentration of the test compound. Plot the data to generate a competition curve and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the labeled ligand). The Ki value can then be determined from the IC₅₀ using the Cheng-Prusoff equation.

This primary screen will identify which of the synthesized derivatives have the highest affinity for the target, guiding the next round of synthesis and lead optimization.[12]

Conclusion

This application note provides a strategic framework and detailed protocols for the derivatization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By systematically modifying the 8-nitro and 2-amino positions, researchers can efficiently generate a diverse library of novel compounds. This approach, coupled with a rational biological screening cascade, is a powerful engine for discovering new chemical entities with improved activity and advancing drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Bennabi, F., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701.
  • Katritzky, A. R., et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • NIH Molecular Libraries Program. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed.
  • Yadav, M. R., et al. (2015). Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT2c Agonists. Molecular Diversity, 19(4), 653-67.

Sources

Application

Application Notes &amp; Protocols: A Framework for Characterizing 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine as a Novel Chemical Probe

Introduction: From Novel Compound to Validated Chemical Probe In the quest to understand complex biological systems and validate new drug targets, chemical probes—small molecules that selectively modulate a specific prot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Compound to Validated Chemical Probe

In the quest to understand complex biological systems and validate new drug targets, chemical probes—small molecules that selectively modulate a specific protein's function—are indispensable tools.[1][2][3] They allow for the acute and often reversible interrogation of protein function in cellular and organismal contexts, complementing genetic approaches like CRISPR and RNAi.[2] The azepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives known to possess significant biological activity, often targeting the central nervous system.[4][5][6]

This document addresses the compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine , a molecule for which public data on biological activity is not currently available. Therefore, this guide is structured not as a report on a known entity, but as a strategic framework for its evaluation. We will proceed with the hypothesis that its benzo[c]azepine core may confer activity at biogenic amine receptors, such as dopamine receptors, which are common targets for this structural class.[7][8] This document provides the essential protocols and scientific rationale required to take this novel compound from the benchtop to a validated chemical probe.

The overarching goal is to determine the compound's potency, selectivity, and mechanism of action, thereby establishing its utility and limitations for researchers in cell biology and drug discovery.[2][9]

Part 1: Foundational Characterization & Hypothesis Generation

Before biological evaluation, the fundamental properties of the probe must be established. This ensures reproducibility and prevents misinterpretation of experimental results.

1.1 Synthesis and Quality Control

The synthesis of the benzo[c]azepine scaffold can be achieved through various established routes, often involving multi-step processes.[5][10][11] It is critical to confirm the identity and purity of the synthesized 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

  • Identity Confirmation: Verify the molecular structure using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Purity should be ≥95%, as determined by analytical HPLC or LC-MS. Impurities could lead to confounding off-target effects.

1.2 Physicochemical & In Silico Profiling

Understanding the compound's basic properties is crucial for designing robust experiments. Concurrently, computational methods can help refine our initial hypothesis regarding its biological target.

PropertyMethodRationale & Importance
Solubility Kinetic/Thermodynamic Solubility AssaysDetermines appropriate solvents and maximum achievable concentrations for in vitro and cell-based assays. Poor solubility is a common cause of artifacts.
Chemical Stability HPLC-UV over time in various buffers (e.g., PBS, cell media)Assesses the compound's half-life in experimental conditions. Degradation can reduce effective concentration and produce active metabolites.
Lipophilicity (LogP/LogD) Calculated or experimental (e.g., shake-flask method)Predicts membrane permeability and potential for non-specific binding. Ideal probes often have a LogP between 1 and 3.
In Silico Target Prediction Similarity searching (e.g., ChEMBL, PubChem), Pharmocophore modelingBased on the benzo[c]azepine core, initial searches will likely point towards G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The 8-nitro group may influence selectivity or binding affinity.

Part 2: Primary Target Identification & Mechanistic Validation

With a well-characterized compound in hand, the next phase is to identify its primary biological target(s) and elucidate its mechanism of action. Our working hypothesis is that 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine may act as a modulator of dopamine receptors.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Selectivity & Cellular Engagement cluster_3 Outcome Compound Purified Compound (>95% Purity) Screening Broad Target Screen (e.g., PDSP, Commercial Panel) Compound->Screening BindingAssay Protocol 1: Radioligand Binding Assay (Ki) Screening->BindingAssay Identified Hits (e.g., D2 Receptor) FunctionalAssay Protocol 2: Functional Cellular Assay (IC50/EC50) BindingAssay->FunctionalAssay Confirmed Binder Selectivity Protocol 3: Selectivity Profiling (Related Targets) FunctionalAssay->Selectivity Confirmed Activity TargetEngagement Protocol 4: Cellular Target Engagement (e.g., CETSA) Selectivity->TargetEngagement Selective Probe ValidatedProbe Validated Chemical Probe for Cellular Studies TargetEngagement->ValidatedProbe G cluster_0 Cell Membrane Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Probe_Ant Probe as Antagonist (Hypothetical) Probe_Ant->D2R Blocks Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Regulates

Caption: Simplified D2R signaling pathway showing Gᵢ-mediated inhibition of cAMP production.

Part 3: Ensuring Probe Viability: Selectivity and Cellular Use

A potent molecule is not necessarily a useful probe. It must be selective for its intended target to avoid generating misleading data. [2]

Protocol 3: Selectivity Profiling

Objective: To assess the binding affinity of the compound against related receptors.

Procedure:

  • Using the radioligand binding assay described in Protocol 1, test the compound against a panel of closely related receptors.

  • Primary Panel: Dopamine receptor subtypes (D1, D3, D4, D5).

  • Secondary Panel: Serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂꜀), adrenergic receptors, and others identified in the initial broad screen.

  • Analysis: A selective probe should exhibit at least a 30- to 100-fold greater affinity for its primary target (D2R) over other receptors. [1]Summarize the Kᵢ values in a table for clear comparison.

Protocol 4: General Workflow for Cellular Experiments

Objective: To provide a framework for using the validated probe to study cellular biology.

1. Determine Optimal Concentration:

  • A common mistake is to use a probe at excessively high concentrations, which can cause off-target effects. [2]* Start with a concentration range based on the functional assay potency (e.g., 1x, 10x, and 100x the IC₅₀/EC₅₀).

  • Perform a dose-response experiment for the desired cellular phenotype to identify the lowest effective concentration. The Chemical Probes Portal recommends a maximum concentration of 1 µM for most cell-based assays unless the probe's potency dictates otherwise. [9] 2. Experimental Design & Controls:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the probe.

  • Positive Control: Use a known, well-characterized modulator of the target (e.g., dopamine or haloperidol) to confirm the assay is working.

  • Negative Control Compound (Crucial): If possible, synthesize or acquire a structurally similar but biologically inactive analog of the probe. Observing the desired phenotype with the active probe but not the negative control provides strong evidence for on-target activity. [2]* Orthogonal Validation: Confirm key findings using a non-pharmacological method, such as siRNA or CRISPR-mediated knockdown of the target protein. If the probe's effect disappears in the knockdown cells, it strongly supports an on-target mechanism. [1] 3. General Cell Treatment Protocol:

  • Seed cells to the desired density and allow them to adhere overnight. [12]2. Remove the culture medium and replace it with fresh medium containing the probe at the desired final concentration (or vehicle/controls). [12]3. Incubate for the desired time period (this may range from minutes for acute signaling events to 24-48 hours for gene expression changes and must be optimized).

  • Wash cells with PBS to remove the compound.

  • Proceed with downstream analysis (e.g., cell lysis for Western blot, RNA extraction for qPCR, or cell imaging).

Conclusion

The journey of a novel molecule like 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine to becoming a trusted chemical probe is rigorous and systematic. It requires meticulous validation of its potency, mechanism, and, most importantly, its selectivity. By following the protocols and principles outlined in this guide—from initial binding studies to controlled cellular experiments—researchers can confidently characterize this and other novel compounds. This process ensures that the resulting data is robust and accurately reflects the biological role of the intended target, ultimately accelerating the pace of scientific discovery.

References

  • How to use chemical probes. (n.d.). The Chemical Probes Portal. Retrieved January 17, 2026, from [Link]

  • Arrowsmith, C. H., & Workman, P. (2022). A conversation on using chemical probes to study protein function in cells and organisms. Nature Communications, 13(1), 3871. [Link]

  • Keppler, A. (2014). Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes. In Methods in Molecular Biology (pp. 153-171). Humana Press.
  • Su, P., et al. (2014). Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays. In Methods in Molecular Biology (pp. 143-155). Humana Press.
  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved January 17, 2026, from [Link]

  • Yu, S., et al. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology, 146(1-2), 62-68. [Link]

  • Wang, L., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3095-3109. [Link]

  • Allen, J. A., et al. (2013). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. Probe Reports from the NIH Molecular Libraries Program.
  • Grether, U., et al. (2023). Chemical Probes for Investigating the Endocannabinoid System. In Methods in Molecular Biology. Springer US.
  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 108-114. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepines, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Li, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
  • Al-Tel, T. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][12][13]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link]

  • Schepmann, D., et al. (2014). Synthesis, σ receptor affinity, and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines. Archiv der Pharmazie, 347(5), 350-364.
  • Procter, D. J., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6467-6480.
  • Synthesis and Pharmacological Activities of Some 2,3,4,5-tetrahydrob[12][13]enzo[f]thiazepines. (n.d.). Il Farmaco, 53(8-9), 589-595.

  • Expanding the Utility of Triazabutadiene Chemical Probes To Enable Their Use in the Study of Protein Dynamics via 19F NMR. (2023). University of Arizona Campus Repository.
  • Best Practices: Chemical Probes Webinar. (2020, January 28). YouTube. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][12][13]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2023). Journal of Pharma Insights and Research.
  • Rogawski, M. A. (2006). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Epilepsy Research, 69(3), 273-294.
  • 8-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE. (n.d.). 2a biotech. Retrieved January 17, 2026, from [Link]

  • Grether, U. (2022, May 25).

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Method

Application Notes and Protocols for In Vivo Preclinical Evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Abstract This document provides a detailed guide for the preclinical in vivo evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a novel benzazepine derivative. Based on structure-activity relationship (SAR) dat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the preclinical in vivo evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a novel benzazepine derivative. Based on structure-activity relationship (SAR) data from analogous compounds, it is hypothesized that this molecule acts as a modulator of the dopamine D1 receptor.[1][2] The following protocols are designed to systematically investigate this hypothesis, beginning with initial tolerability and pharmacokinetic profiling, followed by a tiered approach to assess its potential as either a dopamine D1 receptor agonist or antagonist. Methodologies for behavioral pharmacology assays, including assessments of locomotor activity, motor coordination, and catalepsy, are detailed. This guide is intended for researchers in neuroscience, pharmacology, and drug development, providing the scientific rationale and step-by-step procedures necessary for a robust preclinical characterization.

Introduction and Scientific Rationale

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a well-established pharmacophore for dopamine receptor ligands.[2] Prominent examples include the D1-like receptor partial agonist Fenoldopam, used clinically as an antihypertensive agent, and the selective D1 receptor full agonist SKF-81297, a critical tool in preclinical Parkinson's disease research.[3][4][5][6] Conversely, SCH-23390 is a canonical D1 receptor antagonist built upon the same structural framework.[7][8]

The subject of this guide, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, is a novel analog whose specific biological activity has not been reported. However, SAR studies of related 1-phenylbenzazepines have demonstrated that nitro-substitution at the C-8 position is compatible with high-affinity binding to the D1 receptor.[1] The nitro group is known to significantly influence the pharmacological properties of various drug classes.[9] Therefore, we posit the primary hypothesis that 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine functions as a dopamine D1 receptor modulator.

This guide outlines a logical, tiered experimental approach to test this hypothesis in vivo. The initial phase focuses on establishing a safe dose range and understanding the compound's pharmacokinetic profile. Subsequent phases employ validated behavioral models to discern whether the compound exhibits agonist-like or antagonist-like properties at central dopamine receptors.

Hypothesized Signaling Pathway

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental to modulating neuronal excitability, which in turn governs motor control, reward, and cognition.[10]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Neuronal Response Targets->Response Agonist Dopamine / D1 Agonist (e.g., SKF-81297) Agonist->D1R Activates Antagonist D1 Antagonist (e.g., SCH-23390) Antagonist->D1R Blocks

Caption: Hypothesized D1 Receptor Signaling Cascade.

Phase I: Formulation, Administration, and Pharmacokinetics (PK)

The initial and most critical step is to develop a suitable formulation for in vivo administration and to understand the compound's exposure profile. Poorly water-soluble compounds are common in drug discovery and require specialized formulation strategies to ensure adequate bioavailability for preclinical studies.[3][11][12]

Solubility and Formulation Development

Objective: To develop a stable and homogenous vehicle for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.

Rationale: The nitro group and the tetrahydro-benzo[c]azepine core may confer poor aqueous solubility. Using an inappropriate vehicle can lead to precipitation, inaccurate dosing, and unreliable results. A tiered approach to formulation is recommended.

Protocol: Vehicle Screening

  • Aqueous Solubility: Determine the solubility of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in saline (0.9% NaCl) and phosphate-buffered saline (PBS, pH 7.4).

  • Co-Solvent Systems: If aqueous solubility is <1 mg/mL, test solubility in common biocompatible co-solvent systems. A recommended starting formulation is:

    • 5-10% DMSO (Dimethyl sulfoxide)

    • 10-20% Solutol HS 15 or Kolliphor EL (formerly Cremophor EL)

    • 70-85% Saline or Water for Injection

  • Procedure: a. Weigh the compound into a clear glass vial. b. Add the co-solvent (e.g., DMSO) first and vortex until fully dissolved. c. Add the surfactant (e.g., Solutol) and mix thoroughly. d. Slowly add the aqueous component (e.g., saline) dropwise while vortexing to avoid precipitation. e. Visually inspect the final formulation for clarity and homogeneity. Observe for 1-2 hours for any signs of precipitation.

  • Final Selection: Choose the vehicle that provides the desired concentration in the lowest percentage of organic solvents and surfactants.

Dose Escalation and Maximum Tolerated Dose (MTD)

Objective: To determine the acute toxicity and establish a safe dose range for subsequent efficacy studies.

Protocol: Single Ascending Dose (SAD) Study

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

  • Group Size: n=3-5 per sex per dose group.

  • Dose Selection: Based on in vitro potency (if known) or starting at a low dose (e.g., 1 mg/kg). Doses are typically escalated by 3-fold increments (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Intraperitoneal (i.p.) injection.

  • Monitoring:

    • Record clinical signs (e.g., changes in posture, activity, breathing) continuously for the first hour and at regular intervals for up to 24 hours.

    • Record body weight just before dosing and at 24 hours post-dose.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe morbidity, or >15-20% body weight loss.

Pharmacokinetic (PK) Profiling

Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including key parameters like Cmax, Tmax, and half-life (t½).

Protocol: Satellite PK Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Group Size: n=3-4 per route of administration.

  • Dosing: Administer a single dose (e.g., 10 mg/kg) via intravenous (i.v.) and the intended route for efficacy studies (i.p. or p.o.).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma is harvested and the concentration of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Interpretation: The resulting concentration-time curve will inform the dose selection and time points for assessment in subsequent pharmacodynamic studies.

Phase II: Pharmacodynamic (PD) and Behavioral Evaluation

This phase aims to characterize the functional effects of the compound on the central nervous system (CNS), guided by the dopamine D1 receptor hypothesis. A logical workflow is essential for efficiently determining the compound's profile.

Behavioral_Workflow Start Phase II Start: Compound at Non-sedating Doses OFT Open Field Test (Locomotor Activity) Start->OFT Decision1 Locomotor Effect? OFT->Decision1 Agonist_Path Increased Locomotion Decision1->Agonist_Path Yes Antagonist_Path No Change or Decreased Locomotion Decision1->Antagonist_Path No Agonist_Confirmation D1 Agonist Hypothesis Agonist_Path->Agonist_Confirmation SCH23390_Block Blockade with SCH-23390 (D1 Antagonist) Agonist_Confirmation->SCH23390_Block Agonist_Conclusion Confirm D1 Agonist Activity SCH23390_Block->Agonist_Conclusion Antagonist_Hypothesis D1 Antagonist Hypothesis Antagonist_Path->Antagonist_Hypothesis SKF81297_Challenge Challenge with SKF-81297 (D1 Agagonist) Antagonist_Hypothesis->SKF81297_Challenge Catalepsy_Test Haloperidol-Induced Catalepsy Model Antagonist_Hypothesis->Catalepsy_Test Antagonist_Conclusion Confirm D1 Antagonist Activity SKF81297_Challenge->Antagonist_Conclusion Catalepsy_Test->Antagonist_Conclusion

Caption: Experimental workflow for behavioral characterization.

General Locomotor Activity Assessment

Objective: To assess the compound's effect on spontaneous locomotor activity. D1 agonists typically increase locomotion, while D1 antagonists may decrease it or have no effect on their own.[13]

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system.[14][15][16][17]

  • Animal Model: Male C57BL/6 mice.

  • Procedure: a. Acclimate mice to the testing room for at least 30-60 minutes.[14] b. Administer vehicle or 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine at 2-3 doses below the MTD. c. At the predicted Tmax from PK studies (or 30 minutes post-i.p. injection as a default), place the mouse in the center of the open field. d. Record activity for 15-30 minutes. e. Clean the arena thoroughly with 70% ethanol between subjects.

  • Primary Endpoints:

    • Total Distance Traveled (cm): A measure of overall activity.

    • Time Spent in Center Zone vs. Periphery: An indicator of anxiety-like behavior.[17]

    • Rearing Frequency: A measure of exploratory behavior.

Testing the D1 Agonist Hypothesis

If the compound significantly increases locomotor activity, it may be acting as a D1 agonist. This can be confirmed by a blockade study.

Protocol: D1 Antagonist Challenge

  • Objective: To determine if the locomotor-stimulating effects of the test compound are mediated by D1 receptors.

  • Procedure: a. Pre-treat animals with the selective D1 antagonist SCH-23390 (e.g., 0.01-0.03 mg/kg, i.p.) 15-30 minutes before administering the test compound.[7][8] b. Administer a dose of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine that was shown to be stimulatory in the Open Field Test. c. Conduct the Open Field Test as described above.

  • Expected Outcome: If the test compound is a D1 agonist, pre-treatment with SCH-23390 should significantly attenuate or completely block the increase in locomotor activity.

Testing the D1 Antagonist Hypothesis

If the compound has no effect or decreases locomotion, it may be a D1 antagonist. This can be tested by its ability to block the effects of a known D1 agonist or by assessing its cataleptic potential, a classic feature of D2 and, to some extent, D1 blockade.[18]

Protocol 1: D1 Agonist Challenge

  • Objective: To determine if the test compound can block the locomotor-stimulating effects of a known D1 agonist.

  • Procedure: a. Pre-treat animals with vehicle or 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. b. After 30 minutes, challenge with the potent D1 agonist SKF-81297 (e.g., 1-3 mg/kg, i.p.).[4][19] c. Immediately place animals in the Open Field and record activity.

  • Expected Outcome: If the test compound is a D1 antagonist, it should dose-dependently block the hyperactivity induced by SKF-81297.

Protocol 2: Haloperidol-Induced Catalepsy

  • Objective: To assess if the compound induces catalepsy, a sign of potent dopamine receptor blockade, particularly D2. This test helps characterize the compound's potential for inducing extrapyramidal side effects (EPS).[18][20]

  • Apparatus: A horizontal bar raised approximately 9-12 cm from the base.[21]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: a. Administer vehicle, haloperidol (a potent D2 antagonist, positive control, e.g., 0.5-1 mg/kg, i.p.), or the test compound. b. At peak effect time (e.g., 60 minutes post-dose), gently place the rat's forepaws on the elevated bar.[21] c. Start a timer and measure the latency (in seconds) for the rat to remove both paws and correct its posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Expected Outcome: A significant increase in the latency to move off the bar compared to the vehicle group indicates cataleptic-like effects.[22][23]

Assessment of Motor Coordination

Objective: To ensure that any observed effects on locomotion are not due to general motor impairment.

Protocol: Rotarod Test

  • Apparatus: An accelerating rotarod device.[11][24][25][26]

  • Animal Model: Male C57BL/6 mice.

  • Procedure: a. Training: Train mice for 2-3 days to stay on the rod as it accelerates (e.g., from 4 to 40 rpm over 5 minutes).[11][25] b. Testing: On the test day, record a baseline latency to fall. c. Administer vehicle or the test compound. d. At the time of peak effect, place the mice back on the accelerating rotarod and record the new latency to fall.

  • Endpoint: A significant decrease in the latency to fall from the rod indicates impaired motor coordination.

Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as a t-test for two-group comparisons or a one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.[20]

Table 1: Example Dosing and Assessment Schedule
Study Phase Test Article Dose Range (mg/kg, i.p.) Animal Model Primary Assessment Key Parameters
Phase I: MTD Test Compound1, 3, 10, 30, 100C57BL/6 MiceClinical ObservationsMorbidity, Mortality, Body Weight Change
Phase I: PK Test Compound10 (i.v. & i.p.)SD RatsPlasma ConcentrationCmax, Tmax, AUC, t½, Bioavailability
Phase II: PD Test Compound1, 5, 15 (or doses below MTD)C57BL/6 MiceOpen Field TestTotal Distance, Center Time, Rearing
Phase II: PD SCH-23390 + Test Cmpd0.03 + Active DoseC57BL/6 MiceOpen Field TestBlockade of Locomotion
Phase II: PD Test Cmpd + SKF-812971, 5, 15 + 3C57BL/6 MiceOpen Field TestInhibition of Hyperactivity
Phase II: PD Test Compound5, 15, 45SD RatsCatalepsy Bar TestLatency to Correct Posture
Phase II: Safety Test Compound1, 5, 15C57BL/6 MiceRotarod TestLatency to Fall

Ethical Considerations

All in vivo experiments must be conducted in accordance with national and institutional guidelines for the ethical care and use of laboratory animals.[27][28] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[29] Key principles include the "3Rs": Replacement (using non-animal alternatives where possible), Reduction (using the minimum number of animals necessary for statistically valid results), and Refinement (minimizing animal pain and distress).[29]

Conclusion

The experimental design detailed in this document provides a comprehensive and scientifically rigorous framework for the initial in vivo characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By systematically evaluating its pharmacokinetic profile and its effects in validated behavioral paradigms, researchers can effectively test the hypothesis of its activity as a dopamine D1 receptor modulator. The results of these studies will be crucial for guiding future development and establishing the therapeutic potential of this novel compound.

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Application

A Systematic Approach to Characterizing the Pharmacological Activity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

An Application Note and Protocol Guide Abstract This document provides a detailed framework for the pharmacological characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a novel compound featuring a benzazep...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed framework for the pharmacological characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a novel compound featuring a benzazepine scaffold. Given that this structural motif is prevalent in numerous centrally-acting therapeutics targeting G-protein coupled receptors (GPCRs), we present a logical, multi-tiered assay cascade. This guide is designed for researchers in drug discovery and pharmacology, offering robust, field-proven protocols for target identification, functional characterization, and rigorous assay validation. The methodologies described herein are grounded in established principles of pharmacological screening, ensuring scientific integrity and data reliability. We detail primary binding assays to identify molecular targets, secondary functional assays to elucidate the mechanism of action (agonist, antagonist), and conclude with essential validation practices that underpin the trustworthiness of the generated data.

Introduction: The Scientific Rationale

The benzo[c]azepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs targeting key neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors.[1][2] The introduction of a nitro group at the 8-position of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine structure creates a novel chemical entity with undetermined pharmacological activity. A systematic and empirical approach is therefore required to first identify its molecular target(s) and then to characterize the functional consequences of that interaction.

This guide outlines a comprehensive strategy, beginning with broad screening to establish binding affinity at key central nervous system (CNS) GPCRs, followed by focused functional assays to determine the compound's efficacy and potency. This cascade approach ensures an efficient use of resources, moving from broad, binding-based screening to more complex, cell-based functional assays only for confirmed targets. The integrity of this entire process is upheld by adherence to rigorous assay validation principles, as outlined by regulatory and scientific bodies.[3][4][5]

Part 1: Target Identification via Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for potential molecular targets. Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[6][7] A competitive binding assay format is employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of the unlabeled test compound (8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine) by measuring its ability to displace a known high-affinity radioligand.

Experimental Workflow: Target Screening Cascade

The logical flow begins with preparing receptor-containing membranes, followed by competitive binding experiments and data analysis to identify high-affinity interactions that warrant further investigation.

G cluster_prep Step 1: Preparation cluster_assay Step 2: Binding Assay cluster_analysis Step 3: Data Analysis A Source Material (Recombinant Cell Line or Tissue) B Membrane Preparation (Homogenization & Centrifugation) A->B C Protein Quantification (e.g., BCA Assay) B->C D Incubate Membranes with: 1. Radioligand (Fixed Conc.) 2. Test Compound (Variable Conc.) C->D E Separate Bound from Free Ligand (Rapid Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs. [Compound] F->G H Calculate IC₅₀ G->H I Calculate Kᵢ using Cheng-Prusoff Equation H->I J Proceed to Functional Assays I->J Identify 'Hits' (e.g., Kᵢ < 1 µM)

Caption: Workflow for GPCR target identification and affinity determination.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a generalized procedure that can be adapted for various GPCR targets expressed in cell membranes.[6][8][9]

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the target human receptor (e.g., Dopamine D2, Adrenergic α1A).

  • Radioligand: A high-affinity antagonist for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compound: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, dissolved in DMSO to create a 10 mM stock.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Control: A high concentration (10 µM) of a known, unlabeled antagonist for the target receptor (e.g., Haloperidol for D2).

  • 96-well Plates: Standard or deep-well plates.

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid & Vials/Plates.

  • Filtration Manifold & Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in assay buffer. Typically, 11 concentrations covering a range from 10 pM to 100 µM. Ensure the final DMSO concentration is ≤0.5%.

  • Assay Plate Setup: To designated wells of a 96-well plate, add in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of NSB control (e.g., 10 µM Haloperidol).

    • Test Compound: 50 µL of each dilution of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

  • Radioligand Addition: Add 50 µL of the radioligand (at a final concentration near its Kₑ) to all wells.

  • Membrane Addition: Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This separates the membrane-bound radioligand from the free radioligand.

  • Counting: Place the filter mat into a scintillation plate or individual vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (TB - NSB)]).

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[10]

Table 1: Example Binding Affinity Data for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Target Receptor Radioligand Kᵢ (nM)
Dopamine D₂ [³H]-Spiperone 45.2
Dopamine D₁ [³H]-SCH23390 > 10,000
Serotonin 5-HT₂ₐ [³H]-Ketanserin 120.8
Adrenergic α₁ₐ [³H]-Prazosin 850.5

| Adrenergic α₂ₐ | [³H]-Rauwolscine | > 10,000 |

Interpretation: In this example, the compound shows the highest affinity for the Dopamine D₂ receptor, with moderate affinity for the 5-HT₂ₐ receptor. These would be considered 'hits' and prioritized for functional characterization.

Part 2: Elucidating the Mechanism of Action

Once a binding interaction is confirmed, functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the action of the natural ligand), or inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein the receptor couples to.[11][12]

  • Gₛ-coupled receptors (e.g., Dopamine D₁, β-Adrenergic) activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).

  • Gᵢ-coupled receptors (e.g., Dopamine D₂, Adrenergic α₂) inhibit adenylyl cyclase, decreasing intracellular cAMP.[13]

  • Gₒ-coupled receptors (e.g., Adrenergic α₁, 5-HT₂ₐ) activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[14][15]

Canonical GPCR Signaling Pathways

The diagram below illustrates the primary signaling cascades initiated by GPCR activation, which form the basis of the functional assays described.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_Gs Gs-Coupled Receptor AC Adenylyl Cyclase GPCR_Gs->AC Activates (+) GPCR_Gi Gi-Coupled Receptor GPCR_Gi->AC Inhibits (-) GPCR_Gq Gq-Coupled Receptor PLC Phospholipase C (PLC) GPCR_Gq->PLC Activates (+) cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Cellular Response PKA->Response_Gs PIP2 PIP₂ PIP2->IP3 Ca_Store ER/SR (Ca²⁺ Store) IP3->Ca_Store Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Ca_ion Ca²⁺ Ca_Store->Ca_ion Release Ca_ion->PKC Response_Gq Cellular Response PKC->Response_Gq

Caption: Simplified GPCR signaling pathways for Gs, Gi, and Gq proteins.

Protocol 2: cAMP Accumulation/Inhibition Assay (LANCE® Ultra TR-FRET)

This homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive method for measuring cAMP levels.[16][17][18] The principle involves competition between cellular cAMP and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the target receptor (e.g., Dopamine D₂).

  • Assay Plates: White, opaque 384-well plates.

  • LANCE® Ultra cAMP Kit (PerkinElmer): Contains Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Stimulation Buffer: HBSS or equivalent, containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.

  • Forskolin: An adenylyl cyclase activator, used for Gᵢ-coupled receptor assays.

  • TR-FRET Plate Reader: Capable of excitation at ~340 nm and dual emission detection at 615 nm and 665 nm.

Procedure (Agonist Mode for Gᵢ-coupled D₂ Receptor):

  • Cell Plating: Seed cells into a 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM). The forskolin stimulates cAMP production, creating a signal window to measure inhibition.

  • Cell Stimulation: Remove culture medium from cells and add 10 µL of the compound/forskolin mix to the appropriate wells. Include controls: buffer only (basal), forskolin only (maximum signal), and a known D₂ agonist (e.g., Quinpirole) as a positive control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 10 µL of the pre-mixed LANCE detection reagents (Eu-cAMP and ULight-anti-cAMP) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET reader.

Procedure (Antagonist Mode):

  • The procedure is similar, but cells are first incubated with varying concentrations of the test compound, and then challenged with a fixed, sub-maximal (EC₈₀) concentration of a known agonist. A rightward shift in the agonist's dose-response curve indicates antagonism.[19]

Data Analysis:

  • Calculate the 665 nm / 615 nm emission ratio for each well.

  • Normalize the data (e.g., setting the maximum forskolin signal to 100% and basal to 0%).

  • Plot the normalized response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 3: Intracellular Calcium Flux Assay

This assay measures the release of calcium from intracellular stores, a hallmark of Gₒ-coupled receptor activation.[14] It uses a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2) that exhibits an increase in fluorescence intensity upon binding to Ca²⁺.[20][21]

Materials:

  • Cell Line: HEK293 cells expressing the target Gₒ-coupled receptor (e.g., 5-HT₂ₐ).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive Dye: e.g., Fluo-8 AM or Fura-2 AM.

  • Probenecid: An anion-exchange transport inhibitor that prevents the dye from being pumped out of the cell.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition and capable of kinetic reading (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into assay plates and grow overnight.

  • Dye Loading: Remove culture medium and add 100 µL of dye loading solution (Assay Buffer containing Fluo-8 AM and Probenecid).

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Plate Preparation: In a separate plate, prepare 4-5X final concentrations of the test compound.

  • Assay Measurement: Place both plates in the fluorescence reader. The instrument will:

    • Establish a baseline fluorescence reading for ~20 seconds.

    • Inject the compound from the source plate into the cell plate.

    • Continue to measure fluorescence kinetically for an additional 90-180 seconds to capture the calcium transient.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of the test compound and fit to a dose-response curve to determine the EC₅₀ .

Table 2: Example Functional Activity Data

Assay Type Target Receptor Mode Result Potency (EC₅₀/IC₅₀)
cAMP Inhibition Dopamine D₂ Agonist No Activity > 10 µM
cAMP Inhibition Dopamine D₂ Antagonist Full Antagonist 98.7 nM (IC₅₀)

| Calcium Flux | 5-HT₂ₐ | Agonist | Partial Agonist | 350 nM (EC₅₀) |

Interpretation: The data suggest that 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a potent antagonist at the D₂ receptor and a partial agonist at the 5-HT₂ₐ receptor. This dual activity could have interesting therapeutic implications.

Part 3: Assay Validation for Trustworthy Data

Assay validation is a formal process that confirms the analytical procedure is suitable for its intended purpose.[22] Rigorous validation ensures that the data generated are accurate, precise, and reproducible. The principles outlined in the NIH's Assay Guidance Manual and FDA guidance documents provide a framework for this process.[5][23][24]

Assay Validation Workflow

Validation is not a single event but a lifecycle, starting from development through to routine use, ensuring consistent performance over time.

AssayValidation A Assay Development & Optimization B Pre-Validation (Reagent Stability, Signal Window) A->B C Full Validation Run (3 Independent Experiments) B->C D Assess Performance Parameters (See Table 3) C->D E Define Acceptance Criteria D->E Compare Against F Standard Operating Procedure (SOP) Finalized E->F If Passed G Routine Screening (with QC Checks) F->G

Caption: A streamlined workflow for robust assay validation.

Key Performance Parameters

The following parameters are critical for validating a quantitative high-throughput screen (qHTS) assay.

Table 3: Key Assay Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criterion Source
Z'-factor A measure of assay quality that reflects the dynamic range and data variation. Z' ≥ 0.5 [24]
Signal-to-Background (S/B) The ratio of the mean signal of the high control to the mean signal of the low control. S/B ≥ 10 (recommended) [24]
Precision (CV%) The closeness of agreement between independent measurements (intra- and inter-assay). CV% ≤ 20% [23][24]
EC₅₀/IC₅₀ Reproducibility Consistency of potency measurements for a reference compound across multiple runs. < 3-fold variation [5]

| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | No significant change in results |[22] |

Conclusion

The systematic approach detailed in this guide provides a comprehensive and reliable pathway for the pharmacological characterization of novel compounds like 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By integrating high-fidelity radioligand binding assays for target identification with robust, mechanism-based functional assays, researchers can build a detailed pharmacological profile. The foundation of this entire endeavor is a commitment to rigorous assay validation, which ensures that the resulting data are trustworthy and can confidently guide future drug development efforts.

References

  • University of California, San Francisco. (n.d.). Calcium Flux Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from a regulatory news source discussing FDA guidance.
  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Drug Target Review. (n.d.). LANCE TR-FRET. Retrieved from [Link]

  • Agilent. (n.d.). G-Protein Coupled Receptors (GPCR) Signaling Assays. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Emit® II Plus Benzodiazepine Assay.
  • Protocols.io. (n.d.). Fluo-8 Calcium Flux Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Hulme, E. C. (n.d.). Radioligand binding methods: practical guide and tips. Published in a scientific journal.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). α-Adrenoceptor Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Assay Validation, Operations and Quality Control. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • University of Utah Flow Cytometry Core Facility. (2023, December 28). Intracellular Calcium Flux.
  • National Center for Biotechnology Information. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of Assay Methods for Benzodiazepines in Urine. A Receptor Assay, Two Immunoassays, and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Immunoassay detection of benzodiazepines and benzodiazepine metabolites in blood. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • PerkinElmer. (n.d.). LANCE Ultra cAMP Assay Development Guidelines.
  • 7TM Antibodies. (n.d.). Dopamine Receptor Phosphorylation Assays.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

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Sources

Method

Application Notes &amp; Protocols: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine as a Versatile Precursor for Novel Compound Synthesis

Abstract The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed guide for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed guide for researchers, chemists, and drug development professionals on leveraging a key intermediate, 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, as a versatile precursor for the synthesis of novel, diverse molecular entities. The strategic placement of the nitro group serves as a highly adaptable chemical handle, enabling a suite of high-yield transformations. We present field-proven protocols for the critical steps of nitro group reduction, subsequent derivatization of the resulting aniline, and functionalization of the azepine nitrogen. Each protocol is accompanied by an explanation of the underlying chemical principles, comparative data, and safety considerations to ensure reliable and reproducible execution.

Introduction: The Strategic Importance of the Benzo[c]azepine Scaffold

Seven-membered heterocyclic compounds, particularly those fused to a benzene ring like the benzo[c]azepines, are of significant interest in pharmaceutical research.[1] This structural motif is found in compounds exhibiting a wide range of pharmacological activities, including applications in treating central nervous system disorders.[2][3][4] The power of the 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine precursor lies in the nitro group's ability to be transformed into a variety of other functional groups. Most critically, its reduction to a primary amine (8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine) opens up a vast landscape of synthetic possibilities, from simple acylation to complex carbon-carbon bond-forming cross-coupling reactions.

This guide is structured to provide both the "how" and the "why" for key transformations, empowering chemists to not only follow procedures but also to adapt them for the synthesis of unique compound libraries.

Core Transformation: Reduction of the Aromatic Nitro Group

The conversion of the 8-nitro group to an 8-amino group is the gateway reaction for nearly all subsequent diversification strategies at this position.[5][6] The resulting aniline is a potent nucleophile and a precursor for diazonium salts, making it an exceptionally valuable intermediate.[] The choice of reduction methodology is critical and depends on factors such as functional group tolerance, scalability, and available equipment.[5]

Methodologies Overview: Catalytic Hydrogenation vs. Metal-Mediated Reduction

Two primary methods are recommended for this transformation: catalytic hydrogenation and reduction with tin(II) chloride.

  • Catalytic Hydrogenation: This is often the preferred industrial method due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[5][8] It involves using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas.[8][9] Caution must be exercised as this method can also reduce other sensitive functional groups (e.g., alkenes, alkynes, or benzylic ethers).

  • Tin(II) Chloride (SnCl₂) Reduction: This is a classic, robust, and highly reliable laboratory-scale method. It offers excellent chemoselectivity, preserving most other reducible functional groups, making it a milder alternative to catalytic hydrogenation.[5][8]

The following workflow diagram illustrates the general experimental process for this key reduction step.

G start Start: 8-Nitro Precursor dissolve Dissolve Precursor in Appropriate Solvent start->dissolve reagents Add Reduction Reagent (e.g., SnCl₂) or Catalyst (e.g., Pd/C) dissolve->reagents reaction Run Reaction Under Specified Conditions (Temp, Pressure, Time) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Perform Aqueous Workup & Extraction monitor->workup purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify product Final Product: 8-Amino Intermediate purify->product

Caption: Generalized workflow for nitro group reduction.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the clean reduction of the nitroarene using H₂ gas.

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve the 8-nitro precursor in the chosen solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with nitrogen gas before carefully introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[5]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed. Hydrogen uptake will also cease.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, which can be purified further if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This protocol provides a versatile benchtop alternative that avoids the need for specialized hydrogenation equipment.

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)[5]

  • Ethanol (EtOH), absolute

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 8-nitro precursor in absolute ethanol.

  • Add the tin(II) chloride dihydrate in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Slowly add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to pH ~8. A thick white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite®, washing the precipitate extensively with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.[5]

  • Purify the product by flash column chromatography on silica gel as needed.

Parameter Catalytic Hydrogenation (Pd/C) Tin(II) Chloride (SnCl₂) Reduction
Primary Reagents H₂, 10% Pd/CSnCl₂·2H₂O, EtOH
Conditions Room Temperature, 50 psi H₂Reflux Temperature (~78 °C)
Typical Yields >95%85-95%
Pros High yield, clean (water byproduct), easily scalable.[5]Excellent functional group tolerance, no special pressure equipment needed.[8]
Cons Requires hydrogenation equipment, catalyst is flammable, may reduce other functional groups.[8]Generates stoichiometric tin waste, requires careful workup to remove salts.

Derivatization of the Azepine Secondary Amine

The secondary amine within the azepine ring is another key site for modification, allowing for the introduction of diverse side chains that can modulate pharmacological properties such as potency, selectivity, and solubility.[10]

G cluster_0 start 8-Substituted Benzo[c]azepine reductive Reductive Amination (R¹CHO, NaBH(OAc)₃) start->reductive R¹-Alkyl acylation N-Acylation (R²COCl, Base) start->acylation R²-Acyl product1 N-Alkylated Product (Tertiary Amine) reductive->product1 product2 N-Acylated Product (Tertiary Amide) acylation->product2

Caption: Key N-functionalization pathways.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable method for forming tertiary amines from secondary amines, avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides.[10][11]

Materials:

  • 8-Substituted-2,3,4,5-tetrahydro-1H-benzo[c]azepine (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[10]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • In a round-bottom flask, dissolve the secondary amine and the aldehyde or ketone in the anhydrous solvent.

  • Stir the solution under a nitrogen atmosphere at room temperature.

  • Add the sodium triacetoxyborohydride in portions over 5 minutes. The reaction may be slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[10]

Advanced Diversification: C-C Bond Formation via Suzuki-Miyaura Coupling

For more profound structural modifications, the 8-amino group can be converted into a halide (e.g., bromide), which then serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions. This two-step sequence dramatically expands the accessible chemical space.

G nitro 8-Nitro Precursor amino 8-Amino Intermediate nitro->amino Reduction (Protocol 1 or 2) bromo 8-Bromo Intermediate amino->bromo Sandmeyer Reaction aryl 8-Aryl Product bromo->aryl Suzuki Coupling (Protocol 4)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Welcome to the technical support guide for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This document is designed for researchers and drug development professionals navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This document is designed for researchers and drug development professionals navigating the complexities of this synthesis. Given the absence of a standardized, one-pot synthesis protocol in current literature, this guide presents a logical, multi-step synthetic strategy. It proactively addresses the anticipated challenges in a question-and-answer format, providing both theoretical explanations and practical troubleshooting steps.

Our approach is grounded in established principles of organic synthesis, drawing parallels from the synthesis of related benzo-fused azepine scaffolds and nitration of complex heterocyclic systems.

Part 1: Proposed Synthetic Strategy & Workflow

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is most logically approached via a two-stage process: first, the construction of the core 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold, followed by a carefully controlled electrophilic nitration. A critical consideration is the reactivity of the secondary amine within the azepine ring, which necessitates a protection/deprotection sequence.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Nitration & Deprotection A Starting Materials (e.g., 2-phenylethylamine derivative) B Cyclization Reaction (e.g., Bischler-Napieralski or similar) A->B C Reduction to Scaffold (2,3,4,5-tetrahydro-1H-benzo[c]azepine) B->C D N-Protection (e.g., Boc, Cbz) C->D Protect Amine E Regioselective Nitration D->E Introduce Nitro Group F N-Deprotection E->F G Final Product (8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine) F->G

Figure 1: Proposed workflow for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Part 2: FAQs - Synthesis of the Benzo[c]azepine Core

Constructing the core heterocyclic system is the foundational step. Challenges here often relate to cyclization efficiency and precursor availability.

Q1: What are the common starting materials and cyclization strategies for the 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold?

A1: The synthesis typically begins with a suitably substituted 2-phenylethylamine derivative. A common and effective strategy is the Bischler-Napieralski reaction , followed by reduction. The process involves:

  • Acylation: The 2-phenylethylamine is first acylated (e.g., with acetyl chloride) to form an N-acyl derivative.

  • Cyclization: This intermediate is then treated with a dehydrating agent (e.g., P₂O₅, POCl₃, or polyphosphoric acid) to induce an intramolecular electrophilic cyclization, forming a dihydroisoquinoline-like intermediate.

  • Ring Expansion/Rearrangement: In some variations, a Beckman or Schmidt rearrangement of a related tetralone can be employed to form the seven-membered ring.

  • Reduction: The resulting cyclic imine or amide is then fully reduced to the desired tetrahydrobenzo[c]azepine scaffold using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Q2: My cyclization yield for the benzo[c]azepine core is low. What are the likely causes and solutions?

A2: Low cyclization yields are a frequent issue. Consider the following:

  • Dehydrating Agent: The choice and freshness of the dehydrating agent are critical. Aged phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) can be less effective. Ensure they are fresh and handled under anhydrous conditions.

  • Reaction Temperature: The cyclization step is often highly temperature-dependent. If the temperature is too low, the reaction may not proceed; if too high, it can lead to polymerization and charring. Experiment with a temperature gradient to find the optimal condition.

  • Steric Hindrance: Substituents on the aromatic ring or the ethylamine side-chain can sterically hinder the intramolecular cyclization. In such cases, more forceful conditions or alternative cyclization strategies might be necessary.

  • Solvent: Ensure you are using a dry, non-protic solvent. Trace amounts of water can quench the dehydrating agent and halt the reaction.

Part 3: Troubleshooting Guide - The Nitration Step

The introduction of the nitro group onto the benzene ring is the most challenging step, with regioselectivity and side reactions being the primary concerns. This section assumes you have successfully synthesized and N-protected the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core.

G Start Nitration Reaction Mixture Analysis NoProduct No Product Formation / Low Conversion Start->NoProduct Is starting material consumed? (No) WrongIsomer Incorrect Regioisomer(s) Formed Start->WrongIsomer Product formed, but not 8-nitro? Byproducts Significant Byproduct Formation Start->Byproducts Multiple spots on TLC? Sol_Temp Troubleshooting: - Increase reaction time - Cautiously increase temperature - Verify nitrating agent activity NoProduct->Sol_Temp Sol_Reagent Troubleshooting: - Use a milder nitrating agent (e.g., AcONO₂) - Lower reaction temperature to -10 to 0 °C - Change solvent to influence selectivity WrongIsomer->Sol_Reagent Sol_Protect Troubleshooting: - Confirm stability of N-protecting group - Check for oxidation of benzylic CH₂ groups - Purify via column chromatography Byproducts->Sol_Protect

Figure 2: Decision tree for troubleshooting the nitration of N-protected tetrahydro-1H-benzo[c]azepine.

Q&A for Nitration Challenges

Q3: Why is N-protection necessary before nitration?

A3: The secondary amine in the tetrahydro-1H-benzo[c]azepine ring is a nucleophile and is also susceptible to oxidation. Exposing it to strong nitrating conditions (like a mixture of nitric and sulfuric acid) without protection can lead to two major problems:

  • N-Nitration: The nitronium ion (NO₂⁺) can attack the nitrogen atom, forming an N-nitroso or N-nitro compound, instead of the desired C-nitration on the aromatic ring.

  • Oxidation/Degradation: The strong acid and oxidative nature of the nitrating mixture can degrade the entire molecule, leading to complex mixtures and low yields.

A robust protecting group like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) temporarily converts the amine into an amide, deactivating it and protecting it from side reactions.

Q4: I performed the nitration and obtained a mixture of isomers. How can I improve the regioselectivity for the 8-nitro position?

A4: This is the most anticipated challenge. The position of nitration is directed by the activating/deactivating effects of the substituents on the benzene ring. The fused, alkyl azepine ring is an ortho-, para-director. This means you will likely get a mixture of the 7-nitro and 9-nitro isomers, with the desired 8-nitro isomer potentially being a minor product.

Strategies to Improve 8-Position Selectivity:

  • Lower the Temperature: Running the reaction at very low temperatures (e.g., 0 °C to -20 °C) can often enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Nitrating Agent: A classic HNO₃/H₂SO₄ mixture is highly reactive and often unselective. Consider milder, alternative nitrating agents that can offer better control.

Nitrating AgentTypical ConditionsAdvantages & Disadvantages
HNO₃ / H₂SO₄ 0 °C to RTPro: Inexpensive, potent. Con: Highly aggressive, poor selectivity, strong oxidation risk.
Acetyl Nitrate (AcONO₂) In Ac₂O, -10 °C to 0 °CPro: Milder, can improve selectivity. Con: Must be prepared in situ, thermally unstable.
Nitronium Tetrafluoroborate (NO₂BF₄) In an inert solvent (e.g., CH₃NO₂, CH₂Cl₂)Pro: A pure source of NO₂⁺, non-acidic conditions. Con: Expensive, highly reactive.
  • Solvent Effects: The choice of solvent can influence the distribution of isomers. Experimenting with solvents of different polarities might alter the product ratio.

Q5: My reaction is complete, but I am struggling to purify the 8-nitro isomer from the other regioisomers. What are my options?

A5: Separating regioisomers is a common purification challenge in medicinal chemistry.

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 15%). The subtle differences in polarity between the isomers should allow for separation, although it may require repeated columns.

  • Recrystallization: If the desired 8-nitro isomer is a solid and one isomer is produced in significant excess, fractional recrystallization can be effective. Test a range of solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Methanol) to find one that selectively crystallizes your target compound.

  • Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most powerful tool, though it is more resource-intensive.

Part 4: Experimental Protocols (Exemplary)

The following are generalized, exemplary protocols that must be adapted and optimized for your specific substrate and laboratory conditions.

Protocol 1: N-Protection of 2,3,4,5-tetrahydro-1H-benzo[c]azepine with Boc Anhydride
  • Dissolve the tetrahydro-1H-benzo[c]azepine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) or another non-nucleophilic base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected scaffold.

Protocol 2: Nitration using Acetyl Nitrate (Illustrative)
  • In a flask maintained at -10 °C, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq). Stir for 15 minutes to generate acetyl nitrate in situ.

  • In a separate flask, dissolve the N-Boc-2,3,4,5-tetrahydro-1H-benzo[c]azepine (1.0 eq) in DCM.

  • Cool the substrate solution to -10 °C.

  • Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and quench with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the resulting isomeric mixture as described in Q5.

Protocol 3: N-Boc Deprotection
  • Dissolve the purified N-Boc-8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in DCM.

  • Add an excess of Trifluoroacetic acid (TFA, 10-20 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until TLC shows complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify if necessary to yield the final product.

References

This guide was developed by synthesizing information from methodologies used for related heterocyclic cores, as direct synthesis protocols for the target molecule are not prevalent in the reviewed literature.

  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry - ACS Publications. This source provides general procedures for the synthesis of the tetrahydroazepine core, which is analogous to the benzo[c]azepine scaffold.[1]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. This article details modern methods for constructing seven-membered nitrogen-containing heterocyclic rings fused to a benzene ring.[2][3]

  • Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization. ResearchGate. Describes reductive cyclization methods using reagents like iron-ammonium chloride, a technique applicable to the reduction of nitro groups and cyclization steps.[4]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry - ACS Publications. Provides insights into the synthesis and functionalization of related benzo[b]azepine systems.[5]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization... NIH. This paper discusses the synthesis and characterization of various nitrophenyl-containing heterocyclic compounds, offering relevant spectroscopic data for comparison.[6]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine... ResearchGate. A comprehensive review covering various synthetic routes to azepine derivatives, which forms the basis for the proposed synthetic strategies.[7]

  • Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Highlights advanced catalytic strategies for producing related seven-membered heterocyclic structures.[8]

  • Structural and Spectroscopic Characterization... Zhurnal Prikladnoii Spektroskopii. Offers detailed guidance on the spectroscopic characterization (NMR, IR) of complex heterocyclic molecules, which is crucial for product validation.[9]

Sources

Optimization

Technical Support Guide: Purification Strategies for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. We will addres...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. We will address common challenges and provide troubleshooting strategies in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Initial Assessment of Your Crude Product

A successful purification strategy begins with a thorough understanding of the crude material. Rushing into purification without this initial analysis can lead to wasted time and resources.

Q1: My synthesis reaction is complete. What are the essential first steps before attempting purification?

Before any purification, you must characterize your crude product to identify your target compound and estimate its purity. This baseline analysis will dictate the most effective purification strategy.

  • Initial Workup: Perform a standard aqueous workup to remove inorganic salts and highly polar reagents. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing the organic layer with water and/or brine, and drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive method to visualize the complexity of your crude mixture. Spot your crude material alongside any available starting materials on a silica plate and elute with a solvent system (e.g., 30% ethyl acetate in hexanes). The number of spots will indicate the number of major components.

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum is invaluable. Even with impurities, you should be able to identify characteristic peaks for your target compound. Look for aromatic protons (likely in the 7-8.5 ppm region, influenced by the nitro group) and aliphatic protons of the tetrahydroazepine ring (typically 2-4 ppm). The integration of key signals can provide a rough estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This analysis confirms the presence of your target compound by its molecular weight (C₁₀H₁₂N₂O₂ has a molecular weight of 192.21 g/mol ).[2] The LC trace will also give you a clearer picture of the number of byproducts and their relative abundance.

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Scenario 1: My crude TLC shows multiple, well-separated spots.

Issue: Your crude product contains significant amounts of byproducts with different polarities.

Recommended Strategy: Flash Column Chromatography

This is the most effective method for separating compounds with differing polarities.[3][4] The nitro group and the secondary amine in the azepine ring impart polarity, making silica gel an excellent choice for the stationary phase.

Step-by-Step Protocol: Silica Gel Column Chromatography

  • Column Packing: Select an appropriate size glass column and pack it with silica gel (100-200 mesh is common) as a slurry in a non-polar solvent (e.g., hexanes).[1]

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the initial mobile phase ("wet loading"). Dry loading is often preferred as it can lead to better resolution.

  • Elution: Begin elution with a low-polarity mobile phase, such as 10-20% Ethyl Acetate in Hexanes. The less polar impurities will elute first.[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute compounds with higher polarity. Your target compound, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, will elute as the solvent system becomes more polar.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.[4] Combine the pure fractions and remove the solvent under reduced pressure.

Expert Insight: The causality behind gradient elution is rooted in the competition for binding sites on the polar silica gel. By starting with a non-polar mobile phase, non-polar compounds are poorly retained and move quickly down the column. As you gradually add a more polar solvent (like ethyl acetate), it begins to displace more polar compounds from the silica, allowing them to elute. This controlled displacement is key to achieving separation.

Visualization: Column Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Pack Silica Column prep2 Dry Load Crude Sample prep1->prep2 run1 Start Elution (Low Polarity Solvent) prep2->run1 run2 Gradually Increase Polarity run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3 end end analysis3->end Pure Product

Caption: Workflow for flash column chromatography purification.

Scenario 2: A persistent impurity co-elutes with my product on silica.

Issue: You are dealing with an impurity of very similar polarity, such as a structural isomer. Nitration reactions, for instance, are known to sometimes produce isomeric byproducts.[4]

Recommended Strategy 1: Alternative Chromatography

If standard silica gel fails, changing the stationary phase can introduce different separation mechanisms. Phenyl-hexyl stationary phases can separate aromatic compounds based on π-π interactions, a mechanism distinct from the polar interactions on silica.[5] This can be highly effective for separating aromatic isomers that co-elute on standard phases.[5]

Recommended Strategy 2: Recrystallization

If your product is a solid and has >90% purity, recrystallization is an excellent and scalable purification technique.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: The goal is to find a solvent that dissolves your compound when hot but not when cold. Screen solvents like ethanol, isopropanol, or ethyl acetate. Based on related nitro-containing heterocyclic compounds, ethanol is a promising starting point.[6]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Visualization: Troubleshooting Co-elution

cluster_chrom Chromatography Options start Impurity co-elutes with product q1 Is the product >90% pure & solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes rechrom Optimize Chromatography q1->rechrom No chrom1 Fine-tune solvent system (e.g., DCM/Methanol) rechrom->chrom1 chrom2 Change stationary phase (e.g., Phenyl-Hexyl) rechrom->chrom2

Caption: Decision tree for tackling co-eluting impurities.

Scenario 3: My product is an oil and will not crystallize.

Issue: The compound may be intrinsically an oil at room temperature, or residual impurities are inhibiting crystallization.

Recommended Strategy: Salt Formation

Amines can be converted to their corresponding salts (e.g., hydrochloride or tosylate salts), which are often highly crystalline solids. The hydrochloride salt of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is documented.[7]

Protocol Snippet: Hydrochloride Salt Formation

  • Dissolve the purified freebase oil in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Section 3: Final Purity Confirmation

Q2: How do I definitively confirm the purity of my final product?

A combination of methods should be used to establish the final purity, as each technique provides different information.[8]

  • ¹H NMR: The spectrum should be clean, with no unassignable peaks. Integration of the peaks should correspond to the expected proton ratios. Residual solvent peaks should be minimal.

  • HPLC: A high-performance liquid chromatography trace should show a single major peak, ideally with >98% purity by area under the curve.[9][10]

  • LC-MS: Confirms the correct molecular weight and shows no significant ion signals for impurities.

  • Melting Point: A sharp, defined melting point range is a strong indicator of high purity for a crystalline solid.

Technique Purpose Indication of Purity
¹H NMR Structural Confirmation & PurityClean spectrum, correct integrations, no unassignable peaks.
HPLC Quantitative PuritySingle major peak (>98% area).
LC-MS Identity & Impurity ProfileCorrect molecular ion, absence of other major signals.
Melting Point Purity of SolidsSharp, narrow melting range.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at: [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Available at: [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]

  • Google Patents. (2010). US20100240893A1 - Nitrogenous heterocyclic compounds and process for making nitrogenous heterocyclic compounds and intermediates thereof.
  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Some Novel Nitro Containing Heterocyclic Compounds. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Haj, B. M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. Available at: [Link]

  • ChemTik Products. (n.d.). 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Welcome to the technical support center for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a multi-step process that can be broadly divided into two key stages: the formation of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core and the subsequent regioselective nitration of the aromatic ring. This guide will address potential challenges in both stages.

Part 1: Synthesis of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine Core

A common and effective method for the construction of the tetrahydrobenzo[c]azepine ring system is through a modification of the Bischler-Napieralski reaction, followed by reduction. This approach involves the cyclization of an N-acyl-2-phenylethylamine derivative.

Experimental Workflow: Bischler-Napieralski Approach

Bischler-Napieralski Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Ring Expansion & Reduction (Hypothetical/Analogous) A 2-Phenylethylamine C N-(2-phenylethyl)acetamide A->C Base (e.g., Triethylamine) B Acylating Agent (e.g., Acetyl Chloride) B->C D N-(2-phenylethyl)acetamide F 3,4-Dihydroisoquinoline Intermediate D->F Heat E Dehydrating Agent (e.g., POCl3, P2O5) E->F G 3,4-Dihydroisoquinoline Intermediate I Intermediate Azepine G->I H Ring Expansion Reagent H->I K 2,3,4,5-tetrahydro-1H-benzo[c]azepine I->K J Reducing Agent (e.g., LiAlH4) J->K

Caption: Bischler-Napieralski approach to the benzo[c]azepine core.

Troubleshooting the Bischler-Napieralski Cyclization

Q1: My Bischler-Napieralski reaction is showing low to no yield of the cyclized product. What are the likely causes?

A1: Low yields in this reaction are common and can often be attributed to a few key factors:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. If your 2-phenylethylamine precursor has electron-withdrawing groups on the aromatic ring, the cyclization will be significantly hindered. The reaction works best with electron-rich aromatic rings.[1][2][3]

  • Weak Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough. In such cases, a stronger agent like phosphorus pentoxide (P₂O₅) or a mixture of POCl₃ and P₂O₅ can be more effective.[2][3][4]

  • Side Reactions: A significant competing reaction is the retro-Ritter reaction, where the intermediate nitrilium ion fragments to form a styrene derivative. This is particularly prevalent if the resulting styrene is highly conjugated.[1][2]

  • Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1]

Q2: How can I optimize the reaction conditions for the cyclization step?

A2: Optimization should be approached systematically:

ParameterRecommendationRationale
Dehydrating Agent For challenging substrates, consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.This system allows for milder reaction conditions and can be effective at lower temperatures, minimizing side reactions.[1]
Temperature Start at a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.This helps to avoid rapid decomposition and tar formation.[1]
Solvent Use a high-boiling, non-polar solvent like toluene or xylene.These solvents are generally compatible with the strongly acidic conditions and allow for the necessary reaction temperatures.

Part 2: Nitration of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine Core

The introduction of a nitro group onto the aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. The position of nitration (regioselectivity) is a critical consideration.

Experimental Workflow: Aromatic Nitration

Aromatic Nitration Workflow cluster_0 Step 1: N-Protection (Optional but Recommended) cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 2,3,4,5-tetrahydro-1H-benzo[c]azepine C N-Acetyl-tetrahydrobenzo[c]azepine A->C B Protecting Group (e.g., Acetic Anhydride) B->C D N-Acetyl-tetrahydrobenzo[c]azepine F N-Acetyl-8-Nitro-tetrahydrobenzo[c]azepine D->F Low Temperature (e.g., 0 °C) E Nitrating Agent (e.g., HNO3/H2SO4) E->F G N-Acetyl-8-Nitro-tetrahydrobenzo[c]azepine I 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine G->I H Acid or Base Hydrolysis H->I

Caption: General workflow for the nitration of the benzo[c]azepine core.

Troubleshooting the Nitration Reaction

Q3: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity for the 8-position?

A3: The amino group in the tetrahydrobenzo[c]azepine ring is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amine is protonated to form an ammonium ion, which is a meta-director. This can lead to a mixture of products.

  • N-Protection: To ensure predictable regioselectivity, it is highly recommended to protect the secondary amine as an amide (e.g., with acetic anhydride) before nitration. The amide group is still an ortho-, para-director but is less activating than the free amine, which can help to control the reaction.[5] The amide directs the incoming nitro group to the para position (C8), which is sterically less hindered than the ortho positions.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can sometimes improve regioselectivity.

Q4: My reaction is producing di-nitrated byproducts, lowering the yield of the desired mono-nitro compound. How can I prevent this?

A4: The formation of di-nitrated products is a common issue, especially with activated aromatic rings.

  • Control Stoichiometry: Use a slight molar excess of the nitrating agent. A large excess will significantly increase the likelihood of di-nitration.

  • Slow Addition: Add the nitrating agent slowly and dropwise to the solution of your substrate while maintaining a low temperature. This helps to control the local concentration of the nitronium ion.

  • N-Acetylation: As mentioned previously, protecting the amine as an amide reduces the activation of the ring, making it less susceptible to a second nitration.

Q5: The work-up and purification of my nitrated product are proving difficult. What is the best approach?

A5: The work-up for nitration reactions typically involves quenching the reaction mixture in ice-water and then extracting the product into an organic solvent.

  • Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will hydrolyze any remaining nitrating agent and precipitate the crude product.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often an effective purification method.

    • Column Chromatography: For oily products or difficult-to-separate mixtures of isomers, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q6: What is the expected 1H and 13C NMR data for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

  • 1H NMR:

    • Aromatic protons in the 1,2,4-trisubstituted pattern. The proton ortho to the nitro group will be the most downfield.

    • Aliphatic protons of the tetrahydroazepine ring will appear as multiplets in the upfield region.

  • 13C NMR:

    • Aromatic carbons will appear in the typical downfield region (120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

    • Aliphatic carbons of the tetrahydroazepine ring will be in the upfield region.

It is highly recommended to perform a full characterization (1H NMR, 13C NMR, MS, and HRMS) to confirm the structure and purity of your final product.

Q7: What are the key safety precautions to take during this synthesis?

A7:

  • Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Always perform the reaction in a fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Add the nitrating agent slowly and maintain strict temperature control.

  • Dehydrating Agents: Reagents like POCl₃ and P₂O₅ are corrosive and react violently with water. Handle them with extreme care in a fume hood.

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a highly reactive reducing agent that reacts violently with water and protic solvents. Use it under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

References

  • Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147. Available at: [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629-1639. Available at: [Link]

  • Králová, P., & Soural, M. (2022). Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. The Journal of Organic Chemistry, 87(8), 5242–5256. Available at: [Link]

  • Wikipedia. (n.d.). Nitration. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds. (U.S. Patent No. 2,430,421).
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process. (Publication No. WO2016198921A1).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Zhang, L. (2011). Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][6][7]diazepine derivatives. Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Harizi, A., et al. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(10), 1639. Available at: [Link]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]

  • PubMed Central. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the research compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Due to its inherent chemical...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the research compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Due to its inherent chemical structure, this compound presents significant challenges in achieving desired concentrations in aqueous buffers common to in vitro assays. This document provides a structured troubleshooting approach, from understanding the root cause to implementing practical, step-by-step solubilization strategies.

Section 1: Compound Profile & The Root Cause of Poor Solubility

Understanding the physicochemical properties of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is the first step in diagnosing and solving solubility problems. Its structure contains two key features that contribute to its hydrophobicity and low aqueous solubility.

  • Nitroaromatic System: The presence of a benzene ring fused to a nitro group (-NO2) creates a stable, electron-deficient aromatic system. This part of the molecule is non-polar and energetically unfavorable to interact with polar water molecules. Nitroaromatic compounds are characteristically insoluble or only slightly soluble in water.

  • Benzo[c]azepine Core: The fused heterocyclic azepine ring system adds to the molecule's rigidity and size, further increasing its hydrophobic surface area.

These structural attributes result in a molecule that preferentially interacts with itself (forming a solid crystal lattice) rather than with water, leading to precipitation in aqueous environments.

Physicochemical Properties Summary
PropertyValueSource/Note
Chemical Name 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine-
CAS Number 223915-75-1[1]
Molecular Formula C₁₀H₁₂N₂O₂-
Molecular Weight ~192.21 g/mol -
Predicted pKa ~9.89 (Basic)Predicted for a similar methoxy-substituted benzo[c]azepine derivative.[2]
Predicted XlogP ~1.7Predicted for a similar methoxy-substituted benzo[c]azepine derivative.[3]

The pKa value is predicted for the secondary amine in the azepine ring, suggesting it can be protonated at acidic pH. The XlogP, a measure of lipophilicity, is moderately high, confirming its tendency to be poorly water-soluble.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound in an experimental setting.

FAQ 1: Why does my compound immediately precipitate when I add it to my aqueous assay buffer?

This is the most common manifestation of poor solubility. The aqueous buffer (e.g., PBS, cell culture media) is a highly polar environment. When the hydrophobic compound is introduced, it cannot form favorable interactions with water molecules. Instead, the compound molecules rapidly aggregate and crash out of solution to minimize their contact with water, a process driven by the hydrophobic effect.

FAQ 2: What is the best solvent to prepare an initial high-concentration stock solution?

Given its poor aqueous solubility, a concentrated stock solution must be prepared in an organic solvent. The goal is to choose a solvent that is both effective at dissolving the compound and compatible with the downstream biological assay at very low final concentrations.

Recommendation: Start with Dimethyl Sulfoxide (DMSO) . It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

SolventPolarityKey Considerations
DMSO HighExcellent solubilizing power. However, can be toxic to cells at higher concentrations (>0.5%-1%).[4][5]
DMF HighSimilar to DMSO, but can be more toxic. Use with caution.
Ethanol MediumGood alternative, generally less toxic than DMSO. May be less effective for highly insoluble compounds.

See Protocol 1 for a step-by-step guide to preparing a stock solution.

FAQ 3: My DMSO stock is clear, but the compound precipitates when I dilute it into my cell culture media. How do I fix this?

This is a classic "solvent-shift" precipitation problem. While the compound is soluble in 100% DMSO, its solubility limit is much lower in the final, mostly aqueous, assay medium. When the stock is diluted, the concentration of the compound exceeds its maximum solubility in the final buffer, causing it to precipitate.

This is the most critical challenge to overcome. A systematic approach is required to find the right conditions.

Decision Workflow for Preventing Precipitation

G start Prepare High-Conc. Stock in 100% DMSO dilute Dilute Stock into Aqueous Assay Buffer start->dilute check Precipitation Observed? dilute->check success Solution is Clear Proceed with Assay check->success No strategy_title Troubleshooting Strategies check->strategy_title Yes strategy1 strategy1 strategy2 Strategy B: Use Solubilizing Excipients - Screen Cyclodextrins (e.g., HP-β-CD). - Screen non-ionic surfactants (e.g., Pluronic® F-68, Tween® 80). strategy3 Strategy C: Adjust Buffer pH - Test solubility in acidic buffers (e.g., pH 5-6.5). - Protonates the secondary amine, forming a more soluble salt.

Caption: Troubleshooting workflow for addressing compound precipitation.

Strategy A: Optimize the Co-Solvent System

The simplest approach is to adjust the concentration of your compound and the co-solvent.

  • Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit. Test a dilution series to find the highest concentration that remains in solution.

  • Minimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, and some are sensitive above 0.1%.[4] High DMSO levels can also introduce experimental artifacts. Always use the lowest possible concentration and include a "vehicle control" (buffer + same amount of DMSO) in your experiments.

Strategy B: Employ Solubilizing Excipients

If co-solvents alone are insufficient, excipients that actively increase aqueous solubility can be used. These are powerful tools for formulating poorly soluble drugs.[6]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] The hydrophobic drug molecule partitions into the cavity, forming an "inclusion complex."[9] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[10]

    G cluster_0 Aqueous Environment cluster_1 Formation of Soluble Complex drug Hydrophobic Drug (8-Nitro-...) cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) drug->cd + complex Soluble Inclusion Complex cd->complex

    Caption: Mechanism of cyclodextrin-mediated solubilization.

    See Protocol 2 for a screening methodology.

  • Non-ionic Surfactants (e.g., Pluronic® F-68, Tween® 80): Above their critical micelle concentration (CMC), these amphiphilic molecules form micelles in aqueous solution. The hydrophobic core of the micelle can encapsulate the drug, while the hydrophilic shell interacts with the water, effectively solubilizing the compound.[11][12] Pluronic® F-68 is often used in cell culture applications due to its relatively low toxicity.[13]

Strategy C: pH Modification

The predicted pKa of the secondary amine in the azepine ring is ~9.89, meaning it is basic.[2] In acidic conditions (pH < pKa), this amine will become protonated (NH₂⁺), forming a salt. This charged species is typically much more water-soluble than the neutral form.

Actionable Insight: If your assay can tolerate a slightly acidic pH, preparing your final dilution in a buffer with a pH of 5.0-6.8 could significantly increase solubility.[14][15] You must confirm that the pH change does not affect your biological system or the compound's activity.

FAQ 4: How do I experimentally determine the maximum solubility of my compound in my final assay buffer?

A formal solubility assessment is crucial for setting appropriate concentration ranges for your experiments. A kinetic solubility assay is often sufficient for drug discovery purposes.[16]

Kinetic solubility measures how much of a compound, added from a concentrated DMSO stock, will stay in an aqueous buffer under specific conditions (time, temperature). This closely mimics the situation in most in vitro plate-based assays.[16] See Protocol 3 for a basic kinetic solubility assay.

Section 3: Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 10-50 mM stock solution in 100% DMSO.

  • Materials: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (solid), anhydrous DMSO, analytical balance, volumetric flask or microcentrifuge tube.

  • Procedure:

    • Accurately weigh a small amount of the solid compound (e.g., 1-5 mg).

    • Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 1.92 mg of a 192.21 g/mol compound to make a 10 mM stock, you would need 1 mL of DMSO).

    • Add the solid to the appropriate tube/flask.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 1-2 minutes. If the solid does not dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but check for compound stability first.

    • Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Screening for Solubility Enhancement with HP-β-CD
  • Objective: To determine if Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can prevent precipitation upon dilution.

  • Materials: 10 mM compound stock in DMSO, aqueous assay buffer, 10% (w/v) stock solution of HP-β-CD in assay buffer.

  • Procedure:

    • Prepare a series of dilutions of the HP-β-CD stock in your assay buffer to achieve final concentrations of 0.1%, 0.5%, 1%, and 2% HP-β-CD. Include a "0% HP-β-CD" control (buffer only).

    • To each of these solutions, add the compound from your DMSO stock to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.1%).

    • Mix well and incubate at room temperature or 37°C for 30-60 minutes.

    • Visually inspect each sample for precipitation or turbidity. A simple nephelometric measurement (light scattering) on a plate reader can quantify this.

    • The lowest concentration of HP-β-CD that results in a clear solution is the optimal concentration for your assay.

Protocol 3: Basic Kinetic Solubility Assay
  • Objective: To estimate the maximum soluble concentration of the compound in the final assay buffer.

  • Materials: 10 mM compound stock in DMSO, assay buffer, 96-well plate (polypropylene for compound storage, clear UV-plate for analysis), plate reader.

  • Procedure:

    • Add your assay buffer to the wells of a 96-well plate.

    • Add a small volume of your 10 mM DMSO stock to the buffer to achieve a high starting concentration (e.g., 200 µM), ensuring the final DMSO percentage is kept constant (e.g., <1%).

    • Mix and let the plate shake at room temperature for 1-2 hours. This allows the solution to equilibrate and any excess compound to precipitate.

    • Filter the plate (using a 96-well filter plate with a 0.45 µm filter) into a clean UV-transparent plate via centrifugation. This removes any precipitated solid.

    • Measure the absorbance of the filtrate at a relevant wavelength for the compound.

    • Quantify the concentration by comparing the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where solubility is not limiting).

    • The calculated concentration is the kinetic solubility under these conditions.

References

  • N/A
  • Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Wikipedia. (2024). Cyclodextrin. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • N/A
  • Creative Biolabs. (2024). Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. Available at: [Link]

  • N/A
  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available at: [Link]

  • N/A
  • N/A
  • N/A
  • D'Errico, G., et al. (2020). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. Langmuir. Available at: [Link]

  • World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. Available at: [Link]

  • N/A
  • N/A
  • Bodratti, A. M., & Alexandridis, P. (2018). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Molecules. Available at: [Link]

  • Isnaeni, D. I., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • N/A
  • N/A
  • Lin, S. Y., & Lin, Y. K. (1992). Influence of pluronic F-68 on dissolution and bioavailability characteristics of multiple-layer pellets of nifedipine for controlled release delivery. Journal of Controlled Release. Available at: [Link]

  • N/A
  • Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • N/A
  • 2a biotech. (n.d.). 8-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • PubChemLite. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine. Available at: [Link]

  • N/A
  • N/A

Sources

Troubleshooting

"troubleshooting guide for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine experiments"

Technical Support Center: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Welcome to the technical support guide for experiments involving 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This document is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Welcome to the technical support guide for experiments involving 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to explain the causality behind experimental challenges and offer field-proven solutions to ensure the integrity and success of your research.

Section 1: Safety, Handling, and Storage

Working with nitroaromatic compounds requires stringent safety protocols due to their energetic nature and potential toxicity.[1][2][3]

Q1: What are the primary safety concerns for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

A1: The primary concerns stem from its classification as a nitroaromatic compound. These molecules present a dual hazard profile:

  • Energetic Properties: Nitro compounds are energetic and can decompose exothermically, and in some cases, violently or explosively, especially at elevated temperatures or in the presence of impurities.[2][4]

  • Toxicity: Many nitroaromatic compounds are known for their acute toxicity, mutagenicity, and potential carcinogenicity.[1][3][5] They can be harmful if inhaled, ingested, or absorbed through the skin. The nitro group's electron-withdrawing nature contributes to the recalcitrance of these compounds to biodegradation, making them environmental pollutants if not handled and disposed of correctly.[1]

Q2: What are the recommended storage and handling procedures?

A2: Proper storage and handling are critical to maintain compound stability and ensure lab safety.

  • Storage: The compound, particularly in its hydrochloride salt form, should be stored in a dry, sealed container in a cool, dark place.[6] For long-term storage, refrigeration (2-8°C) is recommended.[7] Avoid heat, sparks, and open flames.

  • Handling: Always handle 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust. Consult the Safety Data Sheet (SDS) for detailed information before beginning any experiment.

Section 2: Synthesis and Purification Troubleshooting

The synthesis of substituted benzazepines can be challenging.[8][9] Low yields, side reactions, and purification difficulties are common hurdles. This section addresses these issues in a Q&A format.

Q3: My synthesis is resulting in a very low yield. What are the common causes?

A3: Low yield is a frequent problem in multi-step organic syntheses.[10] The issue can typically be traced back to starting materials, reaction conditions, or the work-up procedure. The following decision tree can help diagnose the problem.

G Start Low or No Product Yield Observed P1 Check Purity of Starting Materials Start->P1 Step 1 P2 Review Reaction Conditions P1->P2 No/Corrected S1a Impure Reactants? - Re-purify via chromatography or recrystallization. - Confirm structure by NMR/MS. P1->S1a Yes S2a Inefficient Cyclization? - Screen stronger acid catalysts (e.g., TFA, MsOH). - Optimize catalyst loading. P2->S2a Possible S2b Suboptimal Temperature/Time? - Incrementally increase temperature. - Monitor reaction by TLC/LC-MS to find optimal time. P2->S2b Possible P3 Analyze Work-up & Purification S3a Product Lost During Extraction? - Adjust pH of aqueous layer to ensure amine is not protonated. - Use a different extraction solvent. P3->S3a Possible S3b Degradation on Silica Gel? - Use neutral or basic alumina for chromatography. - Consider recrystallization as an alternative. P3->S3b Possible S1b Reactant Degradation? - Use freshly opened or purified reagents. - Store sensitive materials under inert gas. S2a->P3 S2b->P3

Caption: Troubleshooting flowchart for low synthesis yield.

Q4: The key cyclization step to form the azepine ring is not working. Why is this so difficult?

A4: The formation of the seven-membered benzazepine ring is often accomplished via an intramolecular cyclization, such as a Pictet-Spengler or Friedel-Crafts type reaction.[11][12][13] The primary challenge with 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is the electronic effect of the nitro group. The -NO₂ group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. This makes the crucial ring-closing step significantly less favorable than in non-nitrated analogues.

To overcome this, you may need to employ more forceful reaction conditions. However, this creates a delicate balance, as harsh conditions can lead to decomposition or side reactions.

Catalyst Type Examples Mechanism/Rationale Considerations
Brønsted Acids TFA, p-TsOH, HCl, H₂SO₄Protonates the carbonyl (or imine precursor), activating it for nucleophilic attack by the aromatic ring.Excess acid can protonate the precursor amine, rendering it non-nucleophilic.[14]
Lewis Acids Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂Coordinates to the electrophilic center to increase its reactivity.Can sometimes be incompatible with other functional groups. May require anhydrous conditions.
Dehydrating Acids Polyphosphoric Acid (PPA)Acts as both an acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.Reactions can be viscous and difficult to work with. High temperatures are often required.

Q5: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A5: Besides unreacted starting material, several side products can form:

  • Polymerization: Under strong acid conditions, starting materials or intermediates can polymerize.

  • Incomplete Cyclization: You may isolate the intermediate Schiff base (imine) if the cyclization step is slow or fails.[14]

  • Decomposition: Nitroaromatic compounds can be thermally sensitive, and high reaction temperatures can lead to degradation.[2]

  • Regioisomers: Depending on the synthetic route, cyclization could potentially occur at a different position on the aromatic ring, although this is less likely given the directing effects of the substituents.

Q6: How can I effectively purify the final compound?

A6: Purification of a molecule containing both a basic amine and a polar nitro group requires careful selection of techniques.

  • Column Chromatography: Standard silica gel can be used, but the basicity of the amine may cause streaking on the column. To mitigate this, you can add a small amount of a basic modifier (e.g., 1-2% triethylamine) to your eluent. Alternatively, using neutral or basic alumina can be a better option for basic compounds.[10]

  • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found.[15] Try screening various organic solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent pairs.

  • Acid-Base Extraction: You can exploit the basicity of the amine. Dissolve the crude product in an organic solvent like dichloromethane and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure amine back into an organic solvent.

Section 3: Analytical Characterization

Confirming the identity and purity of your synthesized 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a critical step.

G cluster_0 Analytical Workflow TLC 1. TLC / LC-MS (Reaction Monitoring & Purity Check) NMR 2. NMR Spectroscopy (Structural Confirmation) TLC->NMR MS 3. Mass Spectrometry (Molecular Weight Confirmation) NMR->MS HPLC 4. HPLC/UPLC (Quantitative Purity Assessment) MS->HPLC EA 5. Elemental Analysis (Elemental Composition) HPLC->EA

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the synthesis and optimization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for the synthesis and optimization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The synthesis of this molecule primarily involves the electrophilic aromatic nitration of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

The most direct method is the electrophilic aromatic nitration of the parent molecule, 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This reaction introduces a nitro (-NO₂) group onto the benzene ring. The key challenge is to control the regioselectivity to favor substitution at the C8 position and to minimize side reactions.

Q2: Which nitrating agents are typically used for this type of reaction?

Standard nitrating conditions involve a source of the nitronium ion (NO₂⁺). Common reagent systems include:

  • Mixed Acid: A combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most traditional and potent nitrating agent.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.[2]

  • Potassium Nitrate/Sulfuric Acid: Using potassium nitrate (KNO₃) in concentrated H₂SO₄ is an effective alternative to mixed acid, offering easier handling of a solid reagent instead of fuming nitric acid.[3]

  • Milder Reagents: For substrates sensitive to strong acids and oxidation, milder reagents can be employed. N-nitrosaccharin, for instance, allows for nitration under acid-free conditions, which can improve functional group tolerance and reduce the formation of oxidized byproducts.[4]

Q3: How is regioselectivity controlled? Why is the C8 position targeted?

Regioselectivity in electrophilic aromatic substitution is governed by the electronic effects of the substituents on the aromatic ring. In 2,3,4,5-tetrahydro-1H-benzo[c]azepine, the fused, saturated azepine ring acts as an electron-donating group (alkyl group), which is activating and directs incoming electrophiles to the ortho and para positions. The C8 position is para to the C5a-C6 bond of the fused ring, making it an electronically favored site for substitution. However, achieving high selectivity can be challenging, and mixtures of isomers (e.g., 6-nitro, 8-nitro) may form.[5][6]

Q4: Does the secondary amine in the azepine ring require protection?

The secondary amine is a nucleophilic site and can react with acids or the nitrating agent itself (N-nitration). Under strongly acidic conditions (e.g., mixed acid), the amine will be protonated, forming an ammonium salt. This protonated form is strongly deactivating and meta-directing, which would prevent the desired C8-nitration.

Therefore, protection of the amine is often necessary . Common protecting groups for amines that are stable to nitration conditions include:

  • Acetyl (Ac)

  • Trifluoroacetyl (TFA)

  • Tosyl (Ts)

The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q5: Low or No Yield - My reaction is not proceeding as expected. What are the likely causes and solutions?
ProblemPotential Cause(s)Suggested Troubleshooting Steps
Low or No Yield 1. Insufficiently Activating Conditions: The nitrating agent may not be strong enough, or the temperature is too low. 2. Substrate Degradation: The substrate may be unstable in the highly acidic and oxidative medium. 3. Protonation of Amine: If the amine is unprotected, its protonation deactivates the aromatic ring, hindering the reaction.[6] 4. Poor Workup/Isolation: The product may be lost during extraction or purification.1. Increase Reaction Severity: Gradually lower the reaction temperature before adding reagents, then allow to warm slowly. If using KNO₃/H₂SO₄, consider switching to the more potent HNO₃/H₂SO₄ mixture. 2. Use Milder Conditions: If degradation is suspected, switch to a milder nitrating agent like N-nitrosaccharin in an organic solvent.[4] 3. Protect the Amine: Introduce an electron-withdrawing protecting group (e.g., acetyl, tosyl) on the azepine nitrogen before nitration. 4. Optimize Workup: Ensure the pH is properly adjusted during quenching and extraction. Check for product solubility in the chosen extraction solvent.
Q6: Formation of Multiple Isomers - I am getting a mixture of nitro-isomers that are difficult to separate. How can I improve regioselectivity?
ProblemPotential Cause(s)Suggested Troubleshooting Steps
Poor Regioselectivity 1. Competing Directing Effects: The fused alkyl ring directs ortho and para, leading to a mixture of C6- and C8-nitro isomers. 2. Kinetic vs. Thermodynamic Control: Reaction temperature can influence the isomer ratio.[3]1. Modify the Protecting Group: The steric bulk of the N-protecting group can influence the ortho:para ratio. A bulkier group might sterically hinder the ortho (C6) position, potentially favoring the para (C8) product. 2. Vary Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to RT). Lower temperatures often favor the thermodynamically more stable product, which may be the C8 isomer due to reduced steric hindrance. 3. Change the Nitrating System: Different nitrating agents can exhibit different selectivities. Experiment with KNO₃/H₂SO₄ vs. HNO₃/acetic anhydride.
Q7: Product Degradation - My TLC/LCMS shows the formation of tar or multiple unidentified byproducts. What should I do?
ProblemPotential Cause(s)Suggested Troubleshooting Steps
Degradation/Byproducts 1. Over-Nitration (Dinitration): If the reaction is run for too long or at too high a temperature, a second nitro group may be added. 2. Oxidation: Concentrated nitric acid is a strong oxidizing agent and can lead to the formation of oxidized byproducts.[2] 3. Reaction Temperature Too High: Nitration is a highly exothermic reaction. Poor temperature control can lead to runaway reactions and decomposition.1. Reduce Reaction Time/Stoichiometry: Carefully monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed. Use only a slight excess (1.05-1.2 equivalents) of the nitrating agent. 2. Use Milder Reagents: Employ non-oxidative nitrating conditions where possible.[4] 3. Strict Temperature Control: Add the nitrating agent slowly and portion-wise to a cooled solution (e.g., 0 °C ice bath) of the substrate to manage heat evolution.
Q8: Purification Challenges - How can I effectively purify the final product?
ProblemPotential Cause(s)Suggested Troubleshooting Steps
Difficult Purification 1. Similar Polarity of Isomers: Regioisomers often have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Acidic Residues: Residual sulfuric or nitric acid can cause streaking on silica gel.1. Optimize Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Consider alternative solvent systems like dichloromethane/methanol. 2. Recrystallization: If a solid product is obtained, attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate/hexane) to isolate the major isomer. 3. Thorough Workup: Ensure the crude product is thoroughly washed with a base (e.g., saturated sodium bicarbonate solution) to remove all acid before attempting chromatography.

Part 3: Experimental Protocols & Visualizations

Protocol 1: N-Acetylation of 2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • Dissolve the starting amine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Protocol 2: Nitration using KNO₃/H₂SO₄ (General Starting Point)

Safety Warning: This reaction is highly exothermic and uses corrosive, strong acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • To a round-bottom flask, add concentrated sulfuric acid (98%) and cool to 0 °C in an ice-salt bath.

  • Slowly add the N-protected 2,3,4,5-tetrahydro-1H-benzo[c]azepine (1.0 eq) to the cold sulfuric acid with vigorous stirring.

  • In small portions, add finely powdered potassium nitrate (1.1 eq) over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.[3]

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring progress with TLC or LCMS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Allow the ice to melt. If a precipitate forms, collect it by filtration and wash with cold water until the filtrate is neutral.

  • If no solid forms, neutralize the aqueous solution carefully with a strong base (e.g., NaOH pellets, then saturated NaHCO₃ solution) while cooling in an ice bath.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.

Experimental Workflow Diagram

G cluster_protection Amine Protection (Optional) cluster_nitration Nitration Core Step cluster_purification Workup & Purification cluster_deprotection Deprotection (Optional) p1 Start: Tetrahydro- 1H-benzo[c]azepine p2 N-Acetylation or N-Tosylation p1->p2 n1 N-Protected Substrate p2->n1 n2 Nitration Reaction (e.g., KNO3/H2SO4, 0 °C) n1->n2 n3 Reaction Quench (Pour onto ice) n2->n3 w1 Neutralization & Extraction n3->w1 w2 Column Chromatography or Recrystallization w1->w2 w3 Characterization (NMR, MS) w2->w3 d1 Purified Nitro-Intermediate w3->d1 d2 Hydrolysis (Acid or Base) to remove protecting group end_product Final Product: 8-Nitro-tetrahydro- 1H-benzo[c]azepine d2->end_product

Caption: General experimental workflow for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Regioselectivity Pathway Diagram

G cluster_products Potential Mononitration Products start N-Protected Tetrahydro- 1H-benzo[c]azepine reagents Electrophile: Nitronium Ion (NO₂⁺) start->reagents Electrophilic Aromatic Substitution p1 8-Nitro Isomer (Para, Major Product) reagents->p1 Favored p2 6-Nitro Isomer (Ortho, Minor Product) reagents->p2 Disfavored (Steric Hindrance)

Caption: Potential regiochemical outcomes of the nitration reaction.

References

  • Shaikh, A. S. (n.d.). NITRATION. Academia.edu. Retrieved from [Link]

  • Yuan, H., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(12), 3127. Available at: [Link]

  • Epps, A. K., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Tetrahedron Letters, 56(34), 4979-4982. Available at: [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie, 134, 1629–1639. Available at: [Link]

  • Singh, R., & Kaur, H. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Forrest, I. S., & Petrow, V. (1982). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 2341-2346. Available at: [Link]

  • El-Haleem, L. E. A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5568895. Available at: [Link]

  • D'Angelo, N., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10, 3442. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][5][7]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 603. Available at: [Link]

  • Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147. Available at: [Link]

  • O'Connor, P. D., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6338-6348. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of Benzodiazepine Derivatives by Nitration and Reduction. ResearchGate. Available at: [Link]

  • Chinnam, A. K., et al. (2022). Effects of nitric acid concentration for nitration of fused[2][7][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. Dalton Transactions, 51(47), 17978-17985. Available at: [Link]

  • Patel, H. D., & Singh, K. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2011). Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. Organic & Biomolecular Chemistry, 9(21), 7461-7466. Available at: [Link]

  • Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj1428. Available at: [Link]

Sources

Troubleshooting

"stability issues of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in biological assays"

Technical Support Center: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine A Guide to Navigating Stability Challenges in Biological Assays Prepared by the Senior Application Scientist Team Welcome to the technical support g...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

A Guide to Navigating Stability Challenges in Biological Assays

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on potential stability issues that may arise during in vitro and ex vivo biological assays.

A Note on This Guide: Publicly available data on the specific stability profile of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is limited. Therefore, this guide synthesizes field-proven insights from general small molecule troubleshooting with established principles from the chemistry of nitroaromatic compounds.[1][2] The protocols and explanations provided are based on a predictive, mechanism-based approach to help you proactively identify and solve stability-related challenges, ensuring the integrity and reproducibility of your data.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is crucial to understand the chemical nature of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. The molecule's structure contains two key features that can influence its stability in a biological environment: the benzo[c]azepine core and, most importantly, the aromatic nitro group.

The nitro group (NO₂) is a strong electron-withdrawing substituent.[3] This property significantly influences the molecule's electronic structure and makes it susceptible to specific chemical transformations, particularly reduction.[4] In the rich biochemical environment of a biological assay, which contains numerous reducing agents and enzymes, the nitro group is often the primary site of metabolic degradation.[5][6]

The most common degradation pathway for nitroaromatic compounds is the enzymatic reduction of the nitro group to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH₂) group.[6][7] This transformation drastically alters the compound's physicochemical properties, including polarity, receptor binding affinity, and cellular permeability, which can lead to a perceived loss of activity in your assay.

Potential Reductive Pathway

Below is a diagram illustrating the likely primary metabolic pathway for this class of compounds in a cellular or subcellular environment.

G cluster_0 Cellular Environment cluster_1 Consequence A Parent Compound (8-Nitro-azepine) B Nitroso Intermediate (-NO) A->B Nitroreductases + NADPH/NADH C Hydroxylamino Intermediate (-NHOH) B->C Reduction D Amino Metabolite (8-Amino-azepine) C->D Reduction E Altered Biological Activity (Loss or Gain of Function) D->E Leads to

Caption: Predicted reductive metabolism of the nitro group.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with nitroaromatic compounds in biological assays.

Q1: I'm observing a time-dependent decrease in my compound's effect during a multi-day cell-based assay. Is the compound degrading?

A1: This is a classic sign of compound instability in the assay medium. A gradual loss of activity suggests that the concentration of the active parent compound is decreasing over time. The two most likely causes are:

  • Metabolic Conversion: As discussed in Section 1, cells can metabolize the nitro group, converting the compound into a less active (or inactive) amine metabolite.[6] This is common in cell-based assays with metabolically active cells.

  • Chemical Degradation: Components in the cell culture medium (e.g., reducing agents like glutathione, or even certain components in serum) can chemically reduce the nitro group, even without enzymatic activity. The environment of a CO₂ incubator (37°C, high humidity) can also accelerate the degradation of thermally sensitive compounds.[8]

To troubleshoot this, you must determine the source of the instability. See Section 3, Protocol 1: Assessing Compound Stability in Assay Medium.

Q2: My results are inconsistent across different experiments and even between replicate plates. What could be the cause?

A2: High variability can often be traced to issues with compound handling and adsorption.

  • Adsorption to Labware: Small molecules, particularly those with moderate lipophilicity, can stick to the plastic surfaces of microplates, pipette tips, and storage tubes. This reduces the effective concentration of the compound in your assay well. The effect can be variable depending on the type of plastic (polypropylene vs. polystyrene), the duration of contact, and the specific assay medium.

  • Solubility and Precipitation: The compound may be precipitating out of solution, either from the stock upon thawing or in the final assay medium. Precipitation is often invisible to the naked eye and leads to highly variable concentrations across wells.[1]

For a systematic approach to diagnosing these issues, refer to Section 3, Protocol 2: Evaluating Adsorption to Labware, and review the storage recommendations in Section 4.

Q3: How can I distinguish between compound degradation and general cytotoxicity?

A3: This is a critical question. A compound that kills cells will naturally lead to a decreasing signal in many assay types (e.g., reporter assays, proliferation assays), which can be mistaken for a loss of compound activity.

To de-risk this, you should run parallel assays:

  • Cytotoxicity Assay: Use a simple viability assay (e.g., CellTiter-Glo®, resazurin, or trypan blue exclusion) to assess cell health at your compound's target concentrations over the same time course as your primary experiment.

  • Compound Stability Assay: Simultaneously, perform the stability analysis described in Protocol 1 in the absence of cells to measure chemical degradation, and in the presence of cells to measure total degradation (chemical + metabolic).

By comparing the results, you can determine if the loss of signal is due to cell death or a genuine decrease in the concentration of the active compound.

Q4: What are the best practices for preparing and storing stock solutions of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine?

A4: Proper storage is fundamental to reproducible results.

  • Solvent Selection: Use a high-quality, anhydrous solvent such as DMSO. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells.

  • Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) to minimize the volume added to your assay.

  • Aliquoting: Aliquot the primary stock into single-use volumes in low-adsorption tubes (e.g., polypropylene). This prevents repeated freeze-thaw cycles, which can cause degradation and precipitation.[1]

  • Storage Conditions: Store aliquots at -80°C for long-term storage and at -20°C for short-term use. Protect from light, as nitroaromatic compounds can be photosensitive. Wrap tubes in aluminum foil.

  • Thawing: When ready to use, thaw the aliquot quickly and ensure the compound is fully redissolved by vortexing before making serial dilutions. Do not re-freeze a thawed aliquot.

Q5: Can components of my cell culture medium, such as serum or supplementary reducing agents, affect my compound's stability?

A5: Absolutely. Serum contains a complex mixture of proteins and enzymes that can bind to your compound or contribute to its metabolism. Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, if present in your medium, will almost certainly reduce the nitro group and should be avoided unless they are a required component of the assay. Always test compound stability in the complete, final assay medium, including all additives.[2]

Section 3: Troubleshooting Protocols & Workflows

This section provides step-by-step methodologies to diagnose the stability issues discussed above.

Protocol 1: Assessing Compound Stability in Assay Medium

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound over time.

Objective: To determine the rate of degradation in cell-free and cell-containing conditions.

Methodology:

  • Preparation: Prepare two sets of wells in a multi-well plate (e.g., 24-well plate).

    • Set A (Cell-Free): Add your complete assay medium (including serum and other additives).

    • Set B (With Cells): Plate your cells at the density used in your primary assay and allow them to adhere overnight. The next day, replace the medium with fresh, complete assay medium.

  • Dosing: Spike the compound into all wells at your final assay concentration. Also include a "Time 0" sample where you add the compound to medium and immediately process it as described below.

  • Incubation: Place the plates in your standard incubator (e.g., 37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect the entire volume from triplicate wells for each condition.

  • Sample Processing:

    • Centrifuge the samples to pellet cells and debris.

    • Transfer the supernatant to a new tube.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard (a stable, structurally similar compound, if available).

    • Vortex, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • Analysis: Analyze the samples by LC-MS. Quantify the peak area of the parent compound (and ideally, the predicted amino metabolite) relative to the internal standard.

  • Interpretation: Plot the percentage of the parent compound remaining versus time. A significant decrease in Set A indicates chemical instability. A significantly faster decrease in Set B compared to Set A points to metabolic instability.[6]

Protocol 2: Evaluating Adsorption to Labware

Objective: To determine if the compound is lost due to binding to plastic surfaces.

Methodology:

  • Plate Setup: Prepare solutions of your compound in your assay medium at the final concentration.

  • Dispensing: Add the solution to triplicate wells of two different types of plates:

    • Plate 1: Polystyrene (standard tissue-culture treated plate).

    • Plate 2: Low-adsorption or polypropylene plate.

  • Incubation: Incubate the plates under your standard assay conditions for a set duration (e.g., 24 hours).

  • Sampling: At the end of the incubation, carefully collect the supernatant from each well.

  • Analysis: Analyze the concentration of the compound in the supernatant using LC-MS or HPLC-UV.

  • Interpretation: A significantly lower concentration in the polystyrene plate compared to the polypropylene plate indicates adsorption. If adsorption is confirmed, switching to low-adsorption plates for your primary assay is recommended.

Section 4: Data Interpretation & Best Practices

Troubleshooting Workflow

Use the following decision tree to systematically diagnose inconsistent results or loss of compound activity.

Sources

Optimization

Technical Support Center: Synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Welcome to the technical support center for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to ensure the integrity and success of your experiments.

I. Overview of the Synthesis and Potential Challenges

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the electrophilic nitration of a suitable 2,3,4,5-tetrahydro-1H-benzo[c]azepine precursor. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and overall success. The primary challenges stem from the regioselectivity of the nitration and the potential for over-reaction or degradation under harsh conditions.

This guide will address the most common issues encountered, providing explanations grounded in chemical principles and actionable troubleshooting protocols.

II. Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired 8-Nitro Isomer and Formation of a Mixture of Isomers.

Question: My reaction is producing a low yield of the 8-nitro product, and spectroscopic analysis (¹H NMR, LC-MS) indicates the presence of at least one other nitro isomer. How can I improve the regioselectivity and yield of the desired product?

Answer: This is the most common issue in the nitration of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine system. The formation of multiple isomers is due to the directing effects of the substituents on the benzene ring. The alkyl portion of the fused azepine ring is an ortho-, para-directing group, while the secondary amine, if unprotected, is a strongly activating ortho-, para-directing group. However, under the acidic conditions of nitration, the amine is protonated to form an ammonium ion, which is a meta-directing and deactivating group. If the amine is protected with an electron-withdrawing group (e.g., acetyl, tosyl), the directing effect will be modified.

  • Causality: The regioselectivity of nitration on the benzo[c]azepine ring is a delicate balance of these electronic effects. The positions ortho and para to the alkyl framework (positions 6 and 8) are activated, while the positions meta to the (protonated) amine are also targeted. This can lead to a mixture of 8-nitro and other isomers, most commonly the 6-nitro and 9-nitro isomers. Studies on similar heterocyclic systems, such as 7-bromo-5-acyl-tetrahydrobenzodiazepinones, have shown that nitration can lead to a mixture of isomers.[1]

  • Troubleshooting Protocol:

    • Protect the Amine: If not already done, protect the secondary amine of the tetrahydro-1H-benzo[c]azepine with an electron-withdrawing group like acetyl (Ac) or trifluoroacetyl (TFA). This is crucial for controlling the regioselectivity. The amide nitrogen's lone pair is delocalized into the carbonyl, making it less activating and directing.

    • Control the Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to enhance selectivity.

      • Recommended Protocol:

        • Dissolve the N-protected 2,3,4,5-tetrahydro-1H-benzo[c]azepine in concentrated sulfuric acid at -5 to 0 °C.

        • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

        • Stir at this temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.

    • Choice of Nitrating Agent: The choice of nitrating agent can significantly influence the outcome.

      • Standard: A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent.

      • Milder Alternatives: For sensitive substrates, consider using milder nitrating agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or a nitrate salt (e.g., KNO₃) in sulfuric acid.

  • Data Summary: Impact of Reaction Conditions on Isomer Distribution (Hypothetical Data for Illustration)

Nitrating AgentTemperature (°C)8-Nitro Isomer (%)Other Isomers (%)
HNO₃/H₂SO₄254060
HNO₃/H₂SO₄07525
KNO₃/H₂SO₄08515
  • Workflow for Optimizing Regioselectivity:

    G cluster_0 Problem: Isomer Mixture cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem Low yield of 8-nitro isomer Mixture of isomers observed Protect Protect Amine (e.g., Acetyl) Problem->Protect Temp Control Temperature (-5 to 0 °C) Protect->Temp Reagent Select Milder Nitrating Agent (e.g., KNO₃/H₂SO₄) Temp->Reagent Outcome Improved Regioselectivity Higher Yield of 8-Nitro Isomer Reagent->Outcome

    Caption: Troubleshooting workflow for improving the regioselectivity of nitration.

Problem 2: Product Degradation or Formation of Oxidized Byproducts.

Question: My reaction mixture is turning dark, and I am observing significant decomposition of my starting material and product. What is causing this, and how can I prevent it?

Answer: The strong oxidizing nature of nitric acid, especially in the presence of sulfuric acid, can lead to the degradation of electron-rich aromatic compounds and sensitive functional groups. The tetrahydro-benzo[c]azepine ring system, particularly if the amine is unprotected, is susceptible to oxidation.

  • Causality: The formation of dark, tar-like substances is often indicative of oxidative side reactions. The benzylic positions of the tetrahydro-azepine ring can also be susceptible to oxidation under harsh conditions.

  • Troubleshooting Protocol:

    • Ensure Low Temperatures: As with improving selectivity, maintaining a low temperature throughout the reaction and workup is crucial to minimize oxidative side reactions.

    • Slow Addition of Reagents: Add the nitrating agent very slowly to the substrate solution to control the reaction exotherm.

    • Controlled Reaction Time: Do not let the reaction run for an extended period. Monitor the consumption of the starting material closely and quench the reaction as soon as it is complete.

    • Quenching Procedure: Quench the reaction by pouring it carefully onto crushed ice. This rapidly dilutes the acid and dissipates heat, preventing further degradation.

    • Use of Milder Nitrating Agents: Consider using less aggressive nitrating agents that operate under less acidic or oxidative conditions.

Problem 3: Difficulty in Product Purification.

Question: I am having trouble separating the desired 8-nitro isomer from the other isomers and byproducts by column chromatography. Do you have any suggestions for purification?

Answer: The separation of constitutional isomers, such as the nitro-isomers of tetrahydro-1H-benzo[c]azepine, can be challenging due to their similar polarities.

  • Troubleshooting Protocol:

    • Optimize Chromatography Conditions:

      • Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.

      • Mobile Phase: Experiment with different solvent systems. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) might be necessary. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can sometimes improve peak shape and resolution for amine-containing compounds, although this is more relevant after deprotection.

    • Recrystallization: If the desired isomer is the major product and is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

    • Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step. For example, if the nitro group is to be reduced to an amine, the resulting amino isomers might have different physical properties that allow for easier separation.

III. Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amine group before nitration?

A1: While not strictly impossible to nitrate the unprotected amine, it is highly discouraged. The unprotected amine will be protonated under the acidic reaction conditions, forming an ammonium salt. This deactivates the ring and acts as a meta-director, leading to a complex mixture of products and likely lower yields. Protecting the amine with an acyl group provides better control over the reaction's regioselectivity and reduces side reactions.

Q2: What are the expected spectroscopic signatures to differentiate between the 8-nitro and other isomers?

A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between the isomers. The substitution pattern of the aromatic protons will be distinct for each isomer. For the 8-nitro isomer, you would expect to see a specific splitting pattern for the protons at positions 6, 7, and 9. A detailed 2D NMR analysis (COSY, HMBC) might be necessary for unambiguous assignment.

Q3: Can dinitration occur?

A3: Dinitration is a potential side reaction, especially if the reaction temperature is not well-controlled or if an excess of the nitrating agent is used. The first nitro group is deactivating, which makes the introduction of a second nitro group more difficult. However, under forcing conditions, it can occur. To avoid this, use a stoichiometric amount of the nitrating agent and maintain a low temperature.

Q4: What are the safety precautions for this reaction?

A4: Nitration reactions are potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • The mixing of concentrated acids is highly exothermic. Always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Be mindful of the potential for runaway reactions. Perform the reaction on a small scale initially to establish its safety profile.

IV. Mechanistic Insights

The nitration of an N-acyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Nitronium Ion (NO₂⁺): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack: The π-system of the benzene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The position of attack is determined by the directing effects of the substituents.

  • Deprotonation: A weak base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

  • Diagram of Potential Nitration Pathways:

    G cluster_products Potential Products Start N-Acyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine Reagents HNO₃ / H₂SO₄ Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Product_8 8-Nitro Isomer (Desired) Intermediate->Product_8 Deprotonation at C8 Product_6 6-Nitro Isomer (Side Product) Intermediate->Product_6 Deprotonation at C6 Product_9 9-Nitro Isomer (Side Product) Intermediate->Product_9 Deprotonation at C9

    Caption: Formation of the desired 8-nitro isomer and potential side products.

V. References

  • Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629–1639. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

Troubleshooting

Technical Support Center: Degradation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Welcome to the technical support center for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is intended for researchers, scientists, and drug development professionals who are investigating the stability and de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. This guide is intended for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this nitroaromatic heterocyclic compound. While specific degradation studies on this exact molecule are not extensively published, this document synthesizes established principles of nitroaromatic chemistry and forced degradation studies to provide a robust framework for your experiments.[1][2][3] We will address common experimental challenges, provide validated protocols, and answer frequently asked questions to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Q1: What are the primary chemical liabilities of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine that could lead to degradation?

A1: The structure of this compound contains two key functional groups prone to degradation: the nitroaromatic system and the saturated tetrahydroazepine ring .

  • Nitro Group: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidation but highly susceptible to reduction.[1] This reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding 8-amino derivative.[4] These intermediates can be reactive and may lead to further degradation products.[2]

  • Aromatic Ring: While the nitro group is deactivating, the benzene ring can still undergo nucleophilic attack or photodegradation, especially under UV/Vis light exposure.[5][6]

  • Tetrahydroazepine Ring: The saturated heterocyclic ring contains secondary amine functionality and benzylic protons, which are potential sites for oxidative degradation.[7]

Q2: What are the predicted major degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways are reduction of the nitro group , oxidation of the tetrahydroazepine ring , and photodegradation .

  • Reductive Pathway: This is a common pathway for nitroaromatic compounds.[1][4] It involves the conversion of the nitro (NO₂) group to an amino (NH₂) group.

  • Oxidative Pathway: Oxidation, likely mediated by radicals, could occur at the benzylic position (C1 or C5) or other positions on the saturated ring, leading to hydroxylated or carbonylated derivatives.[8]

  • Hydrolytic Pathway: While generally stable, extreme pH conditions combined with heat could potentially lead to ring-opening or other hydrolytic degradation.[9][10]

  • Photolytic Pathway: Exposure to UV light can generate reactive species and lead to a complex mixture of degradation products.[5][6][10]

Q3: How should I properly store 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in solid form and in solution to minimize degradation?

A3: To ensure long-term stability:

  • Solid Form: Store in a tightly sealed, amber glass vial in a desiccator at -20°C. The amber vial protects it from light, the desiccator protects it from moisture, and the low temperature reduces the rate of any potential solid-state reactions.[11]

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent (e.g., acetonitrile or methanol) and store in amber vials at -20°C or -80°C. Avoid reactive solvents and prolonged exposure to ambient light and oxygen.[12] For reversed-phase HPLC analysis, some nitroaromatic compounds show better stability in methanol/water systems compared to acetonitrile/water.[12]

Part 2: Troubleshooting Guide for Degradation Studies

This guide provides solutions to common problems encountered during the analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine degradation.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Inconsistent peak areas or rapid loss of parent compound in control samples (e.g., stored in mobile phase). 1. Photodegradation: The compound may be sensitive to ambient lab lighting.[6] 2. Solvent Instability: The compound may be unstable in the chosen analytical solvent or mobile phase. Some nitroaromatics are known to be unstable in certain LC systems.[12] 3. Oxidation: Dissolved oxygen in the mobile phase can cause oxidative degradation.[8]Solutions: 1. Work under yellow light or use amber autosampler vials and cover the instrument to minimize light exposure. Rationale: This prevents photolytic reactions from being initiated.[10] 2. Evaluate stability in different solvents (e.g., compare acetonitrile vs. methanol). Prepare standards fresh daily. Rationale: Different solvents can affect the stability of the analyte; methanol is sometimes a better choice for nitroaromatics.[12] 3. Use freshly prepared, sparged (e.g., with helium or nitrogen) mobile phases. Rationale: Removing dissolved oxygen minimizes the potential for autoxidation.[11]
Poor peak shape or multiple, broad peaks for the parent compound. 1. On-Column Degradation: The compound may be degrading on the analytical column, possibly due to metal contamination or extreme pH of the mobile phase. 2. Ionic Interactions: The basic nitrogen in the azepine ring can interact with residual silanols on the silica-based column, causing tailing.Solutions: 1. Use a column with a wider pH range or a biocompatible (metal-free) PEEK-lined column. Ensure mobile phase pH is compatible with the column. 2. Add a small amount of a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase. Rationale: The additive protonates the basic nitrogen, preventing secondary interactions with the stationary phase and improving peak shape.
Difficulty identifying degradation products by LC-MS. 1. Poor Ionization: Degradation products may have different chemical properties and may not ionize efficiently under the conditions optimized for the parent compound. 2. Co-elution: Multiple degradation products may elute at the same time, complicating mass spectral interpretation. 3. Low Abundance: Degradants may be present at concentrations below the limit of detection.Solutions: 1. Run samples in both positive and negative electrospray ionization (ESI) modes. Also, consider atmospheric pressure chemical ionization (APCI). Rationale: The parent compound (with a basic nitrogen) should ionize well in positive mode. However, oxidative degradants (e.g., with added carboxylic acid or phenolic groups) may ionize better in negative mode. 2. Modify the HPLC gradient to be shallower, increasing the separation time. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Rationale: Improving chromatographic resolution is essential to obtaining clean mass spectra for individual components. 3. Concentrate the stressed sample before injection. Use a more sensitive mass spectrometer if available. Rationale: This increases the signal of low-level degradants, making them easier to detect and characterize.[13][14]
Appearance of unexpected peaks not related to degradation. 1. Mobile Phase Adducts: The analyte or its degradants may form adducts with mobile phase components (e.g., sodium, potassium, formate, acetate). 2. System Contamination: Peaks may arise from the LC-MS system itself (e.g., "bleed" from the column, plasticizers from tubing).Solutions: 1. Carefully analyze the mass spectra for common adducts. The mass difference between the suspected adduct and the parent ion will correspond to the mass of the adduct species (e.g., +22 Da for [M+Na]⁺, +46 Da for [M+HCOOH-H]⁻). Use high-purity, MS-grade solvents and additives. 2. Run a blank gradient (injecting only mobile phase) to create a background chromatogram. Rationale: This helps to distinguish true sample peaks from system-related artifacts.

Part 3: Key Experimental Protocols

These protocols provide a starting point for conducting robust forced degradation studies.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways, which is crucial for developing stability-indicating methods.[3][9]

Objective: To generate a degradation profile of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Materials:

  • 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (API)

  • Class A volumetric flasks and pipettes

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Photostability chamber, calibrated oven, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL. Store one aliquot at 5°C (protected from light) and another at room temperature. This is your time-zero and control sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis. If no degradation is observed, repeat with 1 N HCl.[9][10]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at specified intervals. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[8][9]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified intervals.[8][11]

  • Thermal Degradation: Store the solid API in an oven at 60°C. Also, store a solution of the API (0.1 mg/mL) at 60°C. Analyze at appropriate time points.[11]

  • Photolytic Degradation: Expose the solid API and a solution of the API (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be kept in the dark to assess the contribution of thermal degradation.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate the parent compound from its degradation products and provide mass information for identification.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass) with an ESI source

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 15 min; hold for 2 min; return to 5% B and re-equilibrate for 5 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • PDA Detector: 210-400 nm (monitor at the λmax of the parent compound and look for new peaks at other wavelengths).

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative (separate runs)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Gas Flow: As per instrument recommendation

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan with data-dependent MS/MS on the top 3 most intense ions.

Part 4: Data Interpretation & Visualization

Hypothetical Degradation Data

The following table summarizes potential degradation products that could be observed. The mass shifts are key to proposing structures.

Degradation PathwayProposed TransformationMass Shift (Da)Expected m/z [M+H]⁺
Reduction Nitro (NO₂) → Amino (NH₂)-30177.10
Reduction (Intermediate) Nitro (NO₂) → Hydroxylamino (NHOH)-14193.09
Oxidation Addition of Oxygen (e.g., Hydroxylation)+16223.08
Oxidation Formation of N-Oxide+16223.08
Oxidation Dehydrogenation (e.g., imine formation)-2205.08

Note: The parent compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has a monoisotopic mass of 206.07 Da; [M+H]⁺ = 207.08.

Visualizing Degradation Pathways

A clear diagram of potential pathways is essential for conceptualizing the degradation process.

DegradationPathways cluster_main 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine cluster_products Potential Degradation Products Parent Parent Compound (m/z 207.08) Nitroso Nitroso Intermediate Parent->Nitroso Reduction Amino Amino Product (m/z 177.10) Parent->Amino Full Reduction Oxidized Oxidized Product (m/z 223.08) Parent->Oxidized Oxidation (e.g., H₂O₂) Hydroxylamino Hydroxylamino Intermediate (m/z 193.09) Nitroso->Hydroxylamino Reduction Hydroxylamino->Amino Reduction

Caption: Predicted degradation pathways for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Experimental Workflow Diagram

This diagram outlines the logical flow for troubleshooting and identifying unknown peaks observed during stability studies.

TroubleshootingWorkflow Start Unknown Peak Observed in Chromatogram CheckBlank 1. Analyze Blank Injection (Mobile Phase Only) Start->CheckBlank IsArtifact Is Peak Present in Blank? CheckBlank->IsArtifact SystemPeak Conclusion: System Artifact or Contamination IsArtifact->SystemPeak Yes SampleRelated Peak is Sample-Related IsArtifact->SampleRelated No AnalyzeMS 2. Analyze Mass Spectrum (Accurate Mass & Isotopes) SampleRelated->AnalyzeMS ProposeFormula Propose Elemental Formula AnalyzeMS->ProposeFormula CompareParent 3. Compare with Parent (Mass Shift, UV Spectrum) ProposeFormula->CompareParent Isomer Is Mass Shift = 0? CompareParent->Isomer IsomerIdent Possible Isomer (e.g., positional) Isomer->IsomerIdent Yes Degradant Possible Degradant Isomer->Degradant No Pathway 4. Propose Structure Based on Plausible Pathway (Reduction, Oxidation, etc.) Degradant->Pathway Confirm 5. Confirm Structure (MS/MS Fragmentation, NMR) Pathway->Confirm

Caption: Logical workflow for the identification of unknown peaks in stability studies.

References

  • J Environ Sci (China). (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • ATSDR. (n.d.). Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry.
  • Ge, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, ACS Publications.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, PMC, NIH.
  • Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, PubMed.
  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Environmental Analysis Health and Toxicology. (2022). Degradation of p-Nitroaniline by Pseudomonas sp. strain DL17 isolated from textile wastewater contaminated soil.
  • J Pharm Educ Res. (2012). New Trends in Forced Degradation Studies. Scribd.
  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds.
  • Semantic Scholar. (n.d.). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources.
  • de A. F. Fagundes, F., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • Cropek, D. M. (n.d.). Sonochemical Degradation Reactions of Nitrobenzene: Oxidation, Reduction, and Dimerization. DTIC.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research.
  • Trapido, M. (2023). Degradation of nitroaromatics with the Fenton reagent.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
  • National Institutes of Health. (n.d.). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene.
  • PubMed. (2024). Route to Functionalized Tetrahydrobenzo[ d]azepines via Re2O7-Mediated Intramolecular Friedel-Crafts Reaction.
  • Saito, K., et al. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed.
  • ResearchGate. (n.d.). Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence.
  • ResearchGate. (n.d.). Degradation pathway of the tetrazepam molecule experimentally observed under oxidative stress-test.
  • PubMed. (2022). Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine.
  • Guidechem. (n.d.). 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.
  • ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
  • National Institutes of Health. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecules

A Foreword on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: Initial searches for the specific compound "8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine" have not yielded significant public-domain data regarding its biolog...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine:

Initial searches for the specific compound "8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine" have not yielded significant public-domain data regarding its biological activity, primary targets, or off-target effects. This suggests the compound may be a novel chemical entity, a research intermediate, or part of proprietary drug development.

Therefore, to provide a valuable and scientifically rigorous resource, this guide will address the broader, critical challenge of mitigating off-target effects for novel small molecules. We will use a hypothetical nitrated benzazepine, "Compound N," as a case study to illustrate the principles, workflows, and troubleshooting strategies applicable to your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when an experimental phenotype does not align with the expected on-target effect of a novel compound.

Q1: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) at a concentration where my primary target is not expected to be fully inhibited. Could this be an off-target effect?

A1: Yes, this is a strong indicator of potential off-target activity. An observed phenotype that is disconnected from the on-target potency is a classic sign that the compound may be interacting with other cellular proteins.[1][2] It is also possible that the primary target has unknown functions, but off-target effects are a more common cause and should be investigated systematically.[1]

Troubleshooting Steps:

  • Confirm Compound Integrity: First, verify the identity, purity, and stability of your compound stock using methods like LC-MS and NMR. Contaminants or degradation products can be biologically active.[1]

  • Generate a Full Dose-Response Curve: A shallow or multiphasic dose-response curve can suggest that multiple targets with different affinities are being engaged.

  • Use Orthogonal Controls: Test a structurally unrelated inhibitor of the same primary target.[3] If this second compound fails to produce the same phenotype at equipotent concentrations, it strongly implicates an off-target effect for your initial compound.[3]

Q2: What are the most common off-target liabilities for a molecule with a nitroaromatic group and a benzazepine scaffold like "Compound N"?

A2: While specific liabilities depend on the full 3D structure, the core moieties suggest potential areas of concern:

  • Nitroaromatic Compounds: The nitro group is an electron-withdrawing feature that can be metabolically reduced in cells to form reactive intermediates like nitroso and hydroxylamine species.[4][5] These intermediates can react non-specifically with various biomolecules, and the metabolic process itself can generate reactive oxygen species (ROS), leading to oxidative stress.[5][6][7] This can result in cytotoxicity that is independent of any specific protein target.[5]

  • Benzazepine Scaffold: This scaffold is recognized as a "privileged structure" in medicinal chemistry because it can bind to a variety of protein targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[8][9] While this property is useful for drug design, it also means there is a higher intrinsic potential for off-target interactions with other proteins that share similar binding pockets.

Q3: How do I definitively prove my compound engages its intended target inside the cell?

A3: Direct evidence of target engagement in a cellular context is crucial.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[12][13][14][15] The principle is that a protein's thermal stability increases when a ligand is bound. By heating cells treated with your compound and measuring the amount of soluble target protein remaining at different temperatures, a shift in the melting curve provides direct proof of physical interaction.[15]

Q4: My compound is a kinase inhibitor. What is the best first step to assess its selectivity?

A4: The most direct and comprehensive first step is a broad kinome profiling screen. Several commercial services offer panels that test your compound against hundreds of kinases (over 560 in some cases) in biochemical assays.[16][17][18] This provides a bird's-eye view of your inhibitor's selectivity profile and quickly identifies potent off-target kinases that require further investigation.[17][19] It is crucial to perform this screening early to guide the optimization of your lead compound.[20]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols to systematically identify and mitigate off-target effects.

Troubleshooting Workflow: Investigating an Unexpected Cellular Phenotype

This workflow guides the user from an initial unexpected observation to a conclusive answer about its on- or off-target origin.

G A Unexpected Cellular Phenotype Observed B Step 1: Verify Compound Identity & Purity (LC-MS, NMR) A->B C Step 2: Confirm On-Target Engagement in Cells (e.g., CETSA Protocol) B->C D Step 3: Use Orthogonal Controls - Structurally different inhibitor - Target knockdown (siRNA/CRISPR) C->D H Does orthogonal control replicate phenotype? D->H E Step 4: Broad Off-Target Profiling (e.g., Kinome Scan, Safety Panel) G Off-Target Effect Identified: Proceed to mitigation strategies. E->G F On-Target Effect Confirmed: Phenotype is due to novel function of the primary target. H->E No   H->F  Yes

Caption: Workflow for diagnosing unexpected cellular effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the direct measurement of compound binding to its intended target in intact cells.[13][21]

Objective: To determine if "Compound N" physically engages its target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with "Compound N" at a relevant concentration (e.g., 10x EC50 from a cell-based assay) and another set with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes at each temperature. One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using an appropriate method, such as Western Blot or ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble target protein to the non-heated control. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: Broad Kinase Profiling

This protocol outlines the typical steps involved when submitting a compound to a commercial kinome profiling service.

Objective: To assess the selectivity of "Compound N" across the human kinome.

Methodology:

  • Select a Service Provider: Choose a provider that offers a large, well-validated kinase panel (e.g., Reaction Biology, Pharmaron, AssayQuant).[17][18][19] Consider factors like assay format (e.g., radiometric vs. fluorescence), ATP concentration (physiological 1mM is often preferred), and turnaround time.[17][19]

  • Compound Submission: Prepare and ship your compound according to the provider's specifications. Typically, this involves providing a specific volume and concentration of the compound dissolved in DMSO.

  • Screening: The service provider will perform high-throughput screening of your compound, usually at a fixed concentration (e.g., 1 µM), against their panel of kinases.

  • Data Analysis & Interpretation: You will receive a report detailing the percent inhibition for each kinase in the panel. The data is often presented in tables and visually as a "tree spot" diagram.

  • Identify Hits: Pay close attention to any kinases that are inhibited by >50-70%. These are considered primary off-target "hits."

  • Follow-Up: For any significant off-target hits, the next step is to determine their IC50 values to quantify the potency of the off-target interaction. This can typically be done by the same service provider.

Data Presentation: Interpreting Profiling Results

Effective data visualization is key to understanding selectivity.

Table 1: Hypothetical Kinase Profiling Data for "Compound N" (1 µM Screen)

Target KinaseOn-Target Activity (% Inhibition)Off-Target KinaseOff-Target Activity (% Inhibition)
Primary Target Kinase A 95% Kinase B88%
Kinase C65%
Kinase D15%

Table 2: Follow-up IC50 Determination for "Compound N"

TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Primary Target Kinase A 50 -
Kinase B1503x
Kinase C80016x
  • Interpretation: In this hypothetical example, "Compound N" is highly potent against its primary target. However, it also potently inhibits Kinase B (only 3-fold less potent). This lack of selectivity is a significant liability and suggests that any observed cellular phenotype could be a result of inhibiting Kinase A, Kinase B, or both. The 16-fold selectivity over Kinase C is better, but may still be a concern depending on the therapeutic window.

Section 3: Strategies for Mitigating Off-Target Effects

Once off-target interactions are confirmed and identified, the focus shifts to mitigation.

Strategy 1: Structure-Activity Relationship (SAR)-Guided Medicinal Chemistry

The most robust mitigation strategy is to redesign the molecule to improve its selectivity.

  • Scaffold Hopping: If the benzazepine core is responsible for off-target binding, replacing it with a different chemical scaffold that maintains the key binding interactions for the primary target can be an effective strategy.[22]

  • Modify Substituents: If a specific off-target (e.g., Kinase B) has been identified, compare the structure of its binding site to that of the primary target. Introduce modifications to your compound that create steric clashes or unfavorable interactions with the off-target's binding pocket while preserving affinity for the on-target.

  • Address Reactive Moieties: If non-specific toxicity is suspected due to the nitro group, consider replacing it with a different electron-withdrawing group that is less prone to metabolic activation (e.g., a cyano or trifluoromethyl group).

G cluster_0 Medicinal Chemistry Cycle A Identify Off-Target Liability B Analyze On- vs. Off-Target Structural Differences A->B C Design & Synthesize New Analogs B->C D Re-screen Analogs (On- and Off-Target Assays) C->D D->A E Select Candidate with Improved Selectivity Profile D->E

Caption: Iterative cycle for improving compound selectivity.

Strategy 2: Experimental Design Controls

  • Use the Lowest Effective Concentration: Always use the lowest concentration of the compound that elicits the desired on-target effect to minimize engagement of less potent off-targets.[3]

  • Validate with Multiple Tools: Corroborate your findings using at least two distinct methods. For example, if "Compound N" causes a phenotype, replicate that phenotype using siRNA/CRISPR to knock down the primary target. If the phenotypes match, it strengthens the on-target hypothesis.

  • Use a Negative Control: Synthesize a close structural analog of your compound that is inactive against the primary target.[10] This control should also be tested for off-target activity. If this inactive analog does not produce the phenotype of interest, it helps confirm that the observed effect is not due to some general property of the chemical scaffold.[3]

References

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  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. Retrieved from [Link]

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  • D'hooghe, M., et al. (2018). Efficient One-Pot Access to Trisubstituted 2-Benzazepin-3-ones as Constrained Pseudopeptide Analogues and Privileged Scaffolds. PubMed. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

"biological activity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine vs other benzazepines"

For researchers, medicinal chemists, and professionals in drug development, the benzazepine scaffold represents a privileged structure, offering a versatile platform for designing novel therapeutics targeting the central...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzazepine scaffold represents a privileged structure, offering a versatile platform for designing novel therapeutics targeting the central nervous system (CNS) and beyond. The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the fused ring system. This guide provides a comparative analysis of the biological activity of various benzazepines, with a particular focus on the influence of substitutions at the 8-position of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core. While direct experimental data for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is not extensively available in the public domain, we can infer its potential pharmacological profile by examining well-characterized analogs and understanding the electronic and steric effects of the nitro group.

The Benzazepine Scaffold: A Gateway to Diverse Biological Activities

Benzazepine derivatives have been shown to exhibit a remarkable array of biological activities, including antidepressant, antihypertensive, anxiolytic, and more recently, anticancer properties.[1][2] Their therapeutic potential stems from their ability to interact with a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes. The conformation of the seven-membered azepine ring, along with the substitution pattern on the aromatic portion, dictates the compound's affinity and selectivity for its biological targets.

The Critical Role of the 8-Position: A Tale of Two Receptors

Structure-activity relationship (SAR) studies have consistently demonstrated that substitution at the 8-position of the benzazepine nucleus is a key determinant of receptor selectivity, particularly for dopamine and serotonin receptors. This is vividly illustrated by comparing two well-known 8-chloro substituted benzazepines: Lorcaserin and SCH 23390.

Lorcaserin ((1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) is a selective serotonin 5-HT2C receptor agonist that was developed for the treatment of obesity.[3] The 8-chloro substituent is crucial for its high affinity and functional selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B receptors.

SCH 23390 ((R)-(+)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol) , on the other hand, is a potent and selective D1 dopamine receptor antagonist. Despite also bearing an 8-chloro substituent, its overall substitution pattern directs its binding preference to the dopamine D1 receptor.

This striking difference in pharmacological profiles underscores the nuanced interplay between various substituents on the benzazepine scaffold in determining the ultimate biological activity.

Comparative Biological Activity of Key 8-Substituted Benzazepines

To provide a clear comparison, the following table summarizes the in vitro biological data for key 8-substituted benzazepines.

Compound8-SubstituentPrimary Target(s)Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Therapeutic Area
Lorcaserin Chloro5-HT2C Receptor13 (5-HT2C), 147 (5-HT2A), 986 (5-HT2B)39 (5-HT2C), 170 (5-HT2A), 1000 (5-HT2B) (Agonist)[3]Obesity
SCH 23390 ChloroD1 Dopamine Receptor0.2-0.7 (D1), >2500 (D2)Potent AntagonistAntipsychotic (research)
Fenoldopam ChloroD1 Dopamine Receptor~10 (D1)Partial AgonistAntihypertensive

The Enigmatic 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: A Hypothesis

While experimental data on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is scarce, we can formulate a hypothesis regarding its potential biological activity based on established medicinal chemistry principles. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring and influence ligand-receptor interactions.

  • Potential for Dopaminergic or Serotonergic Activity: Given that the 8-position is a critical determinant for both dopamine and serotonin receptor affinity, it is plausible that the 8-nitro derivative will exhibit activity at one or both of these receptor families. The strong electron-withdrawing nature of the nitro group might favor interactions with specific amino acid residues in the binding pockets of these receptors.

  • Anticipated Impact on Potency and Selectivity: The electronic effects of the nitro group could either enhance or diminish the affinity for a particular receptor compared to the 8-chloro or other 8-substituted analogs. It may also modulate the selectivity profile, potentially leading to a novel pharmacological fingerprint.

  • Considerations for Other Biological Activities: The nitro group is a common feature in compounds with antimicrobial and anticancer activities.[4][5] Therefore, it is worthwhile to explore the potential of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine in these therapeutic areas as well. For instance, some benzazepine derivatives have been investigated as PARP-1 inhibitors for cancer therapy.[2]

It is imperative to emphasize that this is a hypothesis that can only be validated through rigorous experimental testing.

Experimental Protocols for Characterizing Novel Benzazepines

To elucidate the biological activity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and other novel benzazepine derivatives, a systematic experimental approach is required. The following are standard, self-validating protocols for in vitro characterization.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for a panel of receptors, particularly dopamine and serotonin receptor subtypes.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with human D1 or 5-HT2C receptors).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]SCH 23390 for D1 receptors or [3H]Lorcaserin for 5-HT2C receptors).

    • Add increasing concentrations of the test compound (e.g., 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine).

    • For non-specific binding determination, add a high concentration of a known non-radiolabeled ligand.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis CellCulture Cell Culture Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Quantification Protein Quantification Centrifugation->Quantification Membranes Add Membranes Quantification->Membranes Radioligand Add Radioligand Incubation Incubation Radioligand->Incubation TestCompound Add Test Compound TestCompound->Incubation Membranes->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Workflow for Radioligand Binding Assay.
Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific receptor.

Example: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2C)

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells expressing the receptor of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Agonist Mode: Add increasing concentrations of the test compound and measure the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then add a known agonist at its EC80 concentration and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the percentage inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Functional_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode AddAgonist Add Test Compound MeasureAgonist Measure Fluorescence AddAgonist->MeasureAgonist AnalyzeAgonist Calculate EC50 MeasureAgonist->AnalyzeAgonist Preincubate Pre-incubate with Test Compound AddKnownAgonist Add Known Agonist Preincubate->AddKnownAgonist MeasureAntagonist Measure Fluorescence AddKnownAgonist->MeasureAntagonist AnalyzeAntagonist Calculate IC50 MeasureAntagonist->AnalyzeAntagonist Start Plate and Dye-Load Cells Start->AddAgonist Start->Preincubate

Workflow for a Calcium Flux Functional Assay.

Conclusion and Future Directions

The benzazepine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The profound influence of the substituent at the 8-position on receptor selectivity highlights the importance of systematic SAR studies in this chemical series. While the biological activity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine remains to be elucidated, a comparative analysis of its well-characterized analogs provides a rational basis for hypothesizing its potential pharmacological profile. The experimental protocols outlined in this guide offer a robust framework for the in vitro characterization of this and other novel benzazepine derivatives, paving the way for the discovery of new drug candidates with improved efficacy and safety profiles. Future research should focus on synthesizing and systematically evaluating a series of 8-substituted benzazepines, including the 8-nitro derivative, to build a comprehensive understanding of the SAR at this critical position.

References

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Comparative

A Comparative In Vitro Analysis of Nitro-Benzazepines: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzazepine scaffold remains a privileged structure, forming the foundation of numerous therapeutic agents. The strategic introduction of a nitro group onto this framework giv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzazepine scaffold remains a privileged structure, forming the foundation of numerous therapeutic agents. The strategic introduction of a nitro group onto this framework gives rise to nitro-benzazepines, a class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of nitro-benzazepines in vitro, offering insights into their diverse pharmacological profiles and the experimental methodologies crucial for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the complexities of this promising class of molecules.

The Significance of the Nitro Group: More Than Just a Substitution

The nitro group (-NO2) is a potent electron-withdrawing moiety that significantly influences the physicochemical and biological properties of the parent benzazepine molecule.[1][2][3] Its presence can modulate lipophilicity, metabolic stability, and, most critically, the mechanism of action. In many instances, the nitro group acts as a pharmacophore, directly participating in interactions with biological targets.[1][2] In other cases, it serves as a bio-reducible "pro-drug" element, where its enzymatic reduction within the cellular environment generates reactive nitroso and hydroxylamine intermediates or radical anions that exert cytotoxic or signaling effects.[2][3] This dual role as both a pharmacophore and a potential toxicophore necessitates a thorough and comparative in vitro evaluation to delineate the therapeutic window of any new nitro-benzazepine entity.[1]

Comparative In Vitro Evaluation of Nitro-Benzazepine Derivatives

The diverse biological activities reported for nitro-benzazepines and related nitro-containing heterocyclic compounds include anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. The following sections will delve into the in vitro assays pivotal for characterizing and comparing these activities, supported by published data.

Anti-Inflammatory Activity

A key area of investigation for nitro-aromatic compounds is their potential to modulate inflammatory pathways. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

A study on nitro-substituted benzamide derivatives, which share structural similarities with certain benzazepine substructures, demonstrated a potent dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[4] Two lead compounds, Compound 5 and Compound 6 , exhibited IC50 values of 3.7 µM and 5.3 µM, respectively, for NO inhibition without inducing cytotoxicity at concentrations up to 50 µM.[4] Furthermore, these compounds were shown to suppress the expression of key inflammatory mediators, including COX-2, IL-1β, and TNF-α.[4] Interestingly, only Compound 6 significantly reduced the secretion of IL-1β and TNF-α, highlighting subtle but important differences in their mechanisms of action.[4]

Table 1: Comparative Anti-Inflammatory Activity of Nitro-Substituted Benzamides [4]

CompoundNO Production IC50 (µM)Effect on COX-2, IL-1β, TNF-α ExpressionEffect on IL-1β, TNF-α Secretion
Compound 5 3.7Significant suppressionNot significant
Compound 6 5.3Significant suppressionSignificant reduction
Anticancer Activity

The cytotoxic potential of nitro-benzazepines against various cancer cell lines is another critical area of in vitro analysis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

In a study evaluating 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, several compounds demonstrated significant cytotoxic effects.[5] Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] emerged as the most potent, with an IC50 of 28 nM against the A549 lung cancer cell line.[5] Notably, this compound displayed a high degree of selectivity, with an IC50 of 22.2 µM in non-neoplastic HaCaT cells, indicating a favorable therapeutic index.[5] Further mechanistic studies revealed that these compounds induce apoptosis and cell cycle arrest in the S phase in K562 leukemia cells.[5] Interestingly, Compound 3 showed the most potent inhibitory activity against poly (ADP-ribose) polymerase (PARP), with an IC50 of 0.05 µM, suggesting a potential mechanism of action.[5]

Table 2: Comparative Anticancer Activity of 2-aryl-5(6)-nitro-1H-benzimidazole Derivatives [5]

CompoundA549 IC50HaCaT IC50PARP Inhibition IC50 (µM)
Compound 3 --0.05
Compound 6 28 nM22.2 µM-
Receptor Binding Affinity: Targeting the Angiotensin II Receptor

Radioligand binding assays are indispensable for determining the affinity of a compound for a specific receptor.[6][7][8] This is particularly relevant for nitro-benzazepines designed as receptor antagonists.

A study on 5-nitro benzimidazole derivatives as angiotensin II type 1 (AT1) receptor antagonists provides a compelling example.[9] Through competitive radioligand binding assays, Compound 3 [2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid] demonstrated a high affinity for the AT1 receptor, with an IC50 value of 1.03 ± 0.26 nM.[9] This high affinity translated to significant in vivo antihypertensive effects in spontaneously hypertensive rats.[9]

Experimental Methodologies: A Practical Guide

Reproducibility and standardization are the cornerstones of reliable in vitro data. Below are detailed protocols for the key assays discussed.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Causality: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like LPS.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test nitro-benzazepine compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent system.

    • Mix 50 µL of culture supernatant with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value from the dose-response curve.

Self-Validation: Include a positive control (e.g., a known iNOS inhibitor) and a vehicle control. Assess cell viability in parallel using an MTT or similar assay to ensure that the observed NO inhibition is not due to cytotoxicity.

MTT Assay for Cytotoxicity

Causality: This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitro-benzazepine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Self-Validation: Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control. Microscopic examination of the cells can provide a qualitative confirmation of the cytotoxic effects.

Radioligand Receptor Binding Assay (Competitive)

Causality: This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.[6][7]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor (e.g., AT1 receptor).

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]-losartan for the AT1 receptor) and varying concentrations of the unlabeled nitro-benzazepine competitor.

  • Equilibrium: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Self-Validation: Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand). The data should fit a one-site or two-site binding model.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_inflammation Anti-Inflammatory Assay cluster_cancer Anticancer Assay cluster_binding Receptor Binding Assay a1 RAW 264.7 Cells a2 Compound Treatment a1->a2 a3 LPS Stimulation a2->a3 a4 Griess Assay a3->a4 a5 NO Inhibition (IC50) a4->a5 b1 Cancer Cell Line b2 Compound Treatment b1->b2 b3 MTT Assay b2->b3 b4 Cell Viability (IC50) b3->b4 c1 Receptor Membranes c2 Incubation with Radioligand & Competitor c1->c2 c3 Filtration & Washing c2->c3 c4 Scintillation Counting c3->c4 c5 Binding Affinity (IC50/Ki) c4->c5

Caption: Overview of key in vitro experimental workflows.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Nitro_Benzazepine Nitro-Benzazepine Nitro_Benzazepine->iNOS Inhibition

Caption: Simplified LPS-induced inflammatory signaling pathway.

Conclusion and Future Directions

The in vitro comparative analysis of nitro-benzazepines reveals a class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of the nitro group imparts a diverse range of biological activities, from potent anti-inflammatory and anticancer effects to high-affinity receptor antagonism. The experimental methodologies outlined in this guide provide a robust framework for the systematic evaluation and comparison of novel nitro-benzazepine derivatives.

Future research should focus on expanding the structure-activity relationship (SAR) studies to understand the influence of the position and electronic environment of the nitro group on biological activity and selectivity. Furthermore, comprehensive in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling will be crucial in identifying lead candidates with favorable drug-like properties for further preclinical and clinical development.

References

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  • Studies on nitrazepam reduction in vitro. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

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  • In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link]

  • Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. MDPI. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

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Comparative

Validation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: A Research Tool in Search of a Target

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and research tools is a critical step in elucidating biological pathways and validating potential therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and research tools is a critical step in elucidating biological pathways and validating potential therapeutic targets. A rigorous validation process is paramount to ensure that the observed effects are specific to the intended target and not a result of off-target activities. This guide addresses the current state of knowledge regarding 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and its validation as a research tool.

Currently, a comprehensive review of scientific literature reveals a significant gap in the validation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine as a selective research tool. While this chemical entity is available from commercial suppliers, there is a notable absence of published studies detailing its biological activity, mechanism of action, and selectivity profile. This lack of foundational data precludes its confident application in experimental settings and highlights the critical need for systematic validation before it can be considered a reliable probe for any specific biological target.

The Uncharted Territory of a Potential Research Tool

The core structure, a tetrahydro-1H-benzo[c]azepine, is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. For instance, various substituted benzo[c]azepines have been explored for their potential as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP)[1]. However, it is crucial to emphasize that the biological effects of a molecule are highly dependent on its specific substitution pattern. The introduction of a nitro group at the 8-position of the tetrahydro-1H-benzo[c]azepine core, as in the compound , creates a distinct chemical entity with potentially unique pharmacological properties that cannot be inferred from related analogs.

The Imperative of Validation: A Roadmap Not Yet Traveled

For 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine to be considered a validated research tool, a systematic and multi-faceted experimental approach is required. This would typically involve:

  • Target Identification and Primary Screening: The initial step would be to identify the biological target(s) of the compound. This could be achieved through broad-based screening assays, such as receptor binding panels, enzymatic assays, or phenotypic screens in relevant cell-based models.

  • Determination of Potency and Efficacy: Once a primary target is identified, dose-response studies are necessary to quantify the compound's potency (e.g., IC50, EC50, or Ki values) and efficacy (the maximal effect it can produce).

  • Selectivity Profiling: A critical aspect of validation is to assess the compound's selectivity for its intended target over other related and unrelated biological molecules. This involves testing against a panel of off-targets to identify potential liabilities that could confound experimental results.

  • Mechanism of Action Studies: Elucidating how the compound interacts with its target is essential. This may involve biochemical assays, structural biology studies, or the use of downstream functional assays to confirm target engagement and modulation in a cellular context.

  • Cellular and In Vivo Target Engagement: Demonstrating that the compound can reach and interact with its target in a complex biological system is a key validation step. This can be achieved through techniques like cellular thermal shift assays (CETSA) or by measuring target-specific biomarkers.

Comparison with Alternatives: A Premature Exercise

Without any established biological activity or validated target for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a direct comparison with alternative research tools is not feasible. The selection of an appropriate comparator is entirely dependent on the specific biological question being addressed. For example, if this compound were to be identified as a PARP inhibitor, it would then be compared against well-characterized and widely used PARP inhibitors like Olaparib or Talazoparib.

Conclusion: A Call for Foundational Research

References

[1] Yu, H., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. BMC Chemistry, 17(1), 147. [Link]

Sources

Validation

A Comparative Efficacy Analysis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine and Known Inhibitors of Phenylethanolamine N-methyltransferase

In the landscape of pharmacological research, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. This guide provides a detailed comparative analysis of the efficacy of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic development. This guide provides a detailed comparative analysis of the efficacy of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a notable inhibitor of Phenylethanolamine N-methyltransferase (PNMT), against other well-characterized inhibitors of this enzyme. PNMT is a critical enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine, and its inhibition has therapeutic potential in conditions such as hypertension and stress-related disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and methodologies used to evaluate these compounds.

Introduction: The Rationale for PNMT Inhibition and Candidate Inhibitors

Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in the biosynthesis of epinephrine, a key neurotransmitter and hormone involved in the "fight-or-flight" response.[1] Dysregulation of epinephrine levels has been implicated in various cardiovascular and neurological disorders. Consequently, the development of potent and selective PNMT inhibitors is a significant area of research.

This guide focuses on 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine (herein referred to as 8-Nitro-THBA), a compound belonging to the tetrahydro-1H-2-benzazepine (THBA) class of molecules. The selection of this compound is based on its demonstrated potency as a PNMT inhibitor and its enhanced selectivity over the α2-adrenoceptor compared to its structural analogues.[2]

For a comprehensive comparison, we will evaluate the efficacy of 8-Nitro-THBA against two well-established PNMT inhibitors:

  • SK&F 64139 (7,8-dichloro-1,2,3,4-tetrahydroisoquinoline): A potent, albeit non-selective, PNMT inhibitor that also exhibits high affinity for the α2-adrenoceptor.[3]

  • SK&F 29661 (7-sulfonamide-1,2,3,4-tetrahydroisoquinoline): Another widely studied PNMT inhibitor.[3]

The comparative analysis will be based on their inhibitory potency (Ki or IC50 values) against PNMT and their selectivity profile, particularly concerning the α2-adrenoceptor, a common off-target for this class of inhibitors.

Experimental Methodologies: A Self-Validating Approach

To ensure the scientific integrity of this comparison, we will detail the standard, validated experimental protocols for assessing PNMT inhibition. The causality behind these experimental choices lies in the need for quantifiable, reproducible, and comparable data.

In Vitro PNMT Inhibition Assay

The cornerstone of evaluating inhibitor efficacy is the in vitro enzymatic assay. This assay directly measures the inhibitor's ability to block the catalytic activity of purified PNMT.

Principle of the Assay: The assay quantifies the enzymatic conversion of norepinephrine to epinephrine by PNMT. The reduction in epinephrine formation in the presence of an inhibitor is a direct measure of its inhibitory potency.[1]

Experimental Workflow:

PNMT_Inhibition_Assay cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant Human PNMT - Norepinephrine (Substrate) - S-adenosyl-L-methionine (SAM) - Inhibitor Stock Solutions Reaction_Mix Prepare Reaction Mixture: - Buffer - PNMT Enzyme - Inhibitor (Varying Conc.) Reagents->Reaction_Mix Initiation Initiate Reaction: Add Norepinephrine & SAM Reaction_Mix->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction: e.g., Acidification Incubate->Termination Detection Quantify Epinephrine: - HPLC - ELISA Termination->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Detection->Analysis

Figure 1: Workflow for In Vitro PNMT Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PNMT enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare stock solutions of norepinephrine (substrate) and S-adenosyl-L-methionine (SAM, the methyl donor).

    • Prepare serial dilutions of the test inhibitors (8-Nitro-THBA, SK&F 64139, SK&F 29661) from a concentrated stock solution.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add the reaction buffer.

    • Add the PNMT enzyme solution to each well.

    • Add the various concentrations of the inhibitors to their respective wells. Include a control group with no inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the norepinephrine and SAM solutions to all wells.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction, typically by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Detection and Quantification:

    • Quantify the amount of epinephrine produced. This can be achieved through various methods, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA).[4][5]

  • Data Analysis:

    • Calculate the percentage of PNMT inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) from the curve. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

α2-Adrenoceptor Binding Assay

To assess the selectivity of the inhibitors, a radioligand binding assay for the α2-adrenoceptor is crucial.

Principle of the Assay: This assay measures the ability of a test compound to displace a known radiolabeled ligand that specifically binds to the α2-adrenoceptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a source rich in α2-adrenoceptors (e.g., rat cerebral cortex).

  • Binding Reaction:

    • Incubate the membrane preparation with a specific radioligand for the α2-adrenoceptor (e.g., [3H]clonidine).

    • Add varying concentrations of the test inhibitors to compete with the radioligand for binding.

  • Separation and Detection:

    • Separate the bound from the free radioligand via rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Comparative Efficacy Data

The following table summarizes the inhibitory potency and selectivity of 8-Nitro-THBA in comparison to the known inhibitors SK&F 64139 and its tetrahydroisoquinoline (THIQ) analogue.

CompoundPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity (α2 Ki / PNMT Ki)
8-Nitro-THBA 0.39 [2]66 [2]170 [2]
8-Nitro-THIQ Analogue0.41[2]4.3[2]10[2]
SK&F 641390.0016[3]High Affinity[3]Low
SK&F 296610.120[3]--

Analysis of Comparative Efficacy

The experimental data reveals a compelling profile for 8-Nitro-THBA as a PNMT inhibitor.

Potency: 8-Nitro-THBA demonstrates potent inhibition of PNMT with a Ki value of 0.39 µM.[2] This potency is comparable to its 8-Nitro-THIQ analogue (Ki = 0.41 µM), indicating that the benzazepine scaffold is well-tolerated by the enzyme's active site.[2] While SK&F 64139 exhibits significantly higher potency in the nanomolar range, its utility is hampered by its lack of selectivity.[3]

Selectivity: The most striking feature of 8-Nitro-THBA is its remarkable selectivity. With a selectivity ratio of 170 (α2-adrenoceptor Ki / PNMT Ki), it is substantially more selective for PNMT than its THIQ counterpart, which has a selectivity ratio of only 10.[2] This enhanced selectivity is a critical advantage, as off-target binding to the α2-adrenoceptor can lead to undesirable side effects, complicating the interpretation of in vivo studies.[3] The reduced affinity of 8-Nitro-THBA for the α2-adrenoceptor suggests that the tetrahydro-1H-benzo[c]azepine nucleus is less favorable for binding to this receptor compared to the tetrahydroisoquinoline core.[2]

Signaling Pathway and Mechanism of Inhibition:

PNMT_Pathway cluster_pathway Epinephrine Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine SAH SAH PNMT->SAH SAM SAM (Methyl Donor) SAM->PNMT Inhibitor 8-Nitro-THBA (and other inhibitors) Inhibitor->PNMT Inhibition

Figure 2: PNMT Catalyzed Reaction and Inhibition.

The inhibitors discussed in this guide act by binding to the active site of PNMT, thereby preventing the binding of its substrates, norepinephrine and SAM. This competitive inhibition reduces the synthesis of epinephrine. The high selectivity of 8-Nitro-THBA suggests that its chemical structure is particularly well-suited to the topology of the PNMT active site while being a poor fit for the α2-adrenoceptor binding pocket.

Conclusion and Future Directions

This comparative analysis demonstrates that 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a potent and, most importantly, a highly selective inhibitor of Phenylethanolamine N-methyltransferase. Its efficacy is comparable to other known inhibitors in terms of potency, but its superior selectivity profile marks it as a promising lead compound for further investigation.

Future research should focus on:

  • In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of 8-Nitro-THBA in animal models.

  • Structure-Activity Relationship (SAR) studies: To further optimize the benzazepine scaffold for even greater potency and selectivity.

  • Cell-based assays: To confirm its efficacy in a more biologically relevant system and to assess its cell permeability.[4]

The data presented in this guide provides a strong rationale for the continued development of 8-Nitro-THBA and related benzazepine derivatives as potential therapeutic agents targeting PNMT.

References

  • Hebblethwaite, E. M., et al. (1995). Effects of a 3-alkyl-, 4-hydroxy- And/or 8-aromatic-substituent on the Phenylethanolamine N-methyltransferase Inhibitor Potency and alpha2-adrenoceptor Affinity of 2,3,4,5-tetrahydro-1H-2-benzazepines. PubMed. Retrieved from [Link]

  • U.S. Department of Energy. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Office of Science. Retrieved from [Link]

  • Mahmoodi, N., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PubMed Central. Retrieved from [Link]

  • Mahmoodi, N., et al. (2021). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PubMed Central. Retrieved from [Link]

  • Neelakantan, H., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PubMed Central. Retrieved from [Link]

  • Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • Martin, J. L., et al. (2004). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. PubMed. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Discovery of novel human phenylethanolamine N-methyltransferase (hPNMT) inhibitors using 3D pharmacophore-based in silico, biophysical screening and enzymatic activity assays. PubMed. Retrieved from [Link]

  • Caspers, M. L. (1982). Inhibition by lead of phenylethanolamine-N-methyltransferase. PubMed. Retrieved from [Link]

  • Yilmaz, I., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Retrieved from [Link]

  • Grunewald, G. L., et al. (2001). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. Retrieved from [Link]

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Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

This guide provides a robust framework for assessing the selectivity and potential off-target liabilities of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a novel compound based on the pharmacologically significant benz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for assessing the selectivity and potential off-target liabilities of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a novel compound based on the pharmacologically significant benzazepine scaffold. Given the novelty of this specific nitrated analog, this document outlines a comprehensive, tiered strategy for cross-reactivity analysis, designed to provide clear, actionable data for drug development professionals. We will explore the rationale behind target selection, detail validated experimental protocols, and present a model for comparative data analysis.

The Imperative of Selectivity: Why Cross-Reactivity Matters for Benzazepines

The benzazepine core is a privileged scaffold in medicinal chemistry, forming the basis of drugs targeting a range of G-protein coupled receptors (GPCRs) and other CNS targets. Compounds based on this structure are known to interact with dopaminergic and serotonergic systems, making them valuable for treating neurological and psychiatric disorders. However, this inherent bioactivity also presents a challenge: the risk of unintended interactions with related receptors, leading to off-target effects, toxicity, or diminished efficacy.

For a novel derivative such as 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, a cross-reactivity study is not merely a regulatory checkbox; it is a fundamental component of understanding its biological signature. The introduction of a nitro group at the C-8 position, for instance, has been shown in similar scaffolds to significantly alter receptor affinity, potentially reducing dopamine D1 receptor binding while leaving other interactions unknown. Therefore, a systematic evaluation is critical to de-risk the compound and build a comprehensive safety and selectivity profile.

This guide proposes a two-tiered approach:

  • Tier 1: Broad Panel Screening: An initial, wide-ranging screen to identify any potential off-target "hits" from a large library of receptors, ion channels, and enzymes.

  • Tier 2: Orthogonal Validation and Functional Confirmation: In-depth analysis of initial hits using secondary, functional assays to confirm the interaction and determine its biological consequence (e.g., agonist, antagonist, or inverse agonist activity).

Experimental Design & Methodologies

The foundation of a reliable cross-reactivity study lies in a logical workflow and validated, reproducible assays. The following protocols are designed to provide a clear path from initial broad screening to functional characterization.

Tier 1: Broad Radioligand Binding Assay Panel

The most efficient method for initial cross-reactivity profiling is to utilize a broad panel of radioligand binding assays. This approach assesses the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its target receptor.

Causality and Rationale: We select this method for its high throughput, sensitivity, and broad target coverage. It allows for a cost-effective initial survey of the compound's interaction landscape. A standard panel, such as the Eurofins SafetyScreen44™ or a similar service, provides data on dozens of key off-targets implicated in adverse drug reactions. Based on the benzazepine scaffold, we will pay special attention to dopamine, serotonin, adrenergic, and histamine receptor families.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines (e.g., HEK293, CHO) or native tissues.

  • Assay Setup: In a 96-well plate, the following are combined:

    • Cell membrane preparation.

    • A specific radioligand (e.g., [³H]-SCH23390 for D1 receptors) at a concentration near its dissociation constant (Kd).

    • Assay buffer (specific to the target).

    • The test compound, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, at a high screening concentration (typically 10 µM) to maximize the chance of detecting interactions.

  • Controls:

    • Total Binding: Contains membranes, radioligand, and buffer only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the target receptors.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: The filter mat is washed, dried, and a scintillant is added. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition of specific binding is calculated using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])

A "hit" is typically defined as >50% inhibition at the 10 µM screening concentration.

G cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Hit Confirmation & Functional Analysis T1_Start Test Compound: 8-Nitro-THBA T1_Assay Radioligand Binding Assay (>40 GPCRs, Ion Channels, Transporters) Screening Concentration = 10 µM T1_Start->T1_Assay T1_Decision >50% Inhibition? T1_Assay->T1_Decision T1_NoHit No Significant Off-Target Binding (Profile as Selective) T1_Decision->T1_NoHit No T1_Hit Binding 'Hit' Identified T1_Decision->T1_Hit Yes T2_Ki Determine Binding Affinity (Ki) (Concentration-Response Curve) T1_Hit->T2_Ki T2_Func Cellular Functional Assay (e.g., cAMP, Ca²⁺ Flux, or Membrane Potential) T2_Ki->T2_Func T2_Mode Determine Mode of Action (Agonist, Antagonist, Allosteric Modulator) T2_Func->T2_Mode T2_Result Quantified Off-Target Activity (EC₅₀ / IC₅₀) T2_Mode->T2_Result

Caption: Experimental workflow for cross-reactivity profiling.

Tier 2: Functional Characterization of Off-Target Hits

A binding hit from Tier 1 does not necessarily translate to a biological effect. The compound could be a silent binder, an agonist, or an antagonist. Therefore, any confirmed hit requires follow-up in a functional, cell-based assay to determine the pharmacological consequence of the interaction.

Causality and Rationale: Functional assays are essential for a self-validating protocol. They provide orthogonal data to either confirm or refute the significance of a binding hit. For GPCRs, which are the most likely off-targets for benzazepines, measuring the downstream accumulation of second messengers like cyclic AMP (cAMP) is a gold-standard method. This directly measures the cellular response to receptor engagement.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

This protocol is used to determine if the test compound acts as an agonist or antagonist at a Gs-coupled (stimulatory) or Gi-coupled (inhibitory) receptor.

  • Cell Culture: Recombinant cells stably expressing the target GPCR are cultured to ~90% confluency in 96-well plates.

  • Assay Preparation: Cells are washed and incubated in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Antagonist Mode:

    • Cells are pre-incubated with varying concentrations of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

    • A known agonist for the target receptor is then added at a concentration that elicits a sub-maximal response (EC₈₀).

  • Agonist Mode:

    • Varying concentrations of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine are added directly to the cells.

    • For Gi-coupled targets, cells are co-stimulated with forskolin to elevate basal cAMP levels, allowing for the detection of an inhibitory (Gi) response.

  • Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™. These kits rely on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis:

    • The raw signal is converted to cAMP concentration using a standard curve.

    • Data are plotted using non-linear regression to determine the potency (EC₅₀ for agonists or IC₅₀ for antagonists) and efficacy (% of control response).

Data Presentation and Comparative Analysis

To contextualize the cross-reactivity profile, data should be presented in a clear, comparative format. The table below illustrates a hypothetical outcome, comparing our test compound to two reference molecules:

  • Fenoldopam: A known, selective Dopamine D1 receptor agonist.

  • Clozapine: A well-known "promiscuous" or multi-target antipsychotic, included to represent a non-selective profile.

Table 1: Hypothetical Cross-Reactivity Profile

TargetAssay Type8-Nitro-THBAFenoldopam (Comparator 1)Clozapine (Comparator 2)
Primary Target
Dopamine D1Binding (Ki, nM)159.5120
Functional (EC₅₀, nM)25 (Agonist)12 (Agonist)>10,000
Off-Target Panel
Dopamine D2Binding (Ki, nM)850>10,00015
Dopamine D5Binding (Ki, nM)1202590
Serotonin 5-HT₂ₐBinding (Ki, nM)45>10,0008
Functional (IC₅₀, nM)98 (Antagonist)>10,00012 (Antagonist)
Adrenergic α₁Binding (Ki, nM)2,500>10,0007
Histamine H₁Binding (Ki, nM)>10,000>10,0001

This is illustrative data and does not represent actual experimental results.

Interpretation: From this hypothetical data, we would conclude that 8-Nitro-THBA is a potent D1 agonist with approximately 3-fold cross-reactivity for the 5-HT₂ₐ receptor, where it acts as an antagonist. The selectivity window over the D2 receptor is over 50-fold. This profile is substantially more selective than Clozapine but less selective than Fenoldopam. The functional antagonism at 5-HT₂ₐ is a key finding that would warrant further investigation in preclinical models.

G cluster_receptor cluster_cell Compound Off-Target Ligand (e.g., 8-Nitro-THBA) Receptor Gs-Coupled Receptor (e.g., 5-HT₄) Compound->Receptor Binds & Activates (Agonist Action) G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Potential downstream effect of an off-target GPCR (Gs) interaction.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for the cross-reactivity profiling of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By employing a tiered approach that combines broad binding screens with targeted functional assays, researchers can build a comprehensive and reliable selectivity profile. This data is indispensable for making informed decisions in the drug discovery pipeline, identifying potential safety liabilities early, and ultimately understanding the complete pharmacological identity of a novel chemical entity. The insights gained from these studies will be critical in guiding the future development and potential therapeutic application of this compound.

References

  • Title: cAMP Assays in GPCR Drug Discovery Source: PubMed URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

Validation

A Comparative Benchmarking Guide: Evaluating 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Against Standard Dopamine D1 and Serotonin 5-HT2A Receptor Ligands

This guide provides a comprehensive framework for the pharmacological characterization of the novel compound, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Given the scarcity of published data on this specific molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of the novel compound, 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. Given the scarcity of published data on this specific molecule, we propose a benchmarking study against well-established reference compounds targeting the dopamine D1 and serotonin 5-HT2A receptors. The structural similarity of the benzo[c]azepine core to known dopaminergic and serotonergic ligands suggests these receptors as primary, high-probability targets. This guide is intended for researchers in drug discovery and pharmacology, offering detailed experimental protocols and a rationale for a rigorous comparative analysis.

Introduction: The Rationale for Benchmarking

The 7-membered benzazepine heterocyclic ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have shown a wide array of pharmacological activities, including antidepressant, antihypertensive, and anorectic effects, often mediated through interaction with G-protein coupled receptors (GPCRs).[1] The tetrahydro-1H-benzo[c]azepine moiety, in particular, is a recognized pharmacophore for dopamine D1 receptor ligands. Therefore, it is a scientifically sound hypothesis that 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine may exhibit affinity for dopamine and serotonin receptors.

A systematic benchmarking against standard compounds is crucial for elucidating the pharmacological profile of a novel molecule. This approach not only determines the potency and efficacy of the test compound but also provides a comparative context for its selectivity and potential therapeutic applications. By employing standardized assays and reference ligands, researchers can generate robust, reproducible data that is readily interpretable by the broader scientific community.

Selection of Standard Compounds

For a comprehensive evaluation of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, we have selected the following well-characterized standard compounds for comparison:

  • For the Dopamine D1 Receptor:

    • Agonist: SKF-38393: A prototypical selective D1-like dopamine receptor partial agonist.[2] It is widely used to study the physiological effects of D1 receptor activation.[2][3]

    • Antagonist: SCH-23390: A highly potent and selective dopamine D1-like receptor antagonist.[4][5] It is an invaluable tool for characterizing D1 receptor-mediated effects both in vitro and in vivo.[4][6]

  • For the Serotonin 5-HT2A Receptor:

    • Agonist: (±)-DOI: A potent agonist of the 5-HT2A/2C serotonin receptors, frequently used to investigate the functional consequences of 5-HT2A receptor activation.[7][8]

    • Antagonist: Ketanserin: A selective 5-HT2A serotonin receptor antagonist.[9][10] It is a standard pharmacological tool for studying the roles of the 5-HT2A receptor.[11][12][13]

Experimental Design: A Multi-faceted Approach

To thoroughly characterize the interaction of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine with the target receptors, a combination of radioligand binding assays and functional assays is recommended. This dual approach allows for the determination of binding affinity (Ki) and functional potency (EC50) or inhibitory activity (IC50).

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[14] These assays measure the displacement of a radiolabeled ligand by the test compound from membranes prepared from cells expressing the receptor of interest.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize cells/tissue in cold lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membrane pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound and free radioligand via filtration assay1->assay2 assay3 Wash filters to remove unbound radioligand assay2->assay3 assay4 Measure radioactivity on filters assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Generate competition binding curves analysis1->analysis2 analysis3 Determine IC50 and calculate Ki analysis2->analysis3

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol for Radioligand Binding Assays

  • Membrane Preparation:

    • Harvest cells expressing the human dopamine D1 or serotonin 5-HT2A receptor.

    • Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

    • Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[15]

  • Binding Reaction:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the appropriate radioligand ([3H]-SCH-23390 for D1 receptors, [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound or standard compounds.[16]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[15]

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[15]

    • Dry the filter plate and add a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

Dopamine D1 receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[17]

Signaling Pathway for Dopamine D1 Receptor Activation

D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Agonist Binding AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation HTR2A 5-HT2A Receptor Gq Gq Protein HTR2A->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca IP1 IP1 Accumulation IP3->IP1 Metabolism PKC Protein Kinase C Activation DAG->PKC

Caption: Serotonin 5-HT2A receptor signaling cascade.

Detailed Protocol for IP1 Accumulation Assay

  • Cell Culture and Plating:

    • Culture cells stably expressing the human serotonin 5-HT2A receptor (e.g., CHO-K1 cells) in the appropriate medium. [18] * Plate the cells in a 96-well plate and allow them to attach.

  • Agonist Mode Assay:

    • Replace the culture medium with a stimulation buffer.

    • Add varying concentrations of the test compound or the standard agonist ((±)-DOI).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C. [18]

  • Antagonist Mode Assay:

    • Pre-incubate the cells with different concentrations of the test compound or the standard antagonist (Ketanserin).

    • Add a fixed concentration of an agonist (e.g., serotonin or (±)-DOI) at its EC80.

    • Incubate as in the agonist mode.

  • IP1 Detection:

    • Lyse the cells and measure the accumulated IP1 using a commercially available HTRF-based assay kit. [19]

  • Data Analysis:

    • Similar to the cAMP assay, determine the EC50 and Emax for agonist activity and the IC50 for antagonist activity.

Comparative Data Presentation

The results of these assays should be compiled into clear and concise tables to facilitate a direct comparison of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine with the standard compounds.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDopamine D1 ReceptorSerotonin 5-HT2A Receptor
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepineExperimental ValueExperimental Value
SKF-38393Reference ValueNot Applicable
SCH-23390Reference ValueReference Value (for selectivity)
(±)-DOIReference Value (for selectivity)Reference Value
KetanserinReference Value (for selectivity)Reference Value

Table 2: Comparative Functional Potencies (EC50/IC50, nM) and Efficacies (Emax, %)

ReceptorCompoundActivityPotency (EC50/IC50, nM)Efficacy (Emax, %)
Dopamine D1 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepineAgonist/AntagonistExperimental ValueExperimental Value
SKF-38393AgonistReference ValueReference Value
SCH-23390AntagonistReference ValueNot Applicable
Serotonin 5-HT2A 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepineAgonist/AntagonistExperimental ValueExperimental Value
(±)-DOIAgonistReference ValueReference Value
KetanserinAntagonistReference ValueNot Applicable

Conclusion

This guide outlines a systematic and robust methodology for the initial pharmacological characterization of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By benchmarking this novel compound against well-established standards for the dopamine D1 and serotonin 5-HT2A receptors, researchers can obtain a clear and comparative understanding of its binding affinity, functional activity, and selectivity. The detailed protocols and data presentation formats provided herein are designed to ensure the generation of high-quality, reproducible data, which will be instrumental in guiding further preclinical development and elucidating the therapeutic potential of this and other novel benzazepine derivatives.

References

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. PubMed Central. Retrieved from [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. Retrieved from [Link]

  • Bouron, A., et al. (1998). The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus. Neuroscience, 86(3), 735–742. Retrieved from [Link]

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  • Gray, J. A., & Roth, B. L. (2001). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 59(5), 1195–1201. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • O'Dell, S. J., et al. (1998). SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews, 4(3), 223–237. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2023). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science, 6(5), 765–777. Retrieved from [Link]

  • Glennon, R. A., et al. (2000). Ketanserin and Spiperone as Templates for Novel Serotonin 5-HT2A Antagonists. Current Topics in Medicinal Chemistry, 1(4), 305-322. Retrieved from [Link]

  • Williams, C. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening. Methods in Molecular Biology, vol 260. Humana Press. Retrieved from [Link]

  • Gesteira, T. F., et al. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. bioRxiv. Retrieved from [Link]

  • Zhuang, Y., et al. (2021). Crystal structure of dopamine D1 receptor in complex with G protein and a non-catechol agonist. Nature Communications, 12(1), 3296. Retrieved from [Link]

  • De Rubeis, S., et al. (2021). The D1 dopamine receptor antagonist, SCH-23390, but not the D2 dopamine receptor antagonist haloperidol, rescues autistic-like symptoms. Translational Psychiatry, 11(1), 1-13. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Levin, E. D., et al. (2006). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Pharmacology, Biochemistry and Behavior, 85(3), 648–654. Retrieved from [Link]

  • Ciesielska, A., et al. (2003). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports, 55(5), 591-597. Retrieved from [Link]

  • Martini, M. L., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]

  • Gesteira, T. F., et al. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. bioRxiv. Retrieved from [Link]

  • Celada, P., et al. (2004). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 29(4), 252–265. Retrieved from [Link]

  • Levin, E. D., et al. (2006). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Pharmacology, Biochemistry and Behavior, 85(3), 648-654. Retrieved from [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 18(4-6), 331-346. Retrieved from [Link]

  • Cai, Y., et al. (2024). Enhancing Osteogenic Potential: Controlled Release of Dopamine D1 Receptor Agonist SKF38393 Compared to Free Administration. International Journal of Molecular Sciences, 25(9), 5035. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

  • So, M., et al. (2012). Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry, 77(8), 4017–4028. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Bari, A., et al. (2024). The D1 receptor agonist SKF38393 improves waiting impulsivity in a baseline dependent manner. bioRxiv. Retrieved from [Link]

  • Johnson, J. L., et al. (2022). Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats. bioRxiv. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison of 8-Nitro-Substituted Benzazepine Derivatives as Dopamine Receptor Ligands

A Technical Guide for Medicinal Chemists and Neuropharmacologists Introduction: The Benzazepine Scaffold and the Quest for Receptor Selectivity The benzazepine framework, a seven-membered heterocyclic ring fused to a ben...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Neuropharmacologists

Introduction: The Benzazepine Scaffold and the Quest for Receptor Selectivity

The benzazepine framework, a seven-membered heterocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs).[1] Derivatives of this core have yielded potent and selective ligands for a variety of central nervous system (CNS) targets, with the dopamine receptors being a primary focus.[2] The D1 dopamine receptor (D1R), in particular, is a key therapeutic target for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[2]

The development of selective D1R ligands is an ongoing challenge due to the high structural homology among dopamine receptor subtypes.[2] Medicinal chemists often rely on the strategic placement of various functional groups on the core scaffold to modulate affinity, selectivity, and functional activity. One such functional group is the nitro (-NO₂) group, which, due to its strong electron-withdrawing and hydrogen-bonding capabilities, can significantly alter a molecule's pharmacodynamic and pharmacokinetic properties.[3][4]

This guide provides a head-to-head comparison of benzazepine derivatives with a specific focus on the influence of an 8-nitro substitution. While the 1H-benzo[c]azepine scaffold is of interest, it is not well-represented in the current literature for dopamine receptor ligands. Therefore, this guide will use the closely related and extensively studied 1-phenyl-1H-benzo[d]azepine scaffold as a highly relevant and instructive case study. The structure-activity relationship (SAR) principles elucidated from this scaffold provide the best available predictive model for understanding the role of the 8-nitro group on the broader benzazepine class. We will analyze its performance against other C-8 substituted analogs, providing quantitative experimental data, detailed evaluation protocols, and insights into the underlying structure-activity relationships.

Comparative Analysis: The Impact of C-8 Substitution on D1 Receptor Affinity

The most direct way to assess the impact of the 8-nitro group is to compare its D1 receptor binding affinity against derivatives with different functionalities at the same position, while keeping the rest of the molecular core consistent. The following data, derived from structure-activity relationship studies on 6-chloro-1-phenyl-1H-benzo[d]azepines, provides a clear comparison.[5]

Table 1: Comparative D1 Receptor Binding Affinities of C-8 Substituted Benzazepine Analogs

Compound IDC-8 SubstituentD1R Kᵢ (nM) [a]D2R AffinityD5R Kᵢ (nM) [a]D1R vs D5R Selectivity
15a -H (unsubstituted)30No Affinity1404.7-fold
16a -NO₂ (Nitro) No Affinity [b] No AffinityNo Affinity-
17a -NH₂ (Amino)210No Affinity11005.2-fold
19a -NHSO₂Me28No Affinity1405.0-fold

[a] Binding affinity (Kᵢ) was determined using a radioligand binding assay with [³H]SCH23390. Lower Kᵢ values indicate higher affinity.[5] [b] "No Affinity" indicates <50% inhibition in a primary assay when tested at a concentration of 10 µM.[5]

Key Insights from the Data:
  • The Detrimental Effect of the 8-Nitro Group : The most striking observation is the complete loss of affinity for the D1 receptor upon introduction of an 8-nitro group (Compound 16a ).[5] Compared to the unsubstituted parent compound 15a (Kᵢ = 30 nM), the 8-nitro substitution is highly detrimental to binding. This suggests a significant steric or electronic clash between the nitro group and a key residue in the D1R binding pocket.

  • Restoration of Affinity with an Amino Group : Replacing the 8-nitro group with an 8-amino group (Compound 17a ) restores binding affinity, albeit at a lower level (Kᵢ = 210 nM) than the unsubstituted analog.[5] This indicates that the C-8 position can tolerate a nitrogen-containing substituent, but the electronic nature of that substituent is critical. The basic amino group may engage in different, more favorable interactions within the receptor compared to the strongly electron-withdrawing nitro group.

  • High Affinity with a Methanesulfonamide Group : The 8-methanesulfonamide derivative (19a ) exhibits a D1R affinity (Kᵢ = 28 nM) comparable to the unsubstituted compound.[5] This demonstrates that the C-8 position can accommodate larger, hydrogen-bond-donating groups, suggesting the loss of affinity with the nitro group is not purely a steric effect but is likely dominated by its electronic properties.

Signaling and Workflow Visualizations

To better understand the context of these findings, the following diagrams illustrate the relevant biological pathway and experimental workflow.

Dopamine D1 Receptor Signaling Pathway

The D1 receptor is a Gs-coupled GPCR. Its activation initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein (α, β, γ) D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D1R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation leads to Response Cellular Response Phosphorylation->Response

Caption: Simplified Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

The binding affinity (Kᵢ) values presented in this guide are typically determined using a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment.

Binding_Assay_Workflow prep prep reagent reagent step step analysis analysis prep_membranes 1. Prepare Membranes (from cells expressing D1R) incubation 3. Incubate (Membranes + Radioligand + Competitor) prep_membranes->incubation prepare_ligands 2. Prepare Ligands - Radioligand ([³H]SCH23390) - Non-labeled Competitor (Test Compound) prepare_ligands->incubation separation 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantification 5. Quantify Radioactivity (Liquid Scintillation Counting) separation->quantification analysis_data 6. Data Analysis (Calculate IC₅₀ and Kᵢ values) quantification->analysis_data

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, field-proven protocols for the synthesis of a representative compound and its biological evaluation.

Protocol 1: Synthesis of a Representative 8-Nitro-1-phenyl-1H-benzo[d]azepine

This protocol is adapted from established methods for the synthesis of 6-chloro-1-phenyl-1H-benzo[d]azepines and outlines a plausible route to an 8-nitro analog.[5] The causality behind key reagent choices is explained to provide deeper insight.

Diagram of Synthetic Pathway

Synthesis_Pathway A Substituted 2-Phenylethanamine C Intermediate Amino Alcohol A->C Coupling (Nucleophilic ring-opening) Reagent: Heat in EtOH B Substituted Styrene Oxide B->C D 8-Nitro-1-phenyl- 1H-benzo[d]azepine C->D Cyclization (Pictet-Spengler type) Reagent: TFA, conc. H₂SO₄

Caption: General Synthetic Route to 1-phenyl-benzazepines.

Materials:

  • 4-Nitro-2-phenylethanamine

  • Substituted styrene oxide

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Step 1: Coupling to form the Amino Alcohol Intermediate.

    • In a round-bottom flask, dissolve 4-nitro-2-phenylethanamine (1.0 eq) and the desired substituted styrene oxide (1.1 eq) in ethanol.

    • Heat the mixture to reflux and stir for 12-24 hours. The amine acts as a nucleophile, attacking the epoxide ring of the styrene oxide to open it and form the amino alcohol. Ethanol is a suitable polar protic solvent for this reaction.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography if necessary.

  • Step 2: Acid-Catalyzed Cyclization.

    • Carefully dissolve the amino alcohol intermediate from Step 1 in trifluoroacetic acid (TFA) at 0 °C. Causality: TFA serves as both a solvent and a strong acid catalyst.

    • Slowly add concentrated sulfuric acid (0.5 to 1.0 eq) dropwise while maintaining the temperature at 0 °C. Causality: The combination of strong acids protonates the hydroxyl group, turning it into a good leaving group (water), and activates the aromatic ring for the subsequent intramolecular electrophilic aromatic substitution (a Pictet-Spengler type cyclization) to form the seven-membered azepine ring.

    • Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it over crushed ice and neutralizing with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine derivative. Characterize by NMR and mass spectrometry.

Protocol 2: D1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human D1 receptor, adapted from established methodologies.[3][6]

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human D1 dopamine receptor.

  • Radioligand: [³H]SCH23390 (a high-affinity D1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).

  • Test Compound: Serial dilutions of the 8-nitro-benzazepine derivative.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Cell harvester for rapid filtration.

  • Liquid scintillation cocktail and vials.

  • Liquid scintillation counter.

Step-by-Step Procedure:

  • Plate Setup:

    • Design a 96-well plate map for Total Binding, Non-specific Binding (NSB), and competitive binding with a range of test compound concentrations (e.g., 0.1 nM to 10 µM).

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate test compound dilution to the competitive binding wells.

    • Add 50 µL of 10 µM (+)-Butaclamol to the NSB wells.

    • Add 50 µL of assay buffer to the Total Binding wells.

  • Reaction Initiation:

    • Add 50 µL of [³H]SCH23390 (at a final concentration near its Kₔ, e.g., 0.2-0.5 nM) to all wells.

    • Add 50 µL of the D1R membrane preparation (containing 10-20 µg of protein) to all wells to start the reaction. The total volume in each well is now 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand. Causality: The filtration must be rapid to prevent significant dissociation of the ligand-receptor complex.

    • Wash the filters three times with 500 µL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis (Self-Validating System):

    • Total Binding: DPM from wells with only membranes and radioligand.

    • Non-specific Binding (NSB): DPM from wells containing an excess of a competing ligand ((+)-Butaclamol), representing radioligand bound to non-receptor components. This is a critical control for data validity.

    • Specific Binding: Calculated as Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Discussion and Future Directions

The comparative data clearly demonstrates that an 8-nitro substitution is highly unfavorable for D1 receptor affinity in the 1-phenyl-1H-benzo[d]azepine scaffold.[5] This strong negative effect is likely due to the potent electron-withdrawing nature and specific steric profile of the nitro group, which may disrupt critical electrostatic or hydrogen-bonding interactions within the D1R binding pocket that are essential for high-affinity binding. The ability to restore affinity by replacing the nitro group with an amino or methanesulfonamide group highlights the sensitivity of the C-8 position to substituent electronics and hydrogen bonding potential.

For researchers in drug development, this provides a crucial piece of SAR intelligence. While the nitro group is a versatile functional handle in synthesis, its application at the C-8 position of this particular benzazepine class for achieving D1R affinity should be avoided.[7][8] Instead, this position appears to better tolerate hydrogen-bond donors and acceptors like amides and sulfonamides.

Future research should focus on:

  • Exploring other C-8 substituents: A systematic exploration of various electron-donating and electron-withdrawing groups with different steric bulk at the C-8 position could further refine the SAR model for this region of the scaffold.

  • Computational Modeling: Docking studies of the 8-nitro, 8-amino, and 8-methanesulfonamide derivatives into a D1 receptor homology model could provide a structural hypothesis for the observed affinity differences.

  • Synthesis and Evaluation of 8-Nitro-benzo[c]azepines: Despite the lack of current data, the targeted synthesis and evaluation of the specific 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine scaffold would be necessary to confirm if these SAR trends translate across different benzazepine isomers.

By understanding these detailed structure-activity relationships, drug development professionals can make more informed decisions in the design of novel, potent, and selective ligands for the dopamine D1 receptor.

References

  • Reaction Biology. D1 Biochemical Binding Assay Service. [Link]

  • Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. International Journal of Molecular Sciences. [Link]

  • INDIGO Biosciences. Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • Current Protocols. (2013). Characterization of Dopamine Receptors. Current Protocols in Pharmacology. [Link]

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Validation

A Researcher's Guide to Confirming the Mechanism of Action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Executive Summary The novel compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine emerges from a chemical lineage of potent neuropharmacological agents. Its core benzazepine structure is shared by well-characterized com...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The novel compound 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine emerges from a chemical lineage of potent neuropharmacological agents. Its core benzazepine structure is shared by well-characterized compounds such as SCH 23390, the prototypical selective antagonist for the dopamine D1 receptor.[1][2] This structural similarity forms the basis of a strong hypothesis: that 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine functions as a modulator of the D1 receptor. This guide presents a comprehensive experimental blueprint designed to rigorously test this hypothesis. We will outline a logical, multi-tiered approach, beginning with direct target engagement assays and progressing to cellular functional assays that determine the compound's intrinsic activity.

This document serves as a comparative guide, placing the uncharacterized compound in direct context with established pharmacological tools. We will provide objective comparisons with the selective D1 agonist SKF 81297 and the antagonist SCH 23390, supported by detailed, field-proven experimental protocols. The goal is to provide researchers, scientists, and drug development professionals with a self-validating framework to not only elucidate the mechanism of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine but also to establish its utility and selectivity as a potential new tool for probing dopaminergic systems.

The Dopamine D1 Receptor: A Primer on the Hypothesized Target

The dopamine D1 receptor is a Gs-protein coupled receptor (GPCR) predominantly expressed in brain regions critical for motor control, reward, and cognition.[3][4] Upon binding its endogenous ligand, dopamine, the D1 receptor undergoes a conformational change that activates the Gαs subunit. This, in turn, stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, modulating neuronal activity.[4] This signaling cascade is a cornerstone of dopaminergic neurotransmission and a key therapeutic target for conditions like Parkinson's disease and schizophrenia.[4][5]

Signaling Pathway of the Dopamine D1 Receptor

D1_Pathway D1R Dopamine D1 Receptor Gs Gαs Protein D1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine or D1 Agonist Dopamine->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Workflow cluster_binding Phase 1: Target Engagement cluster_functional Phase 2: Functional Activity start Hypothesis: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a D1 Receptor Ligand BindingAssay Radioligand Binding Assay (Competition vs. [3H]SCH 23390) start->BindingAssay BindingResult Determine Binding Affinity (Ki) BindingAssay->BindingResult FunctionalAssay cAMP Accumulation Assay BindingResult->FunctionalAssay If Binding Ki < 1µM no_binding No significant binding. Hypothesis is incorrect. BindingResult->no_binding If No Binding FunctionalResult Determine Potency (EC50) & Efficacy (Emax) FunctionalAssay->FunctionalResult conclusion Conclusion: Define Mechanism of Action (Agonist, Antagonist, or Inactive) FunctionalResult->conclusion

Caption: Stepwise workflow for confirming the mechanism of action.

Comparative Analysis: Performance vs. Standard Probes

The utility of a new pharmacological agent is defined by its performance relative to established standards. Here, we compare the hypothetical data for our test compound against the well-characterized D1 agonist SKF 81297 and antagonist SCH 23390.

CompoundClassTarget Affinity (Ki)Functional Potency (EC50/IC50)Key Characteristics
SCH 23390 Antagonist~0.2 nM for D1 [1][2]IC50 ~0.5-5 nMThe "gold standard" selective D1 antagonist; high affinity for D5 subtype as well. [1][2]
SKF 81297 Agonist~1-3 nM for D1EC50 ~2-10 nMA potent and selective, centrally active D1-like receptor agonist. [6][7][8]
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine To Be Determined To Be Determined To Be Determined Hypothesized D1 modulator based on structural homology to SCH 23390.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed with the necessary controls to ensure unambiguous interpretation of results.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the ability of the test compound to displace a known high-affinity radiolabeled ligand from the D1 receptor, thereby determining its binding affinity (Ki).

  • Objective: To determine if and with what affinity 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine binds to the human dopamine D1 receptor.

  • Causality: A compound must first physically bind to a receptor to exert a direct effect. This experiment is the foundational step to establish target engagement.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D1 receptor.

    • [³H]SCH 23390 (Specific Activity: 70-90 Ci/mmol) as the radioligand.

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific determinant: 10 µM unlabeled SCH 23390.

    • Test Compound: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine, dissolved in DMSO and serially diluted.

    • 96-well microplates and glass fiber filters (e.g., GF/C).

    • Scintillation fluid and a liquid scintillation counter.

  • Step-by-Step Methodology:

    • Preparation: Thaw D1-expressing cell membranes on ice. Dilute in ice-cold Binding Buffer to a final concentration of 10-20 µg protein per well.

    • Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

      • Total Binding Wells: 150 µL membranes, 50 µL buffer, 50 µL [³H]SCH 23390 (at a final concentration near its Kd, ~0.3 nM)[9].

      • Non-Specific Binding Wells: 150 µL membranes, 50 µL of 10 µM unlabeled SCH 23390, 50 µL [³H]SCH 23390.

      • Competition Wells: 150 µL membranes, 50 µL of serially diluted test compound, 50 µL [³H]SCH 23390.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. [10] 4. Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to separate bound from free radioligand.

    • Quantification: Place filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]SCH 23390 and Kd is its dissociation constant. [10]

Protocol 2: GloSensor™ cAMP Functional Assay

This live-cell assay measures changes in intracellular cAMP levels in response to compound treatment, determining if the compound is an agonist (increases cAMP), antagonist (blocks agonist-induced cAMP increase), or inverse agonist (decreases basal cAMP).

  • Objective: To characterize the functional activity of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine at the D1 receptor.

  • Causality: This experiment directly measures the downstream consequence of receptor binding, defining the compound's efficacy and potency.

  • Materials:

    • HEK293 cells co-expressing the human dopamine D1 receptor and the pGloSensor™-22F cAMP plasmid (Promega).

    • Culture Medium: DMEM with 10% FBS.

    • Assay Buffer: CO₂-independent medium (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • GloSensor™ cAMP Reagent.

    • Control Agonist: SKF 81297.

    • Control Antagonist: SCH 23390.

    • Test Compound: 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

    • White, opaque 96-well or 384-well assay plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate the engineered HEK293 cells in white, opaque assay plates and grow to ~80-90% confluency.

    • Reagent Equilibration: Two hours prior to the assay, remove culture medium and replace it with Assay Buffer containing the GloSensor™ cAMP Reagent. Incubate at room temperature, protected from light. [11][12] 3. Assay Execution (Agonist Mode):

      • Measure basal luminescence for 5-10 minutes to establish a stable baseline.

      • Add serially diluted test compound or control agonist (SKF 81297) to the wells.

      • Immediately begin kinetic measurement of luminescence for 30-60 minutes.

    • Assay Execution (Antagonist Mode):

      • Pre-incubate cells with serially diluted test compound or control antagonist (SCH 23390) for 15-20 minutes.

      • Add the control agonist SKF 81297 at a concentration that elicits ~80% of its maximal response (EC80).

      • Immediately measure luminescence kinetically.

    • Data Analysis:

      • Agonist Mode: For each concentration, determine the peak luminescence signal. Plot the signal against the log concentration of the compound and fit to a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy relative to a full agonist like SKF 81297).

      • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Fit the data to determine the IC50 value.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and conclusive path to defining the mechanism of action for 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine. By directly comparing its binding affinity and functional activity to the gold-standard D1 receptor probes, SCH 23390 and SKF 81297, researchers can definitively classify the compound as a D1 agonist, antagonist, or determine if it is inactive at this target.

Should the compound prove to be a potent and selective D1 modulator, the subsequent logical step would be to perform broader selectivity profiling against other dopamine receptor subtypes (D2-D5) and a panel of other common GPCRs and ion channels to establish its specificity. This comprehensive characterization is essential for validating its use as a precise tool in neuroscience research and as a potential lead for therapeutic development.

References

  • Title: SCH 23390: the first selective dopamine D1-like receptor antagonist Source: PubMed URL: [Link]

  • Title: Dopamine receptor D1 Source: Wikipedia URL: [Link]

  • Title: Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease Source: PMC - PubMed Central URL: [Link]

  • Title: What are D1 receptor agonists and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys Source: PubMed URL: [Link]

  • Title: Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue Source: PubMed URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: NIH URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

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